molecular formula C9H11BrO3S B175723 2-Bromoethyl 4-methylbenzenesulfonate CAS No. 19263-21-9

2-Bromoethyl 4-methylbenzenesulfonate

Cat. No.: B175723
CAS No.: 19263-21-9
M. Wt: 279.15 g/mol
InChI Key: LTMNMMFAYJZNTC-UHFFFAOYSA-N
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Description

2-Bromoethyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C9H11BrO3S and its molecular weight is 279.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNMMFAYJZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390633
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19263-21-9
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoethyl 4-methylbenzenesulfonate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromoethyl 4-methylbenzenesulfonate, a versatile bifunctional reagent widely utilized in organic synthesis. Commonly known as 2-bromoethyl tosylate, this compound serves as a potent alkylating agent, enabling the introduction of a bromoethyl group into a wide array of nucleophilic substrates. Its utility is underscored by the exceptional leaving group ability of the tosylate moiety, facilitating efficient nucleophilic substitution reactions. This guide delves into the core chemical properties, provides a detailed protocol for its synthesis and purification, explores its reactivity through the lens of reaction mechanisms, and highlights its applications in contemporary research, particularly in the synthesis of bioactive molecules and imaging agents.

Introduction

This compound, with the CAS number 19263-21-9, is a sulfonate ester that has carved a significant niche in the toolbox of synthetic organic chemists.[1][2] Its structure uniquely combines a reactive bromine atom and a highly effective tosylate leaving group, rendering it a valuable precursor for the introduction of the 2-bromoethyl moiety in a variety of molecular scaffolds. This bifunctionality is particularly advantageous in the construction of complex molecules, including pharmaceuticals and molecular probes, where sequential functionalization is often required. This guide aims to provide a detailed and practical understanding of this reagent, empowering researchers to effectively harness its synthetic potential.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₁₁BrO₃S[2]
Molecular Weight 279.15 g/mol [2]
Appearance White to off-white solid
Boiling Point 365.6 ± 25.0 °C at 760 mmHg[3]
Density 1.5 ± 0.1 g/cm³[3]
CAS Number 19263-21-9[2]
Synonyms 2-Bromoethyl tosylate, Ethanol, 2-bromo-, 1-(4-methylbenzenesulfonate), Toluene-4-sulfonic acid 2-bromo-ethyl ester[3][4]
Storage 2-8 °C, under an inert atmosphere[2]

Synthesis and Purification

The most common and efficient method for the preparation of this compound involves the reaction of 2-bromoethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

G cluster_reactants Reactants 2-Bromoethanol HO-CH₂-CH₂-Br Product TsO-CH₂-CH₂-Br 2-Bromoethanol->Product Pyridine reagents + 2-Bromoethanol->reagents Tosyl Chloride TsCl Pyridine Pyridine Pyridinium HCl Pyridine·HCl reagents->Tosyl Chloride

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromoethanol

  • 4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Tosyl Chloride: Add anhydrous pyridine (1.2 eq) to the cooled solution. Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization.[5][6][7][8][9] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation.

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methylene protons of the ethyl chain, and the methyl protons of the tosyl group.

  • ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.

  • ~7.4 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.

  • ~4.3 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-O-CH₂-).

  • ~3.6 ppm (t, 2H): Methylene protons adjacent to the bromine atom (-CH₂-Br).

  • ~2.4 ppm (s, 3H): Methyl protons of the tosyl group.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.

  • ~145 ppm: Quaternary aromatic carbon attached to the sulfur atom.

  • ~132 ppm: Quaternary aromatic carbon attached to the methyl group.

  • ~130 ppm: Aromatic CH carbons meta to the sulfonyl group.

  • ~128 ppm: Aromatic CH carbons ortho to the sulfonyl group.

  • ~68 ppm: Methylene carbon adjacent to the tosylate oxygen (-O-CH₂-).

  • ~28 ppm: Methylene carbon adjacent to the bromine atom (-CH₂-Br).

  • ~21 ppm: Methyl carbon of the tosyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Characteristic absorption peaks for the tosylate group are expected.[1][10]

  • ~1360 cm⁻¹ and ~1175 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate ester.

  • ~1600 cm⁻¹ and ~1495 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~950 cm⁻¹: S-O-C stretching vibration.

  • ~2900-3000 cm⁻¹: C-H stretching vibrations of the aromatic and aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be observed at m/z 278 and 280 in a roughly 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would involve the loss of the tosyl group or the bromine atom.

Reactivity and Reaction Mechanisms

The synthetic utility of this compound stems from its ability to act as a potent electrophile in nucleophilic substitution reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This facilitates reactions with a wide range of nucleophiles, typically proceeding through an Sₙ2 mechanism.[7][11][12][13][14][15][16][17][18]

The Sₙ2 Reaction Mechanism

The reaction with a generic nucleophile (Nu⁻) proceeds via a backside attack on the carbon atom attached to the tosylate group. This is a concerted, one-step mechanism where the bond to the nucleophile forms as the bond to the leaving group breaks.

G Reactants Nu⁻ + TsO-CH₂-CH₂-Br TransitionState [Nu···CH₂(TsO)···CH₂-Br]⁻ Reactants->TransitionState Backside Attack Products Nu-CH₂-CH₂-Br + TsO⁻ TransitionState->Products Leaving Group Departure

Caption: General Sₙ2 reaction mechanism for this compound.

This mechanism leads to an inversion of stereochemistry if the reaction occurs at a chiral center. However, in the case of this compound, the reacting carbon is not chiral.

Reactions with Various Nucleophiles
  • Amine Nucleophiles: Primary and secondary amines readily react to form the corresponding N-substituted 2-bromoethylamines. This is a fundamental transformation for the synthesis of various nitrogen-containing heterocycles and other bioactive molecules.

  • Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to yield 2-bromoethyl ethers.

  • Sulfur Nucleophiles: Thiols, in the presence of a base, are excellent nucleophiles and react efficiently to produce 2-bromoethyl thioethers.

Applications in Organic Synthesis and Drug Development

The unique bifunctional nature of this compound makes it a valuable building block in multi-step syntheses.

Synthesis of Bioactive Heterocycles

The bromoethyl group introduced by this reagent can undergo subsequent intramolecular cyclization with a suitably positioned nucleophile to form a variety of heterocyclic ring systems, which are prevalent in many drug molecules.

Development of PET Tracers

A significant application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET).[15][16][19][20][21] The tosylate group can be displaced by a fluoride-18 (¹⁸F) ion, a commonly used positron-emitting radionuclide. The resulting 2-[¹⁸F]fluoroethyl bromide can then be used to introduce the fluoroethyl group into a target molecule. This strategy has been employed in the development of PET tracers for imaging various biological targets, including tumors and myocardial perfusion.[15][16]

Linker Chemistry in Bioconjugation

The bromoethyl group can serve as a handle for further functionalization, making this compound a potential precursor for the synthesis of crosslinkers and spacers used in bioconjugation.[18][22][23][24] These linkers are crucial for connecting biomolecules, such as proteins or nucleic acids, to other molecules like fluorescent dyes, drugs, or solid supports.

Synthesis of Anticancer and Antimicrobial Agents

While direct examples are emerging, the structural motif provided by this compound is relevant to the synthesis of compounds with potential therapeutic applications. For instance, related benzenesulfonate scaffolds have shown promising anticancer activity.[9] The ability to introduce a reactive bromoethyl group allows for the construction of complex molecules that can be screened for various biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes.[4]

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth and seek medical attention.[4]

Note: Detailed toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its defining feature is the presence of two distinct reactive sites: a bromine atom and an excellent tosylate leaving group. This bifunctionality, coupled with its straightforward synthesis, makes it an invaluable tool for researchers in academia and industry. From the construction of complex bioactive molecules to the development of cutting-edge diagnostic imaging agents, the applications of 2-bromoethyl tosylate continue to expand, solidifying its importance in the ever-evolving landscape of chemical science.

References

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  • PubMed. (2012). Synthesis of [18F]-labeled (2-(2-fluoroethoxy)ethyl)tris(4-methoxyphenyl)phosphonium cation as a potential agent for positron emission tomography myocardial imaging.
  • ResearchGate. (2025-08-09). Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors.
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Sources

An In-depth Technical Guide to the Synthesis of 2-Bromoethyl Tosylate from 2-Bromoethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 2-bromoethyl tosylate, a critical bifunctional molecule widely employed in organic synthesis and drug development. Its utility stems from the presence of two distinct reactive sites: a terminal bromide, which is a good nucleofuge, and a tosylate group, an excellent leaving group. This dual reactivity allows for sequential, selective functionalization, making it a valuable building block for complex molecular architectures.

The conversion of 2-bromoethanol to 2-bromoethyl tosylate is a classic example of activating a hydroxyl group to facilitate subsequent nucleophilic substitution reactions.[1][2] This guide will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss essential safety and analytical considerations.

Mechanistic Insights: The Tosylation Reaction

The synthesis of 2-bromoethyl tosylate from 2-bromoethanol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][3]

The reaction can be visualized as a two-step process:

  • Activation of the Alcohol : The lone pair of electrons on the oxygen atom of 2-bromoethanol attacks the sulfur atom of tosyl chloride.

  • Deprotonation and Product Formation : The base abstracts the proton from the resulting oxonium ion, and the chloride ion is expelled, leading to the formation of 2-bromoethyl tosylate.

It is crucial to note that the configuration of the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the tosylation process.[1]

Tosylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Bromoethanol Br-CH₂-CH₂-OH Tosyl_Chloride Ts-Cl Oxonium_Ion Br-CH₂-CH₂-O⁺(H)-Ts Tosyl_Chloride->Oxonium_Ion Base Base (e.g., Pyridine) Protonated_Base Base-H⁺ Base->Protonated_Base Proton Abstraction 2-Bromoethyl_Tosylate Br-CH₂-CH₂-OTs Oxonium_Ion->2-Bromoethyl_Tosylate Chloride_Ion Cl⁻ Oxonium_Ion->Chloride_Ion

Caption: Mechanism of 2-bromoethyl tosylate synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-bromoethyl tosylate. The protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Reagent and Solvent Properties

A thorough understanding of the properties of all reagents and solvents is paramount for both safety and reaction success.

Reagent/SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Hazards
2-BromoethanolC₂H₅BrO124.97149-1501.763Toxic, Corrosive, Flammable
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.65134 (10 mmHg)1.337Corrosive, Lachrymator
PyridineC₅H₅N79.101150.982Flammable, Toxic, Irritant
Dichloromethane (DCM)CH₂Cl₂84.9339.61.326Carcinogen, Irritant
Step-by-Step Synthesis Workflow

The following protocol is a general method that can be adapted based on the specific scale of the reaction.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq.).

  • Dissolve the 2-bromoethanol in anhydrous dichloromethane (DCM) (approximately 10 volumes).

  • Cool the solution to 0 °C using an ice-water bath.

2. Addition of Reagents:

  • Slowly add pyridine (1.5 eq.) to the stirred solution.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (1.2-1.5 eq.) in a minimal amount of anhydrous DCM.

  • Transfer the tosyl chloride solution to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.[3]

3. Reaction Monitoring:

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to 4 hours.[1]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3] If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2-12 hours.[1]

4. Work-up and Extraction:

  • Once the reaction is complete, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl to remove excess pyridine.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove residual water.[1]

5. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-bromoethyl tosylate.[1]

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-bromoethanol in anhydrous DCM B Cool to 0 °C A->B C Add pyridine B->C D Add TsCl solution dropwise C->D E Stir at 0 °C, monitor by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash with HCl, NaHCO₃, Brine G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by chromatography (if necessary) J->K

Caption: Experimental workflow for the synthesis of 2-bromoethyl tosylate.

Purification and Characterization

The crude product can often be used directly in subsequent steps if of sufficient purity. However, for applications requiring high purity, purification by column chromatography on silica gel is recommended.

Analytical Data Summary

The identity and purity of the synthesized 2-bromoethyl tosylate should be confirmed by spectroscopic methods.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the tosyl group (doublets, ~7.4-7.8 ppm), methylene protons adjacent to the tosylate oxygen (~4.2 ppm, triplet), methylene protons adjacent to the bromine (~3.5 ppm, triplet), and the methyl protons of the tosyl group (~2.4 ppm, singlet).
¹³C NMR Signals corresponding to the aromatic carbons, the two distinct methylene carbons, and the methyl carbon of the tosyl group.
IR Spectroscopy Characteristic strong absorptions for the sulfonate group (S=O stretching) around 1360 and 1175 cm⁻¹, and C-O stretching around 950 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns.

Safety and Handling

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Bromoethanol is toxic and corrosive.[4] Avoid inhalation and skin contact.[4]

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator.[5] It is also moisture-sensitive.[6]

  • Pyridine is flammable, toxic, and an irritant.

  • Dichloromethane is a suspected carcinogen.

Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled containers in accordance with institutional and local regulations.

Conclusion

The synthesis of 2-bromoethyl tosylate from 2-bromoethanol is a robust and fundamental transformation in organic chemistry. By understanding the underlying mechanism and adhering to a carefully designed experimental protocol, researchers can reliably produce this versatile building block for a wide range of applications in drug discovery and materials science. The self-validating nature of the described protocol, coupled with rigorous analytical characterization, ensures the synthesis of high-purity material, which is essential for the success of subsequent synthetic endeavors.

References

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  • WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents. (n.d.).
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Sources

physical and chemical properties of 2-bromoethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromoethyl 4-Methylbenzenesulfonate for Advanced Research Applications

Introduction: A Bifunctional Tool for Chemical Innovation

This compound, commonly referred to as 2-bromoethyl tosylate, is a sulfonate ester of significant interest to the scientific community, particularly those in organic synthesis and medicinal chemistry.[] Its molecular architecture, featuring two distinct electrophilic centers, makes it a potent and versatile bifunctional reagent. This guide, prepared for researchers and drug development professionals, delves into the core physicochemical properties, reactivity, synthesis, and handling of this compound, providing the mechanistic insights necessary for its effective application.

Molecular Structure and Physicochemical Properties

The compound's utility is rooted in its structure, which combines a reactive alkyl bromide with an excellent leaving group, the p-toluenesulfonate (tosylate) moiety. This duality allows for sequential or selective reactions, a valuable attribute in the construction of complex molecules.

Caption: Chemical structure of this compound.

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 19263-21-9[2]
Molecular Formula C₉H₁₁BrO₃S[][2]
Molecular Weight 279.15 g/mol [][2]
Appearance Data not consistently available; likely a solid or oil
Boiling Point 365.6 ± 25.0 °C at 760 mmHg[]
Density 1.5 ± 0.1 g/cm³[]
Purity Typically ≥95%[][2]
Synonyms 2-bromoethyl tosylate; Ethanol, 2-bromo-, 1-(4-methylbenzenesulfonate)[][3]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCBr[]
InChI Key LTMNMMFAYJZNTC-UHFFFAOYSA-N[]

Core Reactivity and Mechanistic Insights

This compound is a powerful bifunctional electrophile. Its reactivity is governed by two key sites: the carbon atom attached to the bromine (Cα) and the carbon atom attached to the tosylate oxygen (Cβ).

  • The Tosylate Group : The p-toluenesulfonate group is an exceptionally good leaving group. This is due to the resonance stabilization of the resulting tosylate anion, where the negative charge is delocalized across the three oxygen atoms and the benzene ring. Consequently, the Cβ position is highly susceptible to nucleophilic attack (Sɴ2 reaction).

  • The Bromide Group : Bromide is also a good leaving group, making the Cα position another site for nucleophilic substitution.

The strategic value of this reagent lies in the differential reactivity of these two sites. The tosylate is a significantly better leaving group than bromide. This allows for selective reaction with a nucleophile at the Cβ position while leaving the bromide intact for a subsequent transformation. This step-wise reactivity is fundamental to its use in constructing molecular linkers or introducing specific functionalities in multi-step syntheses.[]

Reactivity cluster_reagent This compound cluster_products Potential Products Reagent Br-CH₂-CH₂-OTs ProductA Nu-CH₂-CH₂-OTs (Substitution at Bromide) Reagent->ProductA Less Favorable (Br⁻ leaves) ProductB Br-CH₂-CH₂-Nu (Substitution at Tosylate) Reagent->ProductB More Favorable (TsO⁻ leaves) Nu Nucleophile (Nu⁻) Nu->Reagent Sɴ2 Attack

Caption: Competing Sɴ2 reaction pathways for this compound.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the esterification of 2-bromoethanol with 4-methylbenzenesulfonyl chloride (tosyl chloride). The causality behind this standard protocol is explained below.

Experimental Workflow

SynthesisWorkflow start Start: Reagents reactants Combine 2-Bromoethanol & Pyridine in DCM at 0°C start->reactants addition Slowly Add Tosyl Chloride reactants->addition reaction Stir at Room Temp (Monitor by TLC) addition->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify by Column Chromatography dry->purify end End: Pure Product purify->end

Sources

The Dual Reactivity of 2-Bromoethyl Tosylate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromoethyl tosylate stands as a cornerstone bifunctional electrophile in the synthetic chemist's toolkit. Its unique molecular architecture, featuring two distinct leaving groups—a bromide and a tosylate—on adjacent carbons, imparts a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of 2-bromoethyl tosylate, moving beyond a mere recitation of reactions to a deeper understanding of the mechanistic principles that govern its synthetic utility. We will dissect the competitive nature of its reaction pathways, delve into the critical role of neighboring group participation, and provide field-proven protocols for its application, particularly in the synthesis of nitrogen-containing heterocycles—a scaffold of immense importance in drug discovery and development.

Introduction: The Tale of Two Leaving Groups

At first glance, 2-bromoethyl tosylate (1) presents a simple structure: a two-carbon linker flanked by a bromine atom and a p-toluenesulfonate (tosylate) group. However, this simplicity belies a sophisticated reactivity profile that makes it a valuable and versatile reagent. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making the carbon to which it is attached highly susceptible to nucleophilic attack.[1][2] Concurrently, the bromine atom, while a less superb leaving group than tosylate, is also readily displaced and plays a crucial role in the molecule's overall reactivity, often through intramolecular processes.[3]

This duality of leaving groups on a vicinal scaffold is the key to understanding the synthetic potential of 2-bromoethyl tosylate. It can act as a "one-two punch" electrophile, enabling sequential reactions or, more interestingly, concerted or near-concerted processes that lead to the rapid construction of complex molecular architectures. This guide will illuminate the factors that allow chemists to selectively harness these reactive sites.

The Dichotomy of Reactivity: SN2, E2, and the Influence of Neighboring Group Participation

The reactivity of 2-bromoethyl tosylate is primarily governed by a competition between bimolecular substitution (SN2), bimolecular elimination (E2), and a fascinating intramolecular phenomenon known as neighboring group participation (NGP).[4][5] The outcome of a reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

The Canonical SN2 and E2 Pathways

Like other primary alkyl halides and tosylates, 2-bromoethyl tosylate can undergo SN2 reactions with a variety of nucleophiles.[6][7] A strong, non-bulky nucleophile will favor a backside attack on the carbon bearing the tosylate, leading to the displacement of the tosylate group.

Conversely, in the presence of a strong, sterically hindered base, the E2 mechanism can prevail.[6][8][9] The base will abstract a proton from the carbon bearing the bromine, leading to the formation of a double bond and the elimination of both the tosylate and the bromide.

The interplay between SN2 and E2 is a classic conundrum in organic chemistry, and for 2-bromoethyl tosylate, the choice of base is paramount.

Table 1: Influence of Nucleophile/Base on the Reactivity of 2-Bromoethyl Tosylate

Nucleophile/BasePredominant ReactionProduct Type
NaN3 in DMFSN22-Bromoethyl azide
NaCN in DMSOSN23-Bromopropionitrile
Potassium tert-butoxide in t-BuOHE2Vinyl bromide
Primary amine (e.g., Aniline)SN2 / NGPN-substituted aziridine or piperazine
The Decisive Role of Neighboring Group Participation (NGP)

The most intriguing aspect of 2-bromoethyl tosylate's reactivity is the participation of the bromine atom as an internal nucleophile.[3][4][10] This phenomenon, also known as anchimeric assistance, can significantly accelerate reaction rates and dictate the stereochemical outcome.[4]

In the presence of a nucleophile, particularly one that is not overwhelmingly strong, the lone pair of electrons on the bromine atom can attack the adjacent carbon bearing the tosylate in an intramolecular SN2 fashion. This results in the formation of a highly reactive cyclic bromonium ion intermediate. The external nucleophile then attacks this intermediate, opening the three-membered ring.

This two-step process, involving two consecutive SN2 reactions (one intramolecular and one intermolecular), ultimately leads to a product with retention of stereochemistry at the carbon that was initially bonded to the tosylate.[5]

NGP_Mechanism start 2-Bromoethyl Tosylate ts Transition State (Intramolecular SN2) start->ts Br attacks C-OTs intermediate Bromonium Ion Intermediate ts->intermediate Formation of 3-membered ring product Substitution Product intermediate->product Nucleophilic attack on C leaving_group TsO- intermediate->leaving_group nucleophile Nu: nucleophile->intermediate

Figure 1: Generalized mechanism of neighboring group participation by bromine in 2-bromoethyl tosylate.

This NGP pathway is particularly significant in the synthesis of nitrogen heterocycles, where an amine nucleophile can lead to the formation of aziridines or other ring systems.[11]

Application in Heterocyclic Synthesis: A Gateway to Bioactive Molecules

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and other biologically active compounds.[11][12] 2-Bromoethyl tosylate serves as an excellent precursor for the synthesis of various nitrogen heterocycles, including piperazines, morpholines, and other related structures.

Synthesis of N-Substituted Piperazines

A common and powerful application of 2-bromoethyl tosylate is in the double alkylation of primary amines to form N-substituted piperazines. This reaction proceeds through a sequential double SN2 mechanism.

Piperazine_Synthesis amine Primary Amine (R-NH2) intermediate1 Intermediate 1 (R-NH-CH2CH2-Br) amine->intermediate1 First SN2 reagent 2-Bromoethyl Tosylate (2 equivalents) reagent->intermediate1 intermediate2 Intermediate 2 (Intramolecular cyclization) intermediate1->intermediate2 Intramolecular SN2 product N-Substituted Piperazine intermediate2->product

Figure 2: Workflow for the synthesis of N-substituted piperazines using 2-bromoethyl tosylate.

Experimental Protocol: Synthesis of N-Benzylpiperazine

Materials:

  • Benzylamine

  • 2-Bromoethyl tosylate

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of benzylamine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (3.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethyl tosylate (2.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-benzylpiperazine.

Causality Behind Experimental Choices:

  • Acetonitrile as Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Potassium Carbonate as Base: A mild inorganic base is used to neutralize the HBr and HOTs formed during the reaction, driving the equilibrium towards the product. It is easily removed by filtration.

  • Excess of 2-Bromoethyl Tosylate: A slight excess of the alkylating agent ensures the complete conversion of the primary amine.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the SN2 reactions to proceed at a reasonable rate.

Handling and Storage

2-Bromoethyl tosylate is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood.

For long-term storage, it is recommended to keep 2-bromoethyl tosylate at -20°C, protected from light and moisture, to prevent degradation.[13]

Conclusion

2-Bromoethyl tosylate is a powerful and versatile reagent whose reactivity is a delicate balance of competing pathways. A thorough understanding of SN2, E2, and, most importantly, neighboring group participation is essential for harnessing its full synthetic potential. By carefully selecting reaction conditions, chemists can steer the reactivity of this bifunctional electrophile to achieve a desired synthetic outcome, particularly in the construction of valuable nitrogen-containing heterocyclic cores. This guide has provided a foundational understanding and practical protocols to empower researchers in their synthetic endeavors with this remarkable molecule.

References

  • NUCMEDCOR. (n.d.). 2-Bromoethyl tosylate (2 mg). Retrieved from [Link]

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  • Sciencemadness.org. (2015, May 13). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]

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  • Reddit. (2023, March 30). Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you.. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromoethyl tosylate-d4. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Bromoethyl 4-Methylbenzenesulfonate: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-bromoethyl 4-methylbenzenesulfonate, a versatile reagent in organic synthesis. This document delves into its molecular structure, physicochemical properties, a detailed and validated synthesis protocol, and its applications, with a focus on its utility in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound, commonly known as 2-bromoethyl tosylate, is an organic compound with the molecular formula C₉H₁₁BrO₃S. Its structure features a bromoethyl group linked to a tosylate group, rendering it an excellent alkylating agent. The tosyl group is a well-established good leaving group in nucleophilic substitution reactions, a property conferred by the resonance stabilization of the resulting tosylate anion.

The key structural features include the electrophilic carbon adjacent to the bromine atom and the sulfonate ester functionality. This combination of a reactive alkyl halide and a superb leaving group makes it a highly valuable tool for the introduction of a bromoethyl moiety into various molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-Bromoethyl tosylate, Toluene-4-sulfonic acid 2-bromo-ethyl ester[2]
CAS Number 19263-21-9
Molecular Formula C₉H₁₁BrO₃S
Molecular Weight 279.15 g/mol
Appearance White to off-white crystalline solid
Boiling Point 365.6 ± 25.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCBr
InChI InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the tosylation of 2-bromoethanol. This reaction exemplifies the conversion of a poor leaving group (hydroxyl) into an excellent one (tosylate). The following protocol is a detailed, self-validating system designed for high yield and purity.

Synthesis Workflow

Synthesis_Workflow Reagents 2-Bromoethanol p-Toluenesulfonyl Chloride Pyridine (solvent/base) Reaction Reaction at 0 °C to rt (Formation of Tosylate Ester) Reagents->Reaction Mixing Workup Aqueous Workup (Removal of Pyridinium Hydrochloride) Reaction->Workup Quenching Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product 2-Bromoethyl 4-Methylbenzenesulfonate Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromoethanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 eq)

  • Anhydrous Pyridine (solvent and base)

  • Dichloromethane (DCM, for extraction)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Ethanol and Water (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromoethanol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous pyridine and add it dropwise to the cooled solution of 2-bromoethanol over 30-60 minutes. The use of pyridine serves both as the solvent and the base to neutralize the HCl generated during the reaction.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion of the reaction, pour the mixture into cold 1 M hydrochloric acid. This step protonates the pyridine, forming a water-soluble pyridinium salt that can be easily removed.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The bicarbonate wash ensures the removal of any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the tosyl chloride and reduce the yield.

  • Pyridine as Base and Solvent: Pyridine is an effective base for scavenging the HCl produced, driving the reaction to completion. Its use as a solvent ensures the reagents are fully solvated.

  • Controlled Addition at Low Temperature: The dropwise addition of tosyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

  • Aqueous Acidic Workup: This is a crucial step to remove the pyridine, which can be difficult to separate from the product otherwise.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (AA'BB' system): Two doublets in the range of δ 7.3-7.9 ppm, corresponding to the protons on the p-substituted benzene ring.

  • Methylene Protons (-O-CH₂-): A triplet around δ 4.3 ppm, adjacent to the oxygen of the tosylate group.

  • Methylene Protons (-CH₂-Br): A triplet around δ 3.5 ppm, adjacent to the bromine atom.

  • Methyl Protons (-CH₃): A singlet around δ 2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Four signals in the aromatic region (δ 127-145 ppm), corresponding to the four distinct carbon environments in the p-substituted ring.

  • Methylene Carbon (-O-CH₂-): A signal around δ 68 ppm.

  • Methylene Carbon (-CH₂-Br): A signal around δ 30 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 21 ppm.

IR (Infrared) Spectroscopy:

  • S=O Stretching: Strong characteristic absorptions around 1360 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric) for the sulfonate group.

  • C-O Stretching: A strong absorption around 1090 cm⁻¹.

  • Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.

  • C-Br Stretching: A weak to medium absorption in the fingerprint region (around 600-700 cm⁻¹).

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Key fragmentation patterns would involve the loss of the bromoethyl group and the tosyl group.

Reactivity and Applications in Synthesis

This compound is a powerful and versatile bifunctional reagent. The presence of two distinct reactive sites, the C-Br bond and the tosylate as a leaving group, allows for a range of synthetic transformations.

Role as an Alkylating Agent

The primary application of 2-bromoethyl tosylate is as a bromoethylating agent. It readily reacts with a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions, to introduce the 2-bromoethyl group. This functionality can then be further manipulated, for example, by subsequent cyclization or substitution reactions.

Applications in Pharmaceutical and Materials Science

This reagent is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[4][5] Its ability to introduce a two-carbon linker is particularly useful in drug design for modifying lead compounds to optimize their pharmacokinetic and pharmacodynamic properties. For instance, it can be used in the synthesis of various heterocyclic compounds that form the core of many therapeutic agents.[6]

Applications Reagent 2-Bromoethyl 4-Methylbenzenesulfonate Alkylation Alkylation of Nucleophiles (Amines, Phenols, Thiols, etc.) Reagent->Alkylation Intermediates Bromoethylated Intermediates Alkylation->Intermediates Pharma Pharmaceutical Synthesis (e.g., Heterocycles) Intermediates->Pharma Materials Functional Materials (e.g., Polymers) Intermediates->Materials

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[7][8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product.[2][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[2]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. A thorough understanding of its properties, a reliable synthesis protocol, and strict adherence to safety guidelines are paramount for its effective and safe utilization.

References

  • The Essential Role of 2-Bromoethyl Acetate in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • 2-Bromoethyl isocyanate - 13C NMR Spectrum. SpectraBase. Retrieved from [Link]

  • 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Doc Brown's Chemistry. Retrieved from [Link]

  • 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. PubMed. Retrieved from [Link]

  • Material Safety Data Sheet. (2012-06-04). ABX advanced biochemical compounds. Retrieved from [Link]

  • on the 13C NMR spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. MDPI. Retrieved from [Link]

  • Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. MDPI. Retrieved from [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. Retrieved from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. Retrieved from [Link]

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Navigating the Solution Phase: An In-depth Technical Guide to the Solubility of 2-Bromoethyl Tosylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-bromoethyl tosylate, a pivotal bifunctional reagent in contemporary organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility. We delve into the molecular structure of 2-bromoethyl tosylate to predict its behavior in a range of organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible results. This work is intended to empower researchers, process chemists, and drug development professionals to make informed decisions regarding solvent selection, reaction optimization, and purification strategies involving 2-bromoethyl tosylate.

Introduction: The Synthetic Versatility of 2-Bromoethyl Tosylate

2-Bromoethyl tosylate (2-bromoethyl 4-methylbenzenesulfonate) is a valuable reagent in organic chemistry, prized for its dual reactivity. The molecule incorporates two distinct functional groups: a reactive bromo moiety, which is a good nucleophilic substitution site, and a tosylate group, an excellent leaving group. This unique combination allows for sequential, selective transformations, making it a versatile building block in the synthesis of complex molecules, including pharmaceuticals and functional materials.

A profound understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization. Solubility dictates crucial parameters such as reaction kinetics, purification efficiency (e.g., crystallization), and overall process viability. This guide provides a framework for understanding and determining the solubility of this important synthetic intermediate.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of 2-bromoethyl tosylate, we must first analyze its molecular structure and inherent polarity.

The 2-bromoethyl tosylate molecule can be dissected into three key components:

  • The Tosyl Group: The p-toluenesulfonate group is polar and contains a sulfonate ester. Sulfonated molecules are known to often have poor solubility in many common organic solvents.

  • The Ethyl Linker: A short, nonpolar aliphatic chain.

  • The Bromo Group: The carbon-bromine bond is polar, contributing to the overall polarity of the molecule.

The interplay of these groups results in a molecule of moderate polarity. The computed XLogP3 value, a measure of lipophilicity, for the closely related 2-bromoethyl tosylate-d4 is 2.2, suggesting a degree of nonpolar character.[1]

Based on this structure, we can formulate general solubility predictions:

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the polar functionalities of 2-bromoethyl tosylate.

    • Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for compounds containing alkyl halides.

  • Moderate to Low Solubility Expected in:

    • Nonpolar Solvents: Such as hexanes and toluene. The nonpolar alkyl chain of the solute will interact favorably with these solvents, but the polar tosylate and bromo groups will be less well-solvated.

    • Polar Protic Solvents: Such as methanol and ethanol. While these solvents are polar, the potential for hydrogen bonding with the solvent molecules may be limited for 2-bromoethyl tosylate, which is a hydrogen bond acceptor but not a donor.

It is crucial to note that these are qualitative predictions. For precise process development, experimental determination of solubility is indispensable.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of 2-bromoethyl tosylate in a wide array of organic solvents is not available. This highlights the importance of the experimental protocols detailed in the subsequent sections. The following table is provided as a template for researchers to populate with their experimentally determined data.

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Observations
Polar Aprotic Acetone25
Ethyl Acetate25
Tetrahydrofuran (THF)25
Acetonitrile (ACN)25
Dimethylformamide (DMF)25
Chlorinated Dichloromethane (DCM)25
Chloroform25
Nonpolar Hexanes25
Toluene25
Polar Protic Methanol25
Ethanol25
Isopropanol25

Experimental Determination of Solubility

The following protocols provide robust methods for determining both qualitative and quantitative solubility.

Protocol for Qualitative Solubility Determination

This rapid method is useful for initial solvent screening.

Objective: To quickly assess whether 2-bromoethyl tosylate is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

  • 2-Bromoethyl tosylate

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol)

  • Small, dry test tubes with stoppers

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 1 mL of the selected solvent to a clean, dry test tube.

  • Add a small, precisely weighed amount (e.g., 10 mg) of 2-bromoethyl tosylate to the test tube.

  • Stopper the test tube and shake vigorously for 60 seconds. A vortex mixer can be used for more consistent results.

  • Allow the mixture to stand for at least 2 minutes and observe.

  • Record your observations.

Interpretation of Results:

  • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

  • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain, or the solution appears cloudy.

  • Insoluble: The solid does not appear to dissolve, and two distinct phases (solid and liquid) are clearly visible.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the saturation concentration of 2-bromoethyl tosylate in a specific solvent at a constant temperature.

Materials:

  • 2-Bromoethyl tosylate

  • Selected organic solvent

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 2-bromoethyl tosylate to a vial containing a known volume or mass of the solvent. "Excess" means that a visible amount of undissolved solid remains.

    • Seal the vial tightly.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid is still present.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

    • Accurately weigh the filtered solution.

  • Analysis:

    • Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated HPLC, GC, or UV-Vis method to determine the concentration of 2-bromoethyl tosylate.

    • Prepare a calibration curve using standard solutions of known concentrations of 2-bromoethyl tosylate.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Safety and Handling

2-Bromoethyl tosylate should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Visualizing the Concepts

Molecular Structure and Functional Groups

G cluster_tosyl Tosyl Group (Polar) cluster_linker Ethyl Linker (Nonpolar) cluster_bromo Bromo Group (Polar) S S O1 O S->O1 = O2 O S->O2 = O3 O S->O3 Aryl Aryl Ring (p-tolyl) S->Aryl C1 CH2 O3->C1 C2 CH2 C1->C2 Br Br C2->Br

Caption: Functional components of 2-bromoethyl tosylate influencing its solubility.

Experimental Workflow for Quantitative Solubility

G start Start: Excess Solute + Solvent in Vial equilibration Equilibration (24-48h at constant T) start->equilibration settling Settling of Excess Solid (≥2h) equilibration->settling sampling Syringe Sampling of Supernatant settling->sampling filtration Syringe Filtration (0.45 µm PTFE) sampling->filtration dilution Accurate Dilution of Filtrate filtration->dilution analysis Instrumental Analysis (HPLC, GC, or UV-Vis) dilution->analysis calculation Calculation of Solubility analysis->calculation end End: Quantitative Solubility Value calculation->end

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

References

  • PubChem. 2-Bromoethyl tosylate-d4. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet for 2-Bromoethyl p-toluenesulfonate. (Provided by various chemical suppliers, accessible through their websites).
  • "Solubility of Things" website for general solubility inform
  • Standard laboratory technique manuals for organic chemistry, such as "Vogel's Textbook of Practical Organic Chemistry."
  • IUPAC-NIST Solubility Database. [Link]

  • Royal Society of Chemistry. Experimental supporting information for organic synthesis. [Link]

  • PubChem. Bromo tosylate. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. Tosylates and Mesylates. [Link]

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In-Depth Technical Guide: Stability and Storage of 2-Bromoethyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical analysis of the stability and optimal storage conditions for 2-bromoethyl 4-methylbenzenesulfonate. As a key bifunctional reagent in organic synthesis, its purity and integrity are paramount for reproducible and successful experimental outcomes. This document synthesizes established chemical principles with field-proven best practices to deliver a robust framework for researchers, scientists, and drug development professionals, ensuring the long-term viability of this critical building block.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound, commonly referred to as 2-bromoethyl tosylate, is a versatile alkylating agent valued for its dual reactivity. It features a bromine atom and a p-toluenesulfonate (tosylate) group, an exceptionally good leaving group, on adjacent carbons. This structure allows for sequential nucleophilic substitutions, making it a valuable precursor in the synthesis of pharmaceuticals and complex organic molecules.[]

However, the very electrophilicity that makes sulfonate esters potent reagents also renders them susceptible to degradation.[2][3] Understanding the specific decomposition pathways of this compound is not merely an academic exercise but a critical necessity for ensuring reaction efficiency, minimizing impurity formation, and guaranteeing the reliability of synthetic processes. This guide delineates the mechanisms of its degradation and establishes a self-validating protocol for its handling and storage.

Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing appropriate handling strategies.

PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO₃S[4]
Molecular Weight 279.15 g/mol [][5]
Appearance White to off-white crystalline solidRepresentative Supplier Data
Melting Point Not consistently reported; solid at room temp.-
Boiling Point 365.6 ± 25.0 °C at 760 mmHg (Predicted)[]
Purity (Typical) ≥95%[]
Recommended Storage 2-8 °C, under inert atmosphere[5][6]

Key Mechanisms of Degradation

The stability of this compound is primarily compromised by its sensitivity to nucleophiles, particularly water, and its potential for intramolecular reactions.

Hydrolysis

Like most sulfonate esters, 2-bromoethyl tosylate is susceptible to hydrolysis.[7] The presence of atmospheric or solvent-borne moisture can lead to the cleavage of the sulfonate ester bond, yielding 2-bromoethanol and p-toluenesulfonic acid. This not only consumes the active reagent but also introduces an acidic impurity that can catalyze further decomposition or interfere with subsequent reactions.

Hydrolysis cluster_reactants Reactants cluster_products Products BE_OTs 2-Bromoethyl 4-methylbenzenesulfonate Products 2-Bromoethanol + p-Toluenesulfonic Acid BE_OTs->Products Hydrolysis H2O H₂O (Moisture) H2O->Products

Caption: Fig. 1: Hydrolytic degradation of this compound.

Intramolecular Cyclization (Neighboring Group Participation)

A more insidious degradation pathway arises from the molecule's bifunctional nature. The adjacent bromine atom can act as an internal nucleophile, attacking the carbon bearing the tosylate leaving group. This process, known as neighboring group participation, proceeds through a highly strained but reactive cyclic bromonium ion intermediate. This intermediate can then be attacked by any available nucleophile (e.g., the displaced tosylate anion, a bromide ion, or a water molecule), leading to a mixture of rearranged products and a significant loss of purity.

NGP BE_OTs 2-Bromoethyl 4-methylbenzenesulfonate Bromonium Cyclic Bromonium Ion Intermediate BE_OTs->Bromonium Intramolecular Attack (-OTs⁻) Products Mixture of Degradation Products Bromonium->Products Nucleophilic Opening (e.g., +Br⁻, +H₂O)

Caption: Fig. 2: Intramolecular cyclization via a cyclic bromonium ion intermediate.

Field-Proven Storage & Handling Protocol

To mitigate these degradation pathways, a stringent protocol based on the exclusion of atmospheric moisture and the reduction of thermal energy is mandatory. This system is self-validating; adherence to each step ensures the integrity of the material.

Core Principles: Anhydrous Conditions and Cold Storage

The protocol is built upon two pillars:

  • Inert Environment: The exclusion of atmospheric moisture is the most critical factor in preventing hydrolysis.

  • Temperature Control: Lower temperatures decrease the kinetic rate of all decomposition reactions.

Step-by-Step Methodology for Long-Term Storage
  • Receipt and Inspection: Upon receiving the product, immediately inspect the container seal for any breaches. Note the manufacturer's date of release.

  • Aliquotting in an Inert Atmosphere: For long-term storage, it is inadvisable to repeatedly access the main container. In a glove box or under a positive pressure stream of inert gas (argon or dry nitrogen), aliquot the material into smaller, single-use quantities in clean, dry amber glass vials with PTFE-lined caps.

    • Expertise & Causality: Aliquotting prevents contamination of the bulk material from repeated openings, which inevitably introduces moisture and air. Amber glass protects against potential photolytic degradation, a general best practice for complex organic molecules.

  • Inert Gas Blanketing: Before sealing each aliquot, flush the vial headspace with inert gas for 15-30 seconds to displace all air. Seal the cap tightly.

  • Primary and Secondary Containment:

    • Wrap the threads of the sealed vial with Parafilm® as an extra barrier against moisture ingress.

    • Place the sealed vials inside a larger, labeled secondary container.

    • Store this secondary container in a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel).

  • Refrigeration: Place the entire desiccated containment system in a refrigerator dedicated to chemical storage, maintained at 2-8 °C .[5]

    • Trustworthiness: This multi-barrier approach (sealed vial, Parafilm®, desiccator, refrigerator) creates a robust system that protects the compound's integrity even in the event of minor failure at one level.

StorageProtocol cluster_prep Preparation in Inert Environment cluster_storage Multi-Barrier Storage A Receive and Inspect Bulk Container B Aliquot into Amber Vials A->B C Flush Headspace with Argon/Nitrogen B->C D Seal with PTFE-Lined Cap C->D E Wrap Cap with Parafilm® D->E F Place in Secondary Container within a Desiccator E->F G Store at 2-8 °C F->G

Caption: Fig. 3: Workflow for the optimal storage of this compound.

Protocol for Stability Verification

For sensitive applications, periodic verification of purity is recommended. ¹H NMR spectroscopy is the most direct method for identifying and quantifying degradation.

Step-by-Step ¹H NMR Purity Assessment
  • Environment: Perform all sample preparation in a low-humidity environment or a glove box to prevent hydrolysis during the analysis itself.

  • Sample Preparation:

    • Allow an unopened aliquot vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30s) to allow for accurate integration of all signals.

  • Spectral Analysis:

    • Pristine Sample: Identify the characteristic peaks for this compound (aromatic protons of the tosyl group, and the two methylene triplets).

    • Degradation Markers: Look for the emergence of new signals. The primary hydrolysis product, 2-bromoethanol, will show distinct new triplets.

    • Quantification: Compare the integration of a characteristic peak from the parent compound to the integration of a peak from a degradation product to determine the percentage of impurity.

Conclusion

The synthetic power of this compound is directly linked to its purity. Its inherent susceptibility to hydrolysis and intramolecular cyclization mandates a rigorous storage and handling protocol. By implementing a multi-barrier system centered on cold, anhydrous, and inert conditions, researchers can effectively prevent degradation. The validation of these protocols through periodic analytical checks ensures that this reagent can be used with confidence, leading to more reliable and reproducible results in research and development.

References

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. R Discovery. Retrieved January 14, 2026, from [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, 75(13), 4632-5. Retrieved January 14, 2026, from [Link]

  • LeBlond, C., et al. (n.d.). Sulfonate Esters - How Real is the Risk? Pharmaceutical Quality Research Institute (PQRI). Retrieved January 14, 2026, from [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. Retrieved January 14, 2026, from [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. Retrieved January 14, 2026, from [Link]

Sources

2-bromoethyl 4-methylbenzenesulfonate safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromoethyl 4-Methylbenzenesulfonate

This guide provides a comprehensive overview of the safety protocols, chemical properties, and risk mitigation strategies for this compound (also commonly known as 2-bromoethyl tosylate). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-tested insights into the safe handling and application of this versatile alkylating agent. The causality behind each recommendation is explained to foster a deeper understanding of the material's hazards and the necessary control measures.

Core Chemical Profile and Hazard Identification

This compound is a sulfonate ester utilized in organic synthesis, primarily for alkylation reactions and as a linker in more complex molecular architectures.[] Its utility stems from the presence of two good leaving groups: the bromide ion and the tosylate group. This high reactivity, however, is intrinsically linked to its potential hazards. A thorough understanding of its identity and properties is the first step in a robust safety assessment.

Chemical Identity & Properties

All quantitative data is summarized in the tables below for clarity and rapid reference.

Table 1: Chemical Identification

Identifier Value Source
IUPAC Name This compound []
CAS Number 19263-21-9 [][2][3]
Common Synonyms 2-bromoethyl tosylate, Ethanol, 2-bromo-, 1-(4-methylbenzenesulfonate) []
Molecular Formula C₉H₁₁BrO₃S [][2][3]

| Molecular Weight | 279.15 g/mol |[][2][3] |

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Data not consistently available; typically a solid or oil.
Boiling Point 365.6 ± 25.0 °C at 760 mmHg []
Density 1.5 ± 0.1 g/cm³ []
Stability Stable under recommended storage conditions. [4]

| Moisture Sensitivity | Moisture sensitive. |[4] |

GHS Hazard Classification and Precautionary Logic

The compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards that dictate all handling protocols.[5]

Table 3: GHS Hazard Summary

Hazard Class GHS Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. [5]

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |[5] |

Expert Insight: The "Harmful if swallowed" classification necessitates strict controls to prevent ingestion, including prohibiting eating or drinking in the lab.[5] The primary acute hazard is severe eye irritation.[5] This is not merely mechanical irritation; the chemical's reactivity suggests it can alkylate biological macromolecules within the eye, leading to significant damage. Therefore, the use of chemical splash goggles is non-negotiable.

Proactive Risk Management: Engineering Controls and Personal Protection

A proactive approach to safety is paramount. The following sections detail the necessary controls, moving from environmental controls (the lab itself) down to the individual operator (PPE).

Pre-Use Risk Assessment Workflow

Before any new procedure involving this substance, a formal risk assessment should be conducted. The following workflow provides a logical framework for this process.

RiskAssessment cluster_controls Engineering Controls start Identify Procedure: Weighing, Reaction, Workup? scale Determine Scale: mg, g, or kg? start->scale containment Select Primary Engineering Control scale->containment Scale & operation dictate control ppe Define Minimum PPE containment->ppe fume_hood Chemical Fume Hood (Standard) containment->fume_hood <10g scale, non-vigorous glove_box Glove Box (For large scale or moisture-sensitive ops) containment->glove_box >10g scale or strict anhydrous waste Plan Waste Segregation & Disposal ppe->waste emergency Review Emergency Procedures: Spill, Exposure waste->emergency proceed Proceed with Experiment emergency->proceed

Caption: Risk assessment workflow prior to handling this compound.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of any vapors or aerosols.[5]

  • Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before starting work. General laboratory ventilation should also be maintained.[5]

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the risks involved.

  • Eye Protection: Chemical splash goggles are mandatory.[5] Standard safety glasses do not provide adequate protection against splashes. A face shield should be worn over goggles when handling larger quantities (>10 g) or during procedures with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are a common choice. However, it is crucial to consult a glove compatibility chart for the specific brand of glove used. Double-gloving is recommended during transfers. Change gloves immediately if contamination is suspected.

  • Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If engineering controls fail or for certain high-risk, non-routine tasks, a respirator may be required. This must be determined by a formal risk assessment and requires proper fit-testing and training.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety.

Handling and Storage Protocol

Objective: To outline the safe storage and handling of this compound to maintain its integrity and prevent exposure.

Methodology:

  • Procurement & Receipt: Upon receipt, inspect the container for damage.

  • Storage: Store the container in a dry, cool, and well-ventilated place, away from incompatible materials.[4] Recommended storage temperature is often 2-8 °C.[2][3] The material is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent hydrolysis of the sulfonate ester.[4]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and amines.[4]

    • Causality: Strong bases and amines are nucleophiles that can readily react with the compound in an Sₙ2 reaction, leading to uncontrolled reactions and degradation. Strong oxidizers can lead to violent decomposition.

  • Dispensing:

    • Perform all weighing and dispensing operations within a chemical fume hood.[6]

    • Use dedicated spatulas and weigh boats.

    • Close the container tightly immediately after use to minimize exposure to air and moisture.[7]

  • Hygiene: Wash hands thoroughly after handling the substance.[5] Do not eat, drink, or smoke in the work area.[5][7]

Chemical Incompatibility and Decomposition

Understanding potential hazardous reactions is critical for preventing incidents. The compound's reactivity is centered on its electrophilic nature.

Incompatibility cluster_reactants Reacts With cluster_products To Produce reagent 2-Bromoethyl 4-methylbenzenesulfonate bases Strong Bases (e.g., NaOH, t-BuOK) reagent->bases amines Amines (Primary, Secondary) reagent->amines oxidizers Strong Oxidizers reagent->oxidizers moisture Moisture / Water reagent->moisture substitution Substitution Products + Heat (Exotherm) bases->substitution amines->substitution decomp Hazardous Decomposition (e.g., HBr, CO, CO₂) oxidizers->decomp hydrolysis Hydrolysis Products moisture->hydrolysis EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response incident Incident Occurs spill Chemical Spill incident->spill Material Release exposure Personal Exposure incident->exposure Contact with Body fire Fire incident->fire Ignition spill_evac Evacuate immediate area. Alert others. spill_ppe Don appropriate PPE. spill_evac->spill_ppe spill_contain Contain spill with inert absorbent. spill_ppe->spill_contain spill_collect Collect into sealed container for disposal. spill_contain->spill_collect spill_decon Decontaminate area. spill_collect->spill_decon expo_remove Remove victim from source. Remove contaminated clothing. expo_eye EYE: Flush with water for 15 min. Seek immediate medical attention. expo_remove->expo_eye expo_skin SKIN: Wash with soap and plenty of water. expo_remove->expo_skin expo_swallow INGESTION: Rinse mouth. Drink water. Seek immediate medical attention. expo_remove->expo_swallow expo_inhale INHALATION: Move to fresh air. expo_remove->expo_inhale fire_alarm Activate fire alarm. fire_ext Extinguish ONLY if small & safe, using CO₂, dry chemical, or foam. fire_alarm->fire_ext fire_evac Evacuate the area. fire_ext->fire_evac

Caption: Decision tree for emergency response to incidents involving this compound.

First-Aid Measures Protocol

Objective: To provide immediate, effective first aid following exposure. Medical attention should always be sought after any exposure. Show the Safety Data Sheet to the attending physician. [5] Methodology:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4][5][8]Remove contact lenses if present and easy to do. [5]Seek immediate medical attention from an ophthalmologist. [5]2. Skin Contact: Take off immediately all contaminated clothing. [5]Wash skin with plenty of soap and water for at least 15 minutes. [4][8]If irritation persists, seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. [5]Immediately make the victim drink water (two glasses at most). [5]Do NOT induce vomiting. Call a POISON CENTER or doctor immediately. [5]4. Inhalation: Move the person into fresh air. [5][7]If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [4][8]

Accidental Release and Firefighting
  • Spill Response: Evacuate the area and ensure adequate ventilation. [5]Do not let the product enter drains. [5]Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite), and collect it into a sealed container for disposal. [6]* Firefighting: Use extinguishing media appropriate for the surrounding fire, such as foam, dry powder, or carbon dioxide. [7]Vapors are heavier than air and may form explosive mixtures with air upon intense heating. [5]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products like hydrogen bromide and carbon oxides. [5]

Toxicological and Ecological Profile

  • Toxicology: The primary known toxicological effects are acute oral toxicity and serious eye irritation. [5]Comprehensive data on long-term effects such as carcinogenicity or mutagenicity is largely unavailable, and the substance should be treated as not fully tested. [7]As an alkylating agent, there is a theoretical risk of mutagenicity, which warrants the stringent handling precautions outlined.

  • Ecology: Do not allow the material to be released into the environment or enter drains, surface water, or groundwater systems. [5][7]Data on environmental fate and ecotoxicity is limited.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not dispose of it via the sanitary sewer.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • CAS 19263-21-9 2-Bromoethyl 4-methylbenzene-1-sulfon
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
  • Material Safety Data Sheet. (2012). ABX advanced biochemical compounds.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Pfaltz & Bauer. Pfaltz & Bauer.
  • 2-bromoethyl 4-methylbenzenesulfon
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 19263-21-9|2-Bromoethyl 4-methylbenzenesulfon

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The Organic Chemist's Swiss Army Knife: A Technical Guide to the Applications of 2-Bromoethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of organic synthesis, the ability to precisely and efficiently construct complex molecular architectures is paramount. Among the vast arsenal of reagents available to the modern chemist, 2-bromoethyl tosylate stands out as a uniquely versatile and powerful tool. Its bifunctional nature, possessing both a reactive bromide and an excellent tosylate leaving group, allows for a diverse range of transformations that are central to the construction of pharmaceuticals, functional materials, and complex natural products. This technical guide provides an in-depth exploration of the core applications of 2-bromoethyl tosylate, moving beyond a simple catalog of reactions to delve into the mechanistic underpinnings and strategic considerations that guide its use in contemporary organic chemistry. We will examine its role as a potent ethylene-transfer agent, its utility in the synthesis of vital heterocyclic scaffolds, and its emerging applications in the fields of bioconjugation and materials science. Through a combination of mechanistic discussions, detailed experimental protocols, and illustrative visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this invaluable reagent.

Introduction: The Unique Duality of 2-Bromoethyl Tosylate

At its core, the synthetic utility of 2-bromoethyl tosylate (Figure 1) stems from the differential reactivity of its two functional groups. The tosylate group (p-toluenesulfonate) is an exceptionally good leaving group, readily displaced by a wide range of nucleophiles in SN2 reactions.[1][2] Conversely, the bromide, while also a good leaving group, is generally less reactive than the tosylate under similar conditions. This reactivity differential is the cornerstone of its application as a bifunctional reagent, enabling sequential and selective reactions at two distinct sites.[3]

Figure 1: Structure of 2-Bromoethyl Tosylate

Caption: Chemical structure of 2-bromoethyl p-toluenesulfonate.

This guide will explore the following key applications, providing the necessary theoretical background and practical insights for their successful implementation:

  • Ethylene Group Transfer: Leveraging the sequential displacement of the tosylate and bromide to introduce a two-carbon linker.

  • Heterocycle Synthesis: Utilizing 2-bromoethyl tosylate as a building block for the construction of nitrogen- and oxygen-containing rings.

  • Protecting Group Chemistry: Employing the 2-bromoethyl group for the temporary masking of functional groups.

  • Bioconjugation and Materials Science: The application of 2-bromoethyl tosylate in creating functionalized biomolecules and polymers.

The Workhorse Application: 2-Bromoethyl Tosylate as an Ethylene-Transfer Agent

The most prevalent use of 2-bromoethyl tosylate is as a synthon for the ethylene (-CH₂CH₂-) unit. This is achieved through a two-step, one-pot or sequential process where a nucleophile first displaces the more reactive tosylate group, followed by a second nucleophilic attack (often intramolecular) displacing the bromide.

Mechanism of Action: A Tale of Two Leaving Groups

The success of this strategy hinges on the difference in leaving group ability between tosylate and bromide. The tosylate anion is highly stabilized by resonance, making it an excellent leaving group. The initial SN2 reaction with a nucleophile (Nu⁻) proceeds rapidly and selectively at the carbon bearing the tosylate.

Step 1: Nucleophilic attack on the tosylated carbon.

G reagent 2-Bromoethyl Tosylate intermediate Bromoethylated Intermediate reagent->intermediate S_N2 displacement of Tosylate nucleophile Nucleophile (Nu-) product Ethylene-linked Product intermediate->product S_N2 displacement of Bromide

Caption: Generalized workflow for ethylene group transfer.

This initial reaction forms a bromoethylated intermediate. The subsequent reaction at the brominated carbon can then be triggered by the addition of a second nucleophile or by an intramolecular cyclization if the initial nucleophile possesses a second reactive site.

Applications in Drug Discovery and Natural Product Synthesis

This ethylene-transfer methodology is a cornerstone in the synthesis of numerous biologically active molecules. For instance, it is a key strategy for the introduction of ethyl linkers in the synthesis of various pharmaceutical agents. A notable example is its application in the synthesis of certain G-protein coupled receptor (GPCR) ligands, where the ethyl linker is crucial for achieving the optimal distance and orientation for receptor binding.

Gateway to Complexity: Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science.[4] 2-Bromoethyl tosylate provides an efficient and versatile entry into several important classes of heterocycles, particularly those containing nitrogen and oxygen.

Aziridine Synthesis: A Classic Transformation

The reaction of 2-bromoethyl tosylate with primary amines provides a straightforward route to N-substituted aziridines. The reaction proceeds via initial N-alkylation to displace the tosylate, followed by an intramolecular SN2 reaction where the nitrogen lone pair displaces the bromide to form the three-membered ring.

Protocol 1: General Procedure for the Synthesis of N-Aryl Aziridines

  • Reaction Setup: To a solution of the desired aniline (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Addition of Reagent: 2-Bromoethyl tosylate (1.1-1.2 eq.) is added portion-wise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-aryl aziridine.

Morpholine and Piperazine Derivatives: Building Blocks for Medicinal Chemistry

The synthesis of six-membered heterocycles such as morpholines and piperazines can also be readily achieved. For example, reaction with a primary amine followed by reaction with a second equivalent of 2-bromoethyl tosylate and a final intramolecular cyclization can yield piperazine derivatives. Similarly, reaction with an amino alcohol can lead to the formation of morpholines. These scaffolds are privileged structures in drug discovery, appearing in a multitude of approved drugs.[5]

Strategic Protection: The 2-Bromoethyl Protecting Group

In multi-step syntheses, the temporary protection of reactive functional groups is often necessary.[6][7] While not as common as other protecting groups, the 2-bromoethyl group can be used to protect alcohols and phenols.

Protection and Deprotection Strategy

The protection is achieved by reacting the alcohol or phenol with 2-bromoethyl tosylate in the presence of a base. The resulting 2-bromoethyl ether is stable to a range of reaction conditions. Deprotection is typically accomplished by treatment with a reducing agent, such as zinc dust in acetic acid, which reductively cleaves the carbon-bromine bond and subsequently leads to the release of the free alcohol or phenol.

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Bromoethyl_Ether Bromoethyl_Ether Alcohol->Bromoethyl_Ether 2-Bromoethyl Tosylate, Base Deprotected_Alcohol Alcohol Bromoethyl_Ether->Deprotected_Alcohol Zn, AcOH

Caption: Protection/deprotection scheme using 2-bromoethyl tosylate.

Modern Frontiers: Bioconjugation and Materials Science

The unique reactivity of 2-bromoethyl tosylate has found applications in the burgeoning fields of bioconjugation and materials science.[8] Its ability to act as a linker allows for the covalent attachment of small molecules, such as fluorescent dyes or therapeutic agents, to biomolecules like proteins and antibodies.[9][10]

Cysteine-Specific Bioconjugation

The thiol group of cysteine residues in proteins is a soft nucleophile that can selectively react with the electrophilic centers of 2-bromoethyl tosylate. This allows for the site-specific modification of proteins, a critical technology in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Polymer and Surface Modification

In materials science, 2-bromoethyl tosylate can be used to functionalize polymer backbones or surfaces. For example, it can be used to introduce reactive handles onto a polymer, which can then be further modified to create materials with tailored properties for applications in areas such as drug delivery and tissue engineering.

Safety and Handling Considerations

2-Bromoethyl tosylate is a reactive alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. It is also recommended to store the reagent at low temperatures (-20 °C) and protected from light to ensure its stability.[11]

Conclusion: An Enduringly Relevant Reagent

2-Bromoethyl tosylate is far more than a simple bifunctional molecule; it is a versatile and powerful reagent that has earned its place in the toolkit of the modern organic chemist. Its predictable reactivity and ability to participate in a wide array of transformations make it an invaluable building block for the synthesis of complex molecules with important applications in medicine and materials science. As the drive for ever more efficient and selective synthetic methods continues, the unique properties of 2-bromoethyl tosylate will undoubtedly ensure its continued relevance and application in cutting-edge research and development.

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  • β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. [Link]

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Methodological & Application

Application Notes and Protocols for the Alkylation of Phenols with 2-Bromoethyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of the O-alkylation of phenols using 2-bromoethyl 4-methylbenzenesulfonate (2-bromoethyl tosylate). This reaction, a variation of the venerable Williamson ether synthesis, is a robust and versatile method for the preparation of 2-(aryloxy)ethyl bromides. These products are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where they serve as precursors to a wide array of more complex molecules. This document offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, guidance on reaction optimization, and troubleshooting strategies. The content is structured to provide both a theoretical understanding and practical, actionable insights for laboratory application.

Introduction: The Strategic Importance of Aryloxyethyl Moieties

The aryloxyethyl scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. The Williamson ether synthesis, a classic SN2 reaction, provides a straightforward and efficient route to this important class of molecules.[1] The reaction of a phenol with an alkylating agent bearing a good leaving group is a cornerstone of this methodology.

In this context, this compound serves as a bifunctional reagent of significant utility. It possesses two distinct leaving groups: a bromide and a tosylate. The tosylate group is an excellent leaving group, far superior to the bromide, making the primary carbon to which it is attached highly susceptible to nucleophilic attack by a phenoxide ion. The bromide on the adjacent carbon remains intact during this initial SN2 reaction, providing a reactive handle for subsequent transformations. This "one-pot" introduction of a bromoethyl ether functionality is a key advantage for synthetic efficiency.

The resulting 2-(aryloxy)ethyl bromides are versatile intermediates. The terminal bromide can be readily displaced by a variety of nucleophiles, enabling the facile introduction of amines, azides, thiols, and other functional groups. This two-step sequence allows for the construction of complex molecules with diverse pharmacophores, making it a valuable tool in drug discovery and development.[2][]

Reaction Mechanism and Rationale

The alkylation of phenols with this compound proceeds via a classical Williamson ether synthesis, which is an SN2 (bimolecular nucleophilic substitution) reaction.[1]

Step 1: Deprotonation of the Phenol

The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion.[4] The choice of base is critical and depends on the acidity of the specific phenol being used. For most simple phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient.[5]

Step 2: Nucleophilic Attack and Tosylate Displacement

The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom attached to the tosylate group. The reaction proceeds through a backside attack, leading to the displacement of the tosylate leaving group and the formation of the desired O-alkylated product.[1] The tosylate is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.

Key Mechanistic Considerations:

  • Regioselectivity: The reaction is highly regioselective for the carbon bearing the tosylate group due to its superior leaving group ability compared to the bromide.

  • Stereochemistry: As a classic SN2 reaction, if the electrophilic carbon were chiral, the reaction would proceed with an inversion of stereochemistry. However, in this case, the reacting carbon is achiral.

  • Side Reactions: The primary potential side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile and attacks the electrophile via one of the ortho or para carbons of the aromatic ring.[4] This is generally minimized by using polar aprotic solvents.

Below is a diagram illustrating the overall reaction workflow:

Alkylation Workflow Figure 1: General Workflow for Phenol Alkylation reagents Phenol + 2-Bromoethyl 4-methylbenzenesulfonate + Base + Solvent reaction Reaction Mixture (Heating/Stirring) reagents->reaction 1. Reaction Setup workup Aqueous Workup (Quenching, Extraction) reaction->workup 2. Quenching & Extraction purification Purification (e.g., Column Chromatography) workup->purification 3. Isolation product Isolated 2-(Aryloxy)ethyl Bromide purification->product 4. Final Product

Caption: A simplified workflow for the alkylation of phenols.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the alkylation of a generic phenol with this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Phenol (or substituted phenol)VariesVariesVariesEnsure dryness.
This compound19263-21-9C₉H₁₁BrO₃S279.15Store in a cool, dry place.[4]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Finely powdered is preferred.
Acetonitrile (CH₃CN), anhydrous75-05-8C₂H₃N41.05Polar aprotic solvent. DMF or acetone can also be used.[5]
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction.
Brine (saturated aq. NaCl)N/ANaCl58.44For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04For drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile (10-20 mL per mmol of phenol).

  • Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (20-30 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-(aryloxy)ethyl bromide.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Optimization and Troubleshooting

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Reaction - Incomplete deprotonation of the phenol. - Low reactivity of the phenol. - Poor quality of reagents.- Use a stronger base such as cesium carbonate (Cs₂CO₃) or, for very unreactive phenols, sodium hydride (NaH) in an anhydrous solvent like THF or DMF. - Ensure all reagents and solvents are anhydrous. - Increase the reaction temperature or prolong the reaction time.
Formation of Side Products (C-alkylation) - The phenoxide is acting as an ambident nucleophile. - Use of protic solvents can favor C-alkylation.[4]- Ensure the use of a polar aprotic solvent like acetonitrile, DMF, or acetone. These solvents solvate the cation but leave the phenoxide anion more available for O-alkylation.
Difficult Purification - Presence of unreacted starting materials or byproducts.- Ensure the reaction goes to completion by monitoring with TLC. - Optimize the chromatographic conditions (solvent system, gradient) for better separation. - A mild basic wash (e.g., dilute NaHCO₃) during workup can help remove any remaining acidic starting phenol.

Applications in Synthesis

The 2-(aryloxy)ethyl bromide products are valuable intermediates for the synthesis of a wide range of target molecules.

  • Medicinal Chemistry: These compounds are precursors to many pharmaceutical agents. The bromoethyl group can be readily converted to other functionalities, such as amines, to generate libraries of compounds for structure-activity relationship (SAR) studies.[][6][7] For instance, reaction with a primary or secondary amine can introduce a side chain that modulates the pharmacological properties of the parent molecule.

  • Materials Science: The aryloxyethyl moiety can be incorporated into polymers and other materials to impart specific properties. The terminal bromide allows for grafting onto polymer backbones or for the synthesis of functional monomers.

Below is a diagram representing the synthetic utility of the 2-(aryloxy)ethyl bromide intermediate:

Synthetic_Utility Figure 2: Synthetic Utility of 2-(Aryloxy)ethyl Bromides cluster_products Diverse Functionalized Molecules start Phenol intermediate 2-(Aryloxy)ethyl Bromide start->intermediate Williamson Ether Synthesis reagent 2-Bromoethyl 4-methylbenzenesulfonate reagent->intermediate product1 Amine Derivatives (e.g., for Pharmaceuticals) intermediate->product1 R₂NH product2 Azide Derivatives (Click Chemistry) intermediate->product2 NaN₃ product3 Thiol Derivatives intermediate->product3 RSH, Base product4 Other Nucleophilic Displacement Products intermediate->product4 Nu⁻

Caption: Versatile applications of 2-(aryloxy)ethyl bromides.

Conclusion

The alkylation of phenols with this compound is a highly effective and reliable method for the synthesis of 2-(aryloxy)ethyl bromides. A thorough understanding of the SN2 mechanism, careful selection of reaction conditions, and appropriate workup and purification procedures are essential for achieving high yields of the desired products. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this valuable synthetic transformation in their own laboratories. The versatility of the resulting products as synthetic intermediates underscores the importance of this reaction in modern organic chemistry, particularly in the development of new pharmaceuticals and advanced materials.

References

  • Study of the Reaction 2-(p-Nitrophenyl)ethyl Bromide + OH− in Dimeric Micellar Solutions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (2019). Google Patents.
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  • Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports. (2002). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

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  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved January 14, 2026, from [Link]

  • Process design for the production of 2,4-dichlorophenoxyacetic acid. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • N- Alkyl- or -Aryl-2-(p-nitrophenoxy)ethylamines. (1976). RSC Publishing. Retrieved January 14, 2026, from [Link]

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  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016). PubMed Central. Retrieved January 14, 2026, from [Link]

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  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic-Synthesis.com. Retrieved January 14, 2026, from [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016). Reddit. Retrieved January 14, 2026, from [Link]

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  • Alkylation of phenol: a mechanistic view. (2006). PubMed. Retrieved January 14, 2026, from [Link]

  • Alkylation of phenols. (1954). Google Patents.
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Application Note: A Comprehensive Guide to N-Alkylation using 2-Bromoethyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Principle

N-alkylation is a cornerstone transformation in organic synthesis, essential for the construction of nitrogen-containing molecules that are pivotal in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a 2-bromoethyl moiety is particularly valuable as it installs a versatile functional group that can be used for subsequent cyclization or derivatization reactions.[2][3]

This application note provides a detailed experimental protocol for the N-alkylation of primary and secondary amines using 2-bromoethyl 4-methylbenzenesulfonate (2-bromoethyl tosylate). This reagent is a potent bifunctional electrophile, featuring two distinct leaving groups: a bromide and a tosylate. The p-toluenesulfonate (tosylate) group is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.[4] The N-alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon, displacing the tosylate group.[1] A base is typically required to neutralize the p-toluenesulfonic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[5]

Reaction Mechanism and Strategy

The reaction proceeds through a classic SN2 pathway. The nucleophilic amine attacks the carbon atom bonded to the tosylate group, as the tosylate anion is a significantly better leaving group than the bromide anion.

Step 1: Nucleophilic Attack The nitrogen atom of the amine acts as a nucleophile, attacking the primary carbon and breaking the C-OTs bond. This is a concerted step where the new C-N bond forms as the C-OTs bond breaks.[6]

Step 2: Deprotonation An acid-base reaction follows, where a base (often an excess of the starting amine or an added non-nucleophilic base) deprotonates the newly formed ammonium salt to yield the neutral N-(2-bromoethyl)ated amine product.[7]

A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, which can lead to a second alkylation event, forming a tertiary amine, and potentially a quaternary ammonium salt.[7][8] To favor selective mono-alkylation, strategies include the slow, controlled addition of the alkylating agent or using a large excess of the primary amine.[5][8]

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup - Add Amine, Solvent, Base - Stir under N₂ B 2. Reagent Addition - Add 2-Bromoethyl Tosylate - Heat to 40-80 °C A->B C 3. Monitor Reaction - Use TLC or LC-MS - Continue until Amine is consumed B->C D 4. Work-up - Cool and Filter - Concentrate Filtrate C->D E 5. Extraction - Dissolve in EtOAc - Wash with H₂O and Brine D->E F 6. Isolation - Dry with Na₂SO₄ - Concentrate via Rotovap E->F G 7. Purification - Flash Column Chromatography F->G H 8. Final Product - Characterize (NMR, MS, IR) - Store appropriately G->H

Sources

Application Notes & Protocols: The Reaction of 2-Bromoethyl Tosylate with Primary Amines for the Synthesis of N-Substituted Aziridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reaction between 2-bromoethyl tosylate and primary amines is a cornerstone transformation in synthetic organic chemistry, primarily utilized for the efficient construction of N-substituted aziridines. These three-membered nitrogen heterocycles are highly valuable intermediates in pharmaceutical and materials science due to their unique reactivity, which allows for stereospecific ring-opening reactions to access a diverse array of complex nitrogen-containing molecules.[1] This guide provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols, strategies for optimizing reaction outcomes, and troubleshooting advice tailored for researchers, chemists, and professionals in drug development.

Scientific Foundation and Reaction Mechanism

The synthetic utility of 2-bromoethyl tosylate (TsO-CH₂CH₂-Br) stems from its nature as a bifunctional electrophile. It possesses two carbon centers susceptible to nucleophilic attack, each bearing a different leaving group: a tosylate (p-toluenesulfonate) and a bromide. The tosylate group is an exceptionally good leaving group, far superior to bromide, due to the stability of its corresponding anion, which is highly resonance-stabilized.[2][3]

The reaction with a primary amine (R-NH₂) proceeds via a two-step sequence:

  • Intermolecular Nucleophilic Substitution: The primary amine, acting as the nucleophile, preferentially attacks the carbon atom bearing the more labile tosylate group in a classic Sₙ2 reaction. This initial step forms a 2-bromo-N-alkylethylammonium tosylate intermediate.

  • Intramolecular Cyclization: The intermediate is deprotonated by a base present in the reaction mixture (either a dedicated non-nucleophilic base or a second equivalent of the primary amine) to yield a neutral secondary amine. This intermediate then undergoes a rapid, intramolecular Sₙ2 reaction where the nitrogen lone pair attacks the carbon bearing the bromide, displacing it to form the strained, three-membered N-substituted aziridine ring.

This sequential intermolecular-intramolecular substitution pathway is highly efficient for generating the aziridine core.

Mechanistic Pathway Diagram

Caption: Reaction mechanism for aziridine synthesis.

Potential Side Reactions

The primary challenge in this synthesis is controlling unwanted side reactions, which can significantly lower the yield of the desired aziridine.

  • Polymerization: The highly reactive aziridine product can be attacked by another molecule of the primary amine (acting as a nucleophile), leading to ring-opening and the formation of diamine dimers, oligomers, or polymers.

  • Over-alkylation: The initially formed secondary amine intermediate (R-NH-CH₂CH₂-Br) could theoretically react with another molecule of 2-bromoethyl tosylate, though this is generally slower than the intramolecular cyclization.

  • Dimerization: If a large excess of amine is used under concentrated conditions, the amine may displace both the tosylate and the bromide on the same molecule, leading to the formation of R-NH-CH₂CH₂-NH-R.

Strategies to mitigate these side reactions are discussed in the protocols below.

Experimental Protocols

Successful synthesis requires careful control over stoichiometry, concentration, temperature, and choice of base. All operations should be performed in a well-ventilated fume hood, as 2-bromoethyl tosylate is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General Synthesis of N-Alkyl/Aryl Aziridines

This protocol is optimized for clean, high-yield synthesis using a non-nucleophilic base to minimize side reactions.

Materials & Reagents:

  • Primary Amine (1.0 eq)

  • 2-Bromoethyl tosylate (1.1 eq)[4]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge reactor with primary amine, K2CO3, and anhydrous acetonitrile. B 2. Establish inert atmosphere (N2/Ar) and cool to 0 °C. A->B C 3. Add 2-bromoethyl tosylate solution dropwise over 30 min. B->C D 4. Allow to warm to room temperature. Stir for 6-24 h. C->D E 5. Monitor reaction progress via TLC or LC-MS. D->E F 6. Filter off solid K2CO3. Rinse with acetonitrile. E->F G 7. Concentrate filtrate under reduced pressure. F->G H 8. Perform aqueous work-up: (EtOAc/H2O, Brine washes) G->H I 9. Dry organic layer (Na2SO4) and concentrate. H->I J 10. Purify via silica gel column chromatography. I->J

Sources

using 2-bromoethyl 4-methylbenzenesulfonate in linker chemistry for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Using 2-Bromoethyl 4-Methylbenzenesulfonate in Linker Chemistry for Drug Discovery

Abstract

In the landscape of modern drug discovery, particularly in the development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the therapeutic agent.[1] This guide provides a detailed examination of this compound, a heterobifunctional chemical building block, and its strategic application in the synthesis of bespoke linkers. We will explore the fundamental principles of its differential reactivity, provide validated protocols for its use, and discuss its role in creating the next generation of targeted therapeutics.

Introduction: The Central Role of Linkers and Heterobifunctional Reagents

Targeted therapeutics are designed as modular entities, typically comprising a targeting moiety, a linker, and a payload or effector molecule.[][3][4]

  • In Antibody-Drug Conjugates (ADCs) , a linker tethers a potent cytotoxic payload to a monoclonal antibody, ensuring the drug is delivered specifically to cancer cells.[][6][7]

  • In PROTACs , the linker connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery.[1][][8][9]

The linker is far from a passive spacer. Its chemical nature—whether it's cleavable or non-cleavable—and its length and composition are paramount.[][8][10] Cleavable linkers are designed to release the payload under specific conditions within the target cell (e.g., acidic pH or presence of certain enzymes), while non-cleavable linkers release the payload upon complete degradation of the antibody.[6][7][10][11]

Heterobifunctional reagents, which possess two different reactive functional groups, are invaluable tools for the stepwise construction of these complex linker-payload architectures.[][13][14] this compound, also known as 2-bromoethyl tosylate, is a prime example of such a reagent, offering a strategic advantage due to the differential reactivity of its two leaving groups: a tosylate and a bromide.

Physicochemical Properties & Differential Reactivity

The utility of this compound stems from the significant difference in the leaving group ability of the tosylate (TsO-) and bromide (Br-) moieties. The tosylate group is an excellent leaving group, a consequence of the stability of the p-toluenesulfonate anion, which is highly resonance-stabilized.[15][16][17] In contrast, bromide is a good, but significantly weaker, leaving group. This reactivity differential allows for selective, sequential nucleophilic substitution reactions.

A nucleophile will preferentially attack the carbon adjacent to the tosylate group under milder conditions. The less reactive C-Br bond can then be targeted in a subsequent step, often requiring more forcing conditions or a more potent nucleophile.

PropertyValueSource
IUPAC Name This compound[]
Synonyms 2-bromoethyl tosylate[][19]
CAS Number 19263-21-9[20]
Molecular Formula C9H11BrO3S[]
Molecular Weight 279.15 g/mol []
Boiling Point 365.6 ± 25.0 °C at 760 mmHg[]
Density 1.5 ± 0.1 g/cm³[]
Mechanism of Sequential Substitution

The general strategy involves a two-step process where a nucleophile (Nu1) first displaces the highly reactive tosylate group. The resulting bromo-functionalized intermediate can then be reacted with a second, different nucleophile (Nu2) to complete the linker assembly.

Sequential_Substitution cluster_step1 cluster_step2 reagent Br-CH₂-CH₂-OTs nu1 Nu₁⁻ intermediate Nu₁-CH₂-CH₂-Br reagent->intermediate Step 1 (Milder Conditions) nu1->reagent nu2 Nu₂⁻ nu2->intermediate product Nu₁-CH₂-CH₂-Nu₂ intermediate->product Step 2 (Harsher Conditions) ots TsO⁻ br Br⁻

Caption: Sequential nucleophilic substitution using this compound.

Applications in Drug Discovery Linker Synthesis

The true power of 2-bromoethyl tosylate lies in its ability to connect two different molecular entities, making it a valuable reagent for constructing the heterobifunctional linkers central to ADCs and PROTACs.[21][22][23]

Building Blocks for PROTAC Linkers

PROTACs require a linker that optimally positions a target-binding ligand and an E3-ligase ligand to facilitate the formation of a productive ternary complex.[1][8][9] The length and chemical nature of this linker are critical for degradation efficacy.[1][8] Alkyl and polyethylene glycol (PEG) chains are the most common motifs found in PROTAC linkers.[][8]

2-Bromoethyl tosylate can be used to introduce a simple, two-carbon alkyl spacer. For instance, the phenolic hydroxyl of a VHL E3 ligase ligand could be used as the first nucleophile to displace the tosylate. The resulting bromo-intermediate can then be reacted with an amine-functionalized POI ligand to complete the PROTAC synthesis.

PROTAC_Workflow PROTAC Synthesis Workflow start Start: 2-Bromoethyl Tosylate + VHL Ligand (Nu₁-OH) step1 Step 1: Tosylate Displacement (e.g., K₂CO₃, Acetone) start->step1 intermediate Intermediate: (VHL Ligand)-O-CH₂-CH₂-Br step1->intermediate step2 Step 2: Bromide Displacement (e.g., POI Ligand-NH₂, DIPEA, DMF) intermediate->step2 product Final PROTAC: (VHL Ligand)-O-CH₂-CH₂-NH-(POI Ligand) step2->product

Caption: Workflow for synthesizing a PROTAC using 2-bromoethyl tosylate.

Synthesis of Linkers for Antibody-Drug Conjugates (ADCs)

In ADC construction, the linker connects the antibody to the cytotoxic payload.[24][25] The stability of this connection in circulation is critical to minimize off-target toxicity.[6][7] 2-Bromoethyl tosylate can be used to synthesize precursors for both cleavable and non-cleavable linkers.

For example, it can be used to alkylate a thiol-containing payload. The resulting bromo-functionalized payload can then be converted to a maleimide or other functional group for conjugation to cysteine residues on the antibody.

Experimental Protocols

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a certified fume hood.

Protocol 1: Synthesis of a Thioether-Linked Intermediate

This protocol describes the reaction of 2-bromoethyl tosylate with a thiol-containing molecule, a common first step in building a linker-payload construct. Thiols are excellent nucleophiles and will readily displace the tosylate group.[26][27][28]

Materials:

  • Thiol-containing starting material (e.g., N-acetylcysteine)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Acetone, anhydrous

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol starting material (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetone.

  • Add the tosylate solution dropwise to the stirring reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired S-alkylated bromo-intermediate.

ParameterConditionRationale
Solvent Anhydrous AcetoneGood solubility for reactants, relatively non-reactive.
Base K₂CO₃Mild base to deprotonate the thiol, forming the more nucleophilic thiolate.
Temperature Room TemperatureSufficient for the highly reactive tosylate displacement; minimizes side reactions.
Stoichiometry Slight excess of tosylateEnsures complete consumption of the valuable thiol starting material.
Protocol 2: Synthesis of an Amine-Terminated Linker

This protocol outlines the second step: displacement of the bromide with an amine nucleophile to complete the linker synthesis. This step typically requires more energy than the first.

Materials:

  • Bromo-intermediate from Protocol 1 (1.0 eq)

  • Amine nucleophile (e.g., Benzylamine, 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Dissolve the bromo-intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine nucleophile (1.5 eq) followed by DIPEA (2.0 eq).

  • Heat the reaction mixture to 60-80 °C.

  • Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final amine-terminated linker.

Troubleshooting and Key Considerations

  • Competing Reactions: When working with molecules containing multiple nucleophilic sites (e.g., hydroxyl and amine groups), protection strategies may be necessary to ensure regioselectivity.

  • Reaction Monitoring: Due to the high reactivity of 2-bromoethyl tosylate, it is crucial to monitor reactions closely to avoid the formation of byproducts from over-alkylation.

  • Stability: 2-Bromoethyl tosylate is a potent alkylating agent and should be handled with care.[17] It is recommended to store it at low temperatures (-20 °C) and protected from light and moisture.[19]

Conclusion

This compound is a versatile and powerful reagent in the drug discovery chemist's toolbox. Its well-defined differential reactivity provides a reliable platform for the sequential and controlled assembly of complex linker architectures. By enabling the precise connection of targeting moieties and therapeutic payloads, this building block plays a fundamental role in the rational design and synthesis of advanced targeted therapies such as ADCs and PROTACs.

References

  • Taft, F., & Ciulli, A. (2022). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 3(8), 974-990. Retrieved from [Link]

  • Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]

  • Scorzelli, F., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]

  • Steinebach, C., et al. (2023). Emerging TACnology: Heterobifunctional Small Molecule Inducers of Targeted Posttranslational Protein Modifications. Molecules, 28(2), 708. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

  • Cresset. (2024, April 16). Improving properties of heterobifunctional degraders via single-point changes to linkers. Retrieved from [Link]

  • Gao, C., et al. (2018). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3640-3643. Retrieved from [Link]

  • NUCMEDCOR. (n.d.). 2-Bromoethyl tosylate (2 mg). Retrieved from [Link]

  • Le, C. M., et al. (2017). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Journal of Fluorine Chemistry, 203, 193-198. Retrieved from [Link]

  • Google Patents. (n.d.). US20210187114A1 - Novel linker, preparation method, and application thereof.
  • Schelté, P., et al. (2000). Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Bioconjugate Chemistry, 11(1), 118-123. Retrieved from [Link]

  • Strop, P. (2014). Methods to Make Homogenous Antibody Drug Conjugates. Current Opinion in Chemical Biology, 21, 1-8. Retrieved from [Link]

  • University of Cambridge. (n.d.). Development of a Novel Bioconjugation Platform for the Generation of Homogenous Antibody-Drug Conjugates. Retrieved from [Link]

  • Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Chemistry Central Journal, 13(1), 20. Retrieved from [Link]

  • Panowski, S., et al. (2014). Methods for site-specific drug conjugation to antibodies. mAbs, 6(1), 34-45. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Font, M., et al. (2023). Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. Organic Letters, 25(42), 7751-7756. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Chatterji, T., & Gates, K. S. (2003). Reaction of Thiols With 7-methylbenzopentathiepin. Bioorganic & Medicinal Chemistry Letters, 13(7), 1349-1352. Retrieved from [Link]

Sources

Application Note: Monitoring Reactions of 2-Bromoethyl 4-Methylbenzenesulfonate by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for monitoring reactions involving 2-bromoethyl 4-methylbenzenesulfonate (also known as 2-bromoethyl tosylate) using thin-layer chromatography (TLC). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The document covers the fundamental principles of TLC, selection of appropriate solvent systems, visualization techniques, and interpretation of results for effective reaction monitoring.

Introduction: The Critical Role of Reaction Monitoring

In organic synthesis, the ability to accurately monitor the progress of a chemical reaction is paramount. It allows the chemist to determine the optimal reaction time, identify the formation of byproducts, and ensure the complete consumption of starting materials before proceeding with workup and purification.[1][2] Thin-layer chromatography (TLC) stands out as a rapid, inexpensive, and versatile analytical technique perfectly suited for this purpose.[3][4] Its simplicity and the small amount of sample required make it an indispensable tool in the modern organic chemistry laboratory.[1][3]

This compound is a key bifunctional reagent, possessing both a good leaving group (tosylate) and a nucleophilic bromide. It is frequently employed in the synthesis of more complex molecules through nucleophilic substitution reactions. Monitoring these reactions by TLC is essential to distinguish the starting material from the product(s) and any intermediates.

Scientific Principles: The Chemistry Behind the Separation

TLC separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] The stationary phase is polar, while the mobile phase can be varied in polarity.

  • Polarity is Key: Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[6][7] Conversely, non-polar compounds will be more soluble in the mobile phase and will travel further, exhibiting a higher Rf value.[7][8]

  • Predicting Elution Order: In a typical reaction where this compound acts as an electrophile, it reacts with a nucleophile. The polarity of the resulting product will depend on the nature of the nucleophile. For instance, reaction with an amine to form an amino-substituted product will likely result in a more polar compound than the starting tosylate. The starting material, this compound, is a moderately polar compound. The tosylate group (OTs) is a good leaving group, and its presence influences the molecule's overall polarity.

The Retention Factor (Rf) is a calculated value that quantifies the movement of a compound on a TLC plate.[9] It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10] An ideal Rf value for clear separation lies between 0.3 and 0.7.[11]

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed workflow for monitoring a representative reaction of this compound with a generic nucleophile.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 plates are recommended. The F254 indicator is a fluorescent material that allows for visualization of UV-active compounds under a UV lamp.[12]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotters: Capillary tubes (can be hand-drawn from Pasteur pipettes).[12]

  • Solvents: HPLC grade solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane).

  • Visualization Reagents:

    • UV lamp (254 nm).

    • Iodine chamber.

    • Potassium permanganate (KMnO₄) stain.

    • p-Anisaldehyde stain.

  • Reaction Vials and Syringes/Pipettes for sampling.

Workflow Diagram

G prep_chamber Prepare Developing Chamber prep_plate Prepare TLC Plate prep_chamber->prep_plate prep_samples Prepare Samples (SM, RXN) prep_plate->prep_samples spot_plate Spot Plate (SM, Co-spot, RXN) prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Stain Plate (if needed) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_stain->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC Monitoring of Reactions.

Detailed Protocol

Step 1: Preparation of the Developing Chamber

  • Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[13]

  • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent. This ensures that the chamber atmosphere is saturated with solvent vapors, which improves the reproducibility of the separation.

  • Cover the chamber and allow it to equilibrate for 5-10 minutes.

Step 2: Sample Preparation

  • Starting Material (SM) Reference: Dissolve a small amount (<1 mg) of this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Reaction Mixture (RXN): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (a drop) of the reaction mixture using a capillary tube.[1][13] Dilute this aliquot with a suitable solvent.

Step 3: Spotting the TLC Plate

  • Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[12]

  • On the origin line, make three small, distinct spots using a capillary tube for:

    • Lane 1 (SM): The starting material solution.

    • Lane 2 (Co-spot): Spot the starting material solution, then, on top of the same spot, apply the reaction mixture. The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane.[1][14]

    • Lane 3 (RXN): The diluted reaction mixture.

  • Ensure the spots are small and concentrated to prevent streaking.[3]

Step 4: Developing the Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber.

  • Allow the solvent front to ascend the plate by capillary action.[4]

  • Remove the plate when the solvent front is about 1 cm from the top.[13]

  • Immediately mark the position of the solvent front with a pencil.[10]

  • Allow the plate to air dry completely in a fume hood.

Step 5: Visualization

  • UV Light: View the dried plate under a short-wave (254 nm) UV lamp.[15][16] The tosyl group contains an aromatic ring, which is UV-active.[17] The spots of UV-active compounds will appear as dark purple or blue spots against a fluorescent green background.[15][16] Circle the observed spots with a pencil.[16]

  • Iodine Staining: Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[15][16] This method is semi-destructive.

  • Chemical Stains (Destructive): If the spots are not visible under UV light or with iodine, a chemical stain is necessary.

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized. The starting material and potential alcohol byproducts will react to give yellow-brown spots on a purple background.[18]

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups to produce colored spots upon heating.[17][18]

Data Interpretation and Troubleshooting

The primary goal is to observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.

Reading the TLC Plate

A typical progression of a successful reaction is illustrated below:

Caption: Idealized TLC progression of a reaction.

  • At t=0: The reaction lane should show only a spot corresponding to the starting material.

  • As the reaction proceeds: The intensity of the starting material spot in the reaction lane should decrease, while a new spot (the product) appears.

  • Reaction completion: The starting material spot should be completely absent from the reaction lane, indicating it has been consumed.[2]

Solvent System Selection

The choice of the mobile phase is critical for good separation. A common starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[12][19]

Polarity of AnalyteRecommended Starting Solvent SystemAdjustment for Optimal Rf (0.3-0.7)
Non-polar9:1 Hexanes:Ethyl AcetateIncrease ethyl acetate for higher Rf; increase hexanes for lower Rf.
Moderately Polar4:1 to 1:1 Hexanes:Ethyl AcetateAdjust ratio based on initial results.[19]
Polar100% Ethyl Acetate or 5% Methanol in DichloromethaneUse more polar solvent mixtures if compounds remain at the baseline.[20]

Table 1: Guidelines for Solvent System Selection.

Troubleshooting Common Issues
IssuePossible Cause(s)Solution(s)
Spots are streaked or "tailing" Sample is overloaded; Sample is too polar for the solvent system; Presence of salts.Dilute the sample before spotting[19]; Increase the polarity of the mobile phase; Filter a small sample through a silica plug before spotting.[19]
All spots are at the bottom (low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mixture.[11]
All spots are at the top (high Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent in the mixture.[11]
No spots are visible Compounds are not UV-active; Stain is not suitable for the compounds; Compounds are too dilute.Use a chemical stain (e.g., KMnO₄, p-anisaldehyde)[19]; Try a different, more general stain; Spot the sample multiple times in the same location, allowing it to dry between applications.[19]

Table 2: Common TLC Problems and Solutions.

Conclusion

Thin-layer chromatography is a powerful and efficient technique for monitoring the progress of reactions involving this compound. By carefully selecting the stationary and mobile phases and employing appropriate visualization techniques, researchers can gain valuable real-time insights into their chemical transformations. This allows for precise determination of reaction endpoints, leading to improved yields, higher purity of products, and more efficient workflow in a research and development setting.

References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • YouTube. (2023). METHODS OF VISUALIZATIONS IN TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • ACS Publications. (2014). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]

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Application Notes and Protocols for Williamson Ether Synthesis Utilizing 2-Bromoethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Perspective on a Classic Reaction

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and versatile method for the formation of ether linkages.[1][2] This venerable reaction, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism, involves the reaction of an alkoxide with a suitable electrophile, typically a primary alkyl halide or sulfonate.[1][3][4] The enduring utility of this synthesis lies in its reliability and broad substrate scope, making it a staple in both academic research and industrial drug development for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the Williamson ether synthesis with a specific focus on the unique reactivity of 2-bromoethyl tosylate. This substrate is of particular interest as it possesses two distinct leaving groups, bromide and tosylate, on adjacent carbons. Understanding the nuanced reaction conditions required to control the regioselectivity of this reaction is paramount for its successful application. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights to troubleshoot potential challenges.

Mechanistic Deep Dive: The SN2 Pathway and the Challenge of Competing Reactions

The Williamson ether synthesis proceeds through a concerted SN2 pathway where a strong nucleophile, the alkoxide, attacks the electrophilic carbon, displacing a leaving group.[1][4][5] The success of this reaction is contingent on several factors, primarily the steric accessibility of the electrophilic carbon and the stability of the leaving group.[2][3] For this reason, the reaction is most efficient with methyl and primary alkyl halides or sulfonates.[3] Secondary alkyl halides are prone to a competing elimination (E2) pathway, especially in the presence of a sterically hindered or strong base, while tertiary alkyl halides almost exclusively yield elimination products.[3][5]

The choice of base to generate the alkoxide from the corresponding alcohol is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are frequently employed to ensure complete and irreversible deprotonation of the alcohol.[2][3] The alkoxide can also be pre-formed or generated in situ using alkali metals or strong hydroxide bases.[5][6]

The Case of 2-Bromoethyl Tosylate: A Tale of Two Leaving Groups

The use of 2-bromoethyl tosylate as the electrophile introduces an intriguing element of regioselectivity. Both bromide and tosylate are excellent leaving groups in nucleophilic substitution reactions.[7] However, their relative leaving group ability can be influenced by the reaction conditions, particularly the nature of the nucleophile and the solvent.

Generally, the tosylate group (OTs) is considered a superior leaving group to bromide. This is attributed to the greater stabilization of the resulting tosylate anion through resonance.[7][8] The negative charge is delocalized over three oxygen atoms, rendering it a very weak base and thus a stable leaving group.[7] While bromide is also a good leaving group, the tosylate's enhanced stability often dictates the course of the reaction.

Therefore, in a Williamson ether synthesis involving 2-bromoethyl tosylate, the incoming alkoxide nucleophile is expected to preferentially attack the carbon bearing the tosylate group. This results in the formation of a bromo-ether product.

Below is a diagram illustrating the anticipated primary reaction pathway:

Caption: Preferential SN2 attack on the carbon bearing the tosylate leaving group.

Experimental Protocols: A Guide to Successful Synthesis

The following protocols are designed to provide a robust starting point for the Williamson ether synthesis using 2-bromoethyl tosylate. As with any chemical reaction, optimization of these conditions may be necessary depending on the specific alcohol (R-OH) used.

Protocol 1: General Procedure for the Synthesis of 2-Bromoethyl Ethers

This protocol outlines the formation of the alkoxide using sodium hydride followed by the reaction with 2-bromoethyl tosylate.

Materials:

  • Anhydrous alcohol (R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent (e.g., acetonitrile)[1][6]

  • 2-Bromoethyl tosylate

  • Anhydrous reaction vessel with a magnetic stirrer and inert atmosphere (N₂ or Ar)

  • Standard workup and purification reagents (e.g., water, diethyl ether, brine, magnesium sulfate, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere, add the anhydrous alcohol (1.0 eq.) to a flame-dried reaction vessel containing anhydrous DMF (concentration typically 0.1-0.5 M).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.[3] Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Nucleophilic Substitution: Cool the resulting alkoxide solution back to 0 °C. Add a solution of 2-bromoethyl tosylate (1.0-1.2 eq.) in a minimal amount of anhydrous DMF dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required to drive the reaction to completion, typically within 2-12 hours.[1]

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 2-bromoethyl ether.

Data Presentation: A Summary of Key Reaction Parameters

The following table summarizes typical reaction conditions and considerations for optimization.

ParameterRecommended ConditionRationale & Considerations
Base Sodium Hydride (NaH)Provides irreversible and complete deprotonation of the alcohol.[2][3] Other strong, non-nucleophilic bases like KH can also be used.
Solvent Anhydrous DMF, AcetonitrilePolar aprotic solvents accelerate SN2 reactions by solvating the cation of the alkoxide, leaving the nucleophilic anion more reactive.[1][6] Protic solvents should be avoided as they can protonate the alkoxide.[1]
Temperature 0 °C to 60 °CInitial cooling controls the exothermic deprotonation. Gentle heating may be necessary to increase the reaction rate, but excessive heat can promote side reactions like elimination.[1]
Stoichiometry ~1.1 eq. of base, ~1.0-1.2 eq. of electrophileA slight excess of base ensures full conversion of the alcohol to the alkoxide. A slight excess of the electrophile can also be used to drive the reaction.
Reaction Time 2-12 hoursHighly dependent on the specific substrates and reaction temperature. Monitor by TLC or LC-MS for optimal results.[1]
Experimental Workflow Diagram

The logical flow of the experimental protocol can be visualized as follows:

Workflow A Prepare Inert Atmosphere Reaction Setup B Add Anhydrous Alcohol and Solvent (DMF) A->B C Cool to 0 °C B->C D Add Sodium Hydride (Alkoxide Formation) C->D E Add 2-Bromoethyl Tosylate Solution D->E F Monitor Reaction (TLC/LC-MS) E->F G Aqueous Workup and Extraction F->G Upon Completion H Drying and Concentration G->H I Purification (Column Chromatography) H->I

Sources

Troubleshooting & Optimization

minimizing elimination side reactions with 2-bromoethyl tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-bromoethyl tosylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging reagent. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to maximize your desired substitution products while minimizing unwanted elimination side reactions.

Overview: The SN2 vs. E2 Challenge

2-Bromoethyl tosylate is a primary alkylating agent featuring two potential leaving groups: a bromide and a tosylate. The tosylate group is significantly more labile due to the resonance stabilization of its conjugate base, the tosylate anion, making it an excellent leaving group for nucleophilic substitution (SN2) reactions.[1][2][3]

However, the structure of this reagent presents an inherent challenge. The proton on the carbon adjacent to the tosylate group (the β-carbon) is also the one bearing the bromine atom. This proton is susceptible to abstraction by a base, leading to a concerted E2 elimination reaction that yields vinyl bromide and the tosylate anion. The primary nature of the substrate heavily favors bimolecular pathways (SN2/E2), making the choice of reaction conditions paramount in dictating the outcome.[4][5][6]

This guide will walk you through understanding and controlling this delicate balance.

SN2_vs_E2_Competition sub 2-Bromoethyl Tosylate (Br-CH2-CH2-OTs) p1 sub->p1 nuc Nucleophile / Base (Nu:⁻) nuc->p1 sn2_product Desired Substitution Product (Br-CH2-CH2-Nu) p1->sn2_product SN2 Attack (on α-carbon) e2_product Elimination Side Product (Vinyl Bromide) p1->e2_product E2 Elimination (β-proton abstraction) lab1 Favored by: - Good Nucleophile / Weak Base - Polar Aprotic Solvent - Low Temperature lab2 Favored by: - Strong / Bulky Base - Protic Solvent - High Temperature

Figure 1. Competing SN2 and E2 reaction pathways for 2-bromoethyl tosylate.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of vinyl bromide in my reaction mixture. What is the primary cause?

A1: The formation of vinyl bromide is the result of an E2 elimination side reaction. This occurs when your nucleophile acts as a base, abstracting a proton from the carbon adjacent to the tosylate group. This is most commonly caused by using a nucleophile that is too basic, employing high reaction temperatures, or using an inappropriate solvent.[7][8]

Q2: Is the tosylate or the bromide the leaving group in my substitution reaction?

A2: The tosylate (OTs) group is the intended leaving group. It is a far superior leaving group compared to bromide because the negative charge on the resulting tosylate anion is delocalized across three oxygen atoms by resonance, making it extremely stable.[1][2]

Q3: Can I use a strong base like sodium hydroxide or an alkoxide as my nucleophile?

A3: It is highly discouraged. Strong, hard bases like hydroxides and alkoxides will strongly favor the E2 elimination pathway, leading to vinyl bromide as the major product.[9][10] For successful substitution, you must select a reagent that is a good nucleophile but a relatively weak base.

Q4: What effect does temperature have on the product ratio?

A4: Higher temperatures almost always favor elimination over substitution.[8][11][12][13] Elimination reactions result in an increase in the number of molecules in the system, which is an entropically favored process. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy contribution (-TΔS) becomes more significant at higher temperatures, making elimination more spontaneous.[13] If you are experiencing elimination, reducing the reaction temperature is a critical first step.

Q5: Why is solvent choice so important for this reaction?

A5: The solvent plays a critical role in mediating the reactivity of the nucleophile. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions because they solvate the counter-ion (e.g., Na⁺) but do not form a strong solvation shell around the anionic nucleophile.[11][14][15] This leaves the nucleophile "naked" and highly reactive towards the electrophilic carbon. In contrast, polar protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, creating a bulky solvation shell that hinders its ability to attack the substrate and can increase its effective basicity, favoring elimination.[16][17]

Troubleshooting Guide: Minimizing Elimination

This section provides a logical workflow for diagnosing and solving issues related to poor yield and high impurity levels of the elimination byproduct.

Troubleshooting_Flowchart start Problem: High Yield of Vinyl Bromide (E2 Product) q_base Step 1: Evaluate the Nucleophile/Base Is it a strong base (e.g., RO⁻, OH⁻)? Is it sterically hindered? start->q_base sol_base Solution: Switch to a good nucleophile that is a weak base. Examples: Azide (N₃⁻), Cyanide (CN⁻), Thiolates (RS⁻), Halides (I⁻, Br⁻). q_base->sol_base  Yes q_temp Step 2: Check Reaction Temperature Is the reaction run at elevated temperatures (> 25°C)? q_base->q_temp  No sol_base->q_temp sol_temp Solution: Lower the reaction temperature. Start at 0°C and allow to slowly warm to room temperature. Monitor progress closely. q_temp->sol_temp  Yes q_solvent Step 3: Analyze the Solvent Is a polar protic solvent being used (e.g., H₂O, EtOH, MeOH)? q_temp->q_solvent  No sol_temp->q_solvent sol_solvent Solution: Switch to a polar aprotic solvent. Recommended: DMF, DMSO, Acetonitrile, Acetone. q_solvent->sol_solvent  Yes end_node Outcome: SN2 Pathway Favored, Yield of Substitution Product Increased. q_solvent->end_node  No sol_solvent->end_node

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Technical Support Center: Optimizing Alkylation Yield with 2-Bromoethyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-bromoethyl 4-methylbenzenesulfonate (also known as 2-bromoethyl tosylate) in alkylation reactions. Our goal is to empower you to overcome common experimental hurdles and significantly improve your reaction yields and product purity.

Introduction: The Duality of a Versatile Reagent

This compound is a bifunctional alkylating agent, possessing two distinct leaving groups: a bromide (-Br) and a tosylate (-OTs).[] This unique structure allows for sequential reactions or chemoselective alkylation, but it also presents specific challenges. The key to success lies in understanding the differential reactivity of these two groups and tailoring reaction conditions to favor the desired transformation. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, generally making it more labile than the bromide.[2][3] This guide will help you navigate the intricacies of this reagent to achieve optimal outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This reagent is primarily used in organic synthesis as a two-carbon building block for introducing an ethyl group that contains a secondary reactive site.[] It is valuable for constructing complex molecules, such as in the synthesis of linkers for bioconjugation, heterocyclic compounds, and intermediates for active pharmaceutical ingredients (APIs).[]

Q2: Which is the better leaving group: bromide or tosylate?

The p-toluenesulfonate (tosylate, -OTs) group is generally a better leaving group than bromide (-Br). The negative charge on the departing tosylate anion is delocalized over three oxygen atoms and the benzene ring, making it a very stable, non-nucleophilic species.[2] This superior leaving group ability means that, under most Sₙ2 conditions, nucleophilic attack will preferentially occur at the carbon atom bearing the tosylate group.

Q3: How should I store and handle this compound?

The compound should be stored in a cool, dry place, typically at 2-8°C, away from moisture. It is harmful if swallowed and causes serious eye irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[4]

Q4: Can I perform the alkylation in aqueous conditions?

While traditional alkylations are run in anhydrous aprotic solvents, recent advancements have shown that using aqueous solutions of sodium tosylate (NaTos) can serve as a sustainable and effective medium for certain alkylation reactions, leading to high yields.[5] However, the success of this approach is highly dependent on the specific substrate and nucleophile, and it may not be suitable for all applications, especially those involving water-sensitive reagents.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most common issues encountered during alkylation reactions with this compound.

Problem 1: Low or No Yield of the Desired Mono-Alkylated Product

This is the most frequent challenge and can stem from several root causes. A systematic approach is crucial for diagnosis.

The activation energy for the reaction may not be met, or the nucleophile may not be sufficiently activated.

  • Solution 1: Optimize the Base and Solvent System. The choice of base is critical for deprotonating the nucleophile (e.g., a phenol, amine, or thiol). Weak bases like potassium carbonate (K₂CO₃) may require more forcing conditions, while strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can enable lower reaction temperatures but may increase side reactions.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective as they solvate the cation of the base, enhancing the nucleophilicity of the anion.[7]

  • Solution 2: Adjust the Reaction Temperature. Low temperatures can significantly slow down reaction rates.[7] If you observe a stalled reaction with unconsumed starting material, a moderate increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[8]

  • Solution 3: Extend the Reaction Time. Some alkylations are simply slow. Before assuming the reaction has failed, ensure it has been allowed to run for a sufficient duration (e.g., 12-24 hours), with progress monitored at regular intervals.[6]

The structure of the reagent and substrates can lead to undesired chemical pathways.

  • Solution 1: Minimize Elimination (E2) Reactions. Elimination is a common side reaction, especially with strong, bulky bases (like t-BuOK) or at elevated temperatures, leading to the formation of vinyl-substituted byproducts.[9] To favor substitution (Sₙ2), use a less sterically hindered base (e.g., K₂CO₃, Cs₂CO₃) and run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[9]

  • Solution 2: Prevent Dialkylation. If your nucleophile has multiple reactive sites or if the mono-alkylated product is more reactive than the starting material, dialkylation can occur.[10] This is common in the alkylation of primary amines or active methylene compounds. To mitigate this, use a stoichiometric amount (1.0 to 1.1 equivalents) of the alkylating agent or add it slowly to the reaction mixture to maintain a low instantaneous concentration.[7]

  • Solution 3: Control Chemoselectivity. Since the tosylate is a better leaving group, the initial alkylation will almost always occur at the tosylate-bearing carbon. If your desired product involves reaction at the bromide, a two-step procedure is required: first, displace the tosylate with your nucleophile, and then use the resulting bromo-ethylated intermediate in a subsequent reaction.

The purity and stability of your starting materials are paramount.

  • Solution 1: Verify Reagent Purity. Ensure your this compound is of high purity (typically >95%).[] Impurities can interfere with the reaction.

  • Solution 2: Ensure Anhydrous Conditions. Many alkylation reactions, particularly those using strong bases like NaH, are highly sensitive to moisture.[11] Use flame-dried or oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[6][8]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G start Low Yield Observed check_sm Check TLC/LC-MS: Any Starting Material (SM)? start->check_sm sm_yes Yes, SM Remaining check_sm->sm_yes sm_no No, SM Consumed check_sm->sm_no cause_conditions Potential Cause: Suboptimal Conditions sm_yes->cause_conditions solution_temp Solution: - Increase Temperature - Extend Reaction Time cause_conditions->solution_temp solution_base Solution: - Use Stronger Base - Change Solvent cause_conditions->solution_base check_products Analyze Byproducts: What was formed? sm_no->check_products prod_elim Elimination Product check_products->prod_elim prod_di Dialkylated Product check_products->prod_di prod_deg Complex Mixture/ Degradation check_products->prod_deg cause_elim Cause: Strong/Bulky Base, High Temp prod_elim->cause_elim solution_elim Solution: - Use Weaker/Less Hindered Base - Lower Reaction Temperature cause_elim->solution_elim cause_di Cause: Incorrect Stoichiometry prod_di->cause_di solution_di Solution: - Use 1.0-1.1 eq. Reagent - Slow Addition cause_di->solution_di cause_deg Cause: Moisture, Impurities prod_deg->cause_deg solution_deg Solution: - Use Anhydrous Conditions - Purify Starting Materials cause_deg->solution_deg

Caption: A systematic workflow for troubleshooting low-yield alkylation reactions.

Data Summary and Key Parameters

The success of your alkylation reaction is a multifactorial problem. The table below summarizes key parameters and their expected impact.

ParameterRecommendation for Sₙ2RationalePotential Pitfall
Base K₂CO₃, Cs₂CO₃, NaHTo generate a potent nucleophile by deprotonation.Strong, bulky bases (e.g., t-BuOK) can promote E2 elimination.
Solvent DMF, Acetonitrile, THFAprotic polar solvents stabilize charge and do not interfere with the nucleophile.[7]Protic solvents (e.g., ethanol) can act as competing nucleophiles.
Temperature 25°C to 80°CTo provide sufficient activation energy.High temperatures (>80°C) often lead to increased elimination and other side reactions.[9]
Stoichiometry 1.0 - 1.2 eq. of alkylating agentTo ensure complete consumption of the limiting reagent.A large excess can lead to dialkylation.[7]
Atmosphere Inert (N₂ or Ar)To prevent quenching of strong bases and degradation of reagents by moisture.Air can introduce moisture and oxygen, leading to side reactions.

General Experimental Protocol: O-Alkylation of a Phenol

This protocol provides a robust starting point for the alkylation of a phenolic substrate. It should be adapted based on the specific reactivity of your substrate.

1. Reaction Setup:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[8]

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the phenol.

2. Reagent Addition:

  • While stirring vigorously, add this compound (1.1 eq) to the suspension at room temperature. The reagent can be added as a solid or as a solution in a small amount of anhydrous DMF.

3. Reaction Monitoring:

  • Heat the reaction mixture to 60-70°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).[6]

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate or diethyl ether (3 x volume of DMF).[6]

  • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.[6]

Reaction Mechanism Visualization

The following diagram illustrates the Sₙ2 mechanism for the O-alkylation of a phenoxide ion.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State (Sₙ2) cluster_products Products Nu Ar-O⁻ TS [Ar-O···CH₂(CH₂Br)···OTs]⁻ Nu->TS Attack Alkyl Br-CH₂-CH₂-OTs Alkyl->TS Product Ar-O-CH₂-CH₂-Br TS->Product Bond Formation LG TsO⁻ TS->LG Leaving Group Departure

Caption: Generalized Sₙ2 mechanism for alkylation at the tosylate position.

References

  • BenchChem. (2025). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
  • ChemShuttle. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • BOC Sciences. (n.d.). CAS 19263-21-9 2-Bromoethyl 4-methylbenzene-1-sulfonate.
  • BenchChem. (n.d.). Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one.
  • BenchChem. (2025). Overcoming side product formation in asymmetric alkylation.
  • Sigma-Aldrich. (2025). Safety Data Sheet for 2-Bromoethyl p-toluenesulfonate.
  • Reddit. (2023). Improvement of selectivity/yield of Alkylation.
  • OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols.
  • Chemistry LibreTexts. (2020). 9.3: Preparation of alkyl halides and related (RX).
  • Unit 13. Alkylation. Exercises 1. (n.d.).
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates.
  • Sci-Hub. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?
  • Sciencemadness.org. (2015). Reactions of alcohols to form alkyl bromides and tosylates.
  • Tetrahedron. (2016). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions.
  • BOC Sciences. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method.
  • CoLab. (2024). Aqueous Sodium Tosylate: A Sustainable Medium for Alkylations.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization.
  • Chemguide. (n.d.). THE FRIEDEL-CRAFTS ALKYLATION OF BENZENE.
  • Royal Society of Chemistry. (2024). Aqueous sodium tosylate: a sustainable medium for alkylations.

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Technical Support Center: Troubleshooting Low Reactivity of 2-Bromoethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 2-bromoethyl tosylate in their synthetic protocols. Here, we will explore the common causes of low reactivity and provide systematic troubleshooting strategies to enhance the success of your experiments.

Introduction: Understanding the Reactivity Profile of 2-Bromoethyl Tosylate

2-Bromoethyl tosylate is a bifunctional molecule, featuring two excellent leaving groups: a bromide and a tosylate.[1] In principle, the tosylate group is a superior leaving group compared to bromide due to the resonance stabilization of the tosylate anion.[1][2] This would suggest that nucleophilic attack should preferentially occur at the carbon bearing the tosylate. However, practical applications can present a more complex picture, with several factors influencing the compound's reactivity.

This guide will address the nuances of working with 2-bromoethyl tosylate, providing insights into why its reactivity might be lower than expected and how to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm seeing little to no product formation in my substitution reaction with 2-bromoethyl tosylate. What are the most likely causes?

Low or no product formation is a common issue that can stem from several factors:

  • Reagent Quality: The purity and stability of 2-bromoethyl tosylate are critical. It can degrade over time, especially if not stored properly.[3] It is also susceptible to hydrolysis if exposed to moisture.

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly hinder the reaction rate.

  • Steric Hindrance: The nucleophile or the substrate itself might be sterically hindered, impeding the required backside attack in an S(_N)2 reaction.[4][5]

  • Competing Side Reactions: Elimination reactions can compete with substitution, especially with bulky bases or at higher temperatures.[6]

Q2: My 2-bromoethyl tosylate seems to be decomposing. What are the signs, and how can I prevent this?

Decomposition can be indicated by a change in color of the reagent or the reaction mixture, or the appearance of unexpected spots on a TLC plate. The primary degradation pathways include hydrolysis and elimination. To prevent decomposition:

  • Storage: Store 2-bromoethyl tosylate at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[3][7]

  • Handling: Use anhydrous solvents and reagents, and perform reactions under an inert atmosphere to prevent hydrolysis.[8]

  • Purification: If purification by column chromatography is necessary, use a neutralized silica gel (e.g., with 1-2% triethylamine in the eluent) to prevent acid-catalyzed decomposition on the column.[7]

Q3: Should I expect the bromide or the tosylate to act as the leaving group?

The tosylate group is generally a better leaving group than bromide because its negative charge is delocalized through resonance, making it a more stable anion.[1][2] Therefore, in a typical nucleophilic substitution reaction, the tosylate is the expected leaving group. However, the choice of nucleophile and reaction conditions can sometimes influence the reaction pathway.[9]

Q4: Can I use 2-bromoethyl tosylate for both S(_N)1 and S(_N)2 reactions?

As a primary alkylating agent, 2-bromoethyl tosylate strongly favors the S(_N)2 mechanism, which involves a backside attack by the nucleophile.[10] S(_N)1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary substrates due to the instability of the primary carbocation that would be formed.[11]

Systematic Troubleshooting Guide

When faced with low reactivity, a systematic approach is key to identifying and resolving the issue. The following guide provides a logical workflow for troubleshooting your reaction.

Step 1: Verify Reagent Quality and Integrity

The first step in troubleshooting is to ensure the integrity of your starting materials.

Protocol 1: Quality Control of 2-Bromoethyl Tosylate

  • Visual Inspection: Check for any discoloration of the solid reagent.

  • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the starting material to confirm its structure and purity. Check for the presence of impurities such as 2-bromoethanol or p-toluenesulfonic acid.

  • Moisture Content: Ensure that the reagent has been stored under anhydrous conditions. If in doubt, dry the reagent under high vacuum before use.

Step 2: Optimize Reaction Conditions

If the reagent quality is confirmed, the next step is to scrutinize the reaction parameters.

Table 1: Key Reaction Parameters and Optimization Strategies

ParameterCommon IssueRecommended OptimizationRationale
Solvent Inappropriate polarity or protic nature.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.[8]Polar aprotic solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Protic solvents can solvate the nucleophile, reducing its effectiveness.
Temperature Too low, resulting in a slow reaction rate.Gradually increase the reaction temperature. Monitor the reaction by TLC to check for product formation versus decomposition.Increasing temperature generally increases the reaction rate. However, excessive heat can promote elimination side reactions.[6]
Nucleophile Weak nucleophilicity or steric bulk.Consider using a stronger, less sterically hindered nucleophile.[12] If using a neutral nucleophile, a non-nucleophilic base may be needed to deprotonate it.Stronger nucleophiles react faster in S(_N)2 reactions. Steric hindrance can prevent the nucleophile from accessing the reaction center.[13]
Concentration Dilute conditions leading to slow reaction kinetics.Increase the concentration of the reactants.The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Step 3: Address Potential Mechanistic Hurdles

Understanding the underlying mechanism can help pinpoint more subtle issues.

Steric Hindrance

Even though 2-bromoethyl tosylate is a primary substrate, steric hindrance can still be a factor, particularly if the nucleophile is bulky.

Steric_Hindrance cluster_0 Favorable SN2 Attack cluster_1 Unfavorable SN2 Attack Small_Nu Small Nucleophile (e.g., CN⁻) Substrate_F 2-Bromoethyl Tosylate Small_Nu->Substrate_F Unhindered Backside Attack Product_F Substitution Product Substrate_F->Product_F Bulky_Nu Bulky Nucleophile (e.g., t-BuO⁻) Substrate_U 2-Bromoethyl Tosylate Bulky_Nu->Substrate_U Sterically Hindered Backside Attack Product_U Elimination Product (Styrene derivative if applicable) or No Reaction Substrate_U->Product_U

Caption: Steric effects on the S(_N)2 reaction of 2-bromoethyl tosylate.

Competing Elimination (E2) Pathway

With strong, sterically hindered bases, an E2 elimination reaction can become a significant competing pathway.

Competing_Pathways cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Start 2-Bromoethyl Tosylate + Nucleophile/Base SN2_Conditions Strong, Non-bulky Nucleophile (e.g., N₃⁻, CN⁻) Low Temperature Start->SN2_Conditions Favors Substitution E2_Conditions Strong, Bulky Base (e.g., t-BuOK) High Temperature Start->E2_Conditions Favors Elimination SN2_Product Substitution Product SN2_Conditions->SN2_Product E2_Product Elimination Product (Vinyl Bromide) E2_Conditions->E2_Product

Caption: Competing S(_N)2 and E2 pathways for 2-bromoethyl tosylate.

Troubleshooting Workflow

The following flowchart provides a visual guide to systematically troubleshoot low reactivity issues.

Troubleshooting_Workflow Start Low Reactivity Observed Check_Reagent Step 1: Verify Reagent Quality (NMR, Purity, Storage) Start->Check_Reagent Reagent_OK Reagent Quality OK? Check_Reagent->Reagent_OK Purify_Reagent Purify or Replace Reagent Reagent_OK->Purify_Reagent No Optimize_Conditions Step 2: Optimize Reaction Conditions (Solvent, Temp, Concentration) Reagent_OK->Optimize_Conditions Yes Purify_Reagent->Check_Reagent Reaction_Improved Reactivity Improved? Optimize_Conditions->Reaction_Improved Analyze_Mechanism Step 3: Analyze for Mechanistic Hurdles (Steric Hindrance, Side Reactions) Reaction_Improved->Analyze_Mechanism No Success Reaction Successful Reaction_Improved->Success Yes Redesign_Strategy Consider Alternative Synthetic Route or Different Alkylating Agent Analyze_Mechanism->Redesign_Strategy

Caption: A systematic workflow for troubleshooting low reactivity.

Experimental Protocols

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for a typical S(_N)2 reaction.

  • Preparation: Dry all glassware in an oven and cool under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask, add 2-bromoethyl tosylate (1.0 eq.) and the desired anhydrous polar aprotic solvent (e.g., DMF, 5-10 volumes).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is a salt, ensure it is finely powdered and dry.

  • Reaction: Stir the mixture at the desired temperature (starting at room temperature and gradually increasing if necessary).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation if necessary.

Conclusion

Troubleshooting the low reactivity of 2-bromoethyl tosylate requires a multi-faceted approach that considers reagent quality, reaction conditions, and potential mechanistic roadblocks. By systematically evaluating each of these factors, researchers can significantly improve the outcome of their synthetic endeavors. This guide provides a framework for this analysis, grounded in the fundamental principles of organic chemistry.

References

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Technical Support Center: Reactions of 2-Bromoethyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromoethyl 4-methylbenzenesulfonate (2-bromoethyl tosylate). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions regarding by-product formation in reactions involving this compound. Our aim is to provide you with the technical insights and practical troubleshooting strategies necessary to optimize your synthetic outcomes.

Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, featuring two distinct electrophilic centers. This bifunctional nature allows for a range of synthetic transformations, but also introduces the potential for competing side reactions. The primary reactive sites are the carbon atom attached to the bromine (a good leaving group) and the carbon atom attached to the tosylate group (an excellent leaving group). This duality in reactivity is the origin of many of the challenges encountered during its use.

Below, we delve into specific issues in a question-and-answer format, providing explanations grounded in reaction mechanisms and offering actionable troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am attempting a nucleophilic substitution with an amine and see multiple products by TLC and LC-MS. What are the likely by-products?

When reacting this compound with a primary or secondary amine, the desired product is typically the result of a single nucleophilic substitution. However, the presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram often points to two main competing reactions: overalkylation and elimination .

A1. Overalkylation By-products:

The initial product of the reaction between a primary amine and 2-bromoethyl tosylate is a secondary amine. This newly formed secondary amine is often more nucleophilic than the starting primary amine and can react further with another molecule of 2-bromoethyl tosylate.[1][2] This leads to the formation of a tertiary amine. If the starting material is a secondary amine, the product will be a tertiary amine, which can be further alkylated to a quaternary ammonium salt.[3]

  • Identification: These overalkylated products will have higher molecular weights than the desired product. Mass spectrometry is the most effective tool for their identification. On a TLC plate, the polarity of the products will vary. Generally, the tertiary amine will be less polar than the secondary amine, while the quaternary salt will be highly polar and may streak or remain at the baseline.

  • Troubleshooting Overalkylation:

    • Control Stoichiometry: Use a large excess of the starting amine relative to 2-bromoethyl tosylate. This increases the probability that the electrophile will react with the starting amine rather than the more dilute product amine.

    • Slow Addition: Add the 2-bromoethyl tosylate slowly to the reaction mixture containing the amine. This maintains a low concentration of the electrophile, disfavoring the second alkylation step.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.

A2. Elimination By-product: Vinyl Tosylate

A significant competing reaction is the E2 (bimolecular elimination) reaction, where the amine acts as a base rather than a nucleophile.[4][5] This is particularly prevalent with sterically hindered amines or at elevated temperatures. The E2 reaction results in the formation of vinyl 4-methylbenzenesulfonate (vinyl tosylate).[6]

  • Identification: Vinyl tosylate has a lower molecular weight than the starting material and the desired substitution product. It can be identified by GC-MS or LC-MS and will typically be a less polar spot on a TLC plate.

  • Troubleshooting Elimination:

    • Choice of Base/Nucleophile: Use a less sterically hindered amine if possible. If a separate base is used to scavenge the HBr or HOTs produced, choose a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to minimize its participation in elimination of the starting material.

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.[7]

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can favor SN2 reactions.

Logical Flow for Troubleshooting Amine Alkylation

start Reaction with Amine Nucleophile observe_products Multiple Products Observed (TLC/LC-MS) start->observe_products analyze_mw Analyze Molecular Weights (MS) observe_products->analyze_mw mw_higher Higher MW By-products analyze_mw->mw_higher Higher mw_lower Lower MW By-products analyze_mw->mw_lower Lower identify_overalkylation Identify Overalkylation Products (Secondary, Tertiary, Quaternary Amines) mw_higher->identify_overalkylation identify_elimination Identify Elimination Product (Vinyl Tosylate) mw_lower->identify_elimination troubleshoot_overalkylation Troubleshoot Overalkylation: - Excess Amine - Slow Addition - Lower Temperature identify_overalkylation->troubleshoot_overalkylation troubleshoot_elimination Troubleshoot Elimination: - Less Hindered Amine - Lower Temperature - Non-nucleophilic Base identify_elimination->troubleshoot_elimination

Caption: Troubleshooting workflow for amine alkylation reactions.

Question 2: During aqueous workup of my reaction, I am seeing significant loss of my product and the appearance of new, polar impurities. What is happening?

The likely culprit for product loss and the formation of polar impurities during aqueous workup is hydrolysis of the tosylate ester. The tosylate group is a good leaving group, and the ester linkage is susceptible to cleavage by water, especially under non-neutral pH conditions.

  • By-products of Hydrolysis:

    • 2-Bromoethanol: Formed by the nucleophilic attack of water on the carbon bearing the tosylate group.

    • p-Toluenesulfonic Acid (TsOH): The other product of the hydrolysis.

  • Identification:

    • 2-Bromoethanol: A relatively polar compound that can be detected by GC-MS or LC-MS.

    • p-Toluenesulfonic Acid: A strong acid that is highly soluble in water. It can be observed on TLC as a very polar, often streaky spot. Its presence can be confirmed by the acidic nature of the aqueous layer.

  • Troubleshooting Hydrolysis:

    • Minimize Contact with Water: Perform the aqueous workup as quickly as possible and at a low temperature (e.g., using an ice bath).

    • Neutral pH: Ensure the aqueous solution used for workup is at a neutral or slightly acidic pH. Avoid basic conditions, which can accelerate hydrolysis. If a basic wash is necessary to remove acidic impurities, use a weak base like sodium bicarbonate and perform the wash quickly.

    • Anhydrous Conditions: If possible, consider a non-aqueous workup. This may involve filtering the reaction mixture through a plug of silica gel or celite to remove solid by-products, followed by evaporation of the solvent. A patent for the synthesis of tosylates suggests that separating and purifying in the absence of water improves yields.[8]

Reaction Pathways of this compound

start 2-Bromoethyl 4-Methylbenzenesulfonate sub_prod Desired Substitution Product (e.g., with R-NH2) start->sub_prod SN2 Reaction (Nucleophile) elim_prod Elimination By-product (Vinyl Tosylate) start->elim_prod E2 Reaction (Base) hydrolysis_prod Hydrolysis By-products (2-Bromoethanol + TsOH) start->hydrolysis_prod Hydrolysis (Water) overalk_prod Overalkylation By-products (Di- and Tri-alkylated Amines) sub_prod->overalk_prod Further SN2 Reaction

Caption: Competing reaction pathways for this compound.

Experimental Protocols for By-product Identification

Protocol 1: General Method for Reaction Monitoring by TLC

  • Prepare TLC Plate: Use silica gel 60 F254 plates.

  • Spotting: Apply a small spot of your reaction mixture, a co-spot (reaction mixture with starting material), and a spot of the pure starting material.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give the starting material an Rf value of approximately 0.4-0.5.

  • Visualization: Visualize the plate under UV light (254 nm). Circle the spots. Further visualization can be achieved using a potassium permanganate stain, which is effective for detecting alkenes (from elimination) and alcohols (from hydrolysis).[9]

  • Analysis: Compare the spots in the reaction mixture lane to the starting material. New, less polar spots may indicate the elimination product, while more polar spots could be the desired product or hydrolysis by-products.

Protocol 2: Sample Preparation for LC-MS Analysis

  • Dilution: Take a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quenching (if necessary): If the reaction is ongoing, quench the aliquot in a small volume of a suitable solvent (e.g., acetonitrile).

  • Further Dilution: Dilute the quenched sample significantly with the mobile phase (e.g., acetonitrile/water) to a final concentration suitable for your instrument (typically in the low µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis: Inject the sample into the LC-MS and analyze the resulting chromatogram and mass spectra to identify the molecular weights of the components.

Potential By-product Analytical Identification
Overalkylated AminesHigher molecular weight peaks in MS.
Vinyl TosylateLower molecular weight peak in MS corresponding to C9H10O3S.
2-BromoethanolPolar compound, detectable by GC-MS or LC-MS.
p-Toluenesulfonic AcidHighly polar, may be difficult to see by RP-LC-MS, but its presence can be inferred from the reaction conditions and workup.

References

  • OpenOChem Learn. E2 Mechanism and Kinetics. [Link]

  • Dalal Institute. The E2, E1 and E1CB Mechanisms. [Link]

  • Khan Academy Organic Chemistry. E2 Elimination: mechanism. YouTube, 22 June 2012, [Link].

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Technical Support Center: Alkylation with 2-Bromoethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Di-alkylation and Other Common Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-bromoethyl tosylate in their synthetic workflows. As a bifunctional electrophile, 2-bromoethyl tosylate presents unique challenges, most notably the potential for di-alkylation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve selective mono-alkylation and minimize unwanted side products.

Understanding the Challenge: The Bifunctional Nature of 2-Bromoethyl Tosylate

2-Bromoethyl tosylate possesses two electrophilic sites: a bromine atom and a tosylate group. This duality is the root cause of di-alkylation, where a single nucleophile reacts with both electrophilic centers of two separate 2-bromoethyl tosylate molecules, or a dinucleophile is alkylated twice. Understanding the factors that influence the reaction's selectivity is paramount to achieving the desired mono-alkylated product.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of di-alkylation product. What are the primary factors I should investigate?

A1: Di-alkylation is a common issue when working with bifunctional electrophiles like 2-bromoethyl tosylate. The key experimental parameters that you should critically evaluate are:

  • Stoichiometry: The molar ratio of your nucleophile to 2-bromoethyl tosylate is crucial. An excess of the electrophile can favor di-alkylation.

  • Reaction Temperature: Higher temperatures can provide the activation energy for the second alkylation step to occur more readily.

  • Base Strength and Concentration: The choice and amount of base can significantly impact the concentration and reactivity of your nucleophile.

  • Solvent: The polarity and type of solvent can influence the reactivity of both the nucleophile and the electrophile.

  • Order of Addition: The way you combine your reactants can have a profound effect on the local concentrations and, consequently, the reaction's selectivity.

Q2: How does the choice of base influence the selectivity between mono- and di-alkylation?

A2: The base plays a critical role in deprotonating the nucleophile, thereby activating it for the alkylation reaction. The strength and steric hindrance of the base can influence the outcome:

  • Strong, Non-nucleophilic Bases: Bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can ensure complete and rapid deprotonation of the nucleophile.[1] This can be advantageous, but a high concentration of the resulting highly reactive nucleophile can increase the rate of the second alkylation.

  • Weaker Bases: For more acidic nucleophiles (e.g., phenols), weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[2] The in-situ formation of the nucleophile at a controlled rate can sometimes favor mono-alkylation.

  • Sterically Hindered Bases: Bulky bases may selectively deprotonate less sterically hindered positions, which can be a factor in complex molecules.[3]

Q3: Can the solvent choice really make a difference in controlling di-alkylation?

A3: Absolutely. The solvent can dramatically influence the reaction's selectivity.[4]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for Sₙ2 reactions.[2] They effectively solvate cations, leaving the anionic nucleophile more "naked" and reactive. This can sometimes accelerate both mono- and di-alkylation, so careful control of other parameters is necessary.

  • Polar Protic Solvents: Protic solvents like methanol or ethanol can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity and leading to different selectivity profiles.[5]

  • Nonpolar Solvents: In some cases, less polar solvents might be used, but solubility of the reactants can become an issue.

Q4: I'm still getting a mixture of mono- and di-alkylated products. What are my options for purification?

A4: Separating mono- and di-alkylated products can be challenging due to their often similar polarities.[6] However, several techniques can be employed:

  • Column Chromatography: This is the most common method. Careful selection of the solvent system is key to achieving good separation.[6]

  • Crystallization/Recrystallization: If your mono-alkylated product is a solid, recrystallization can be a highly effective purification method.[7]

  • Distillation: For volatile products, distillation under reduced pressure may be an option.[6]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide high purity, albeit on a smaller scale.[6]

Troubleshooting Guide: A Systematic Approach to Minimizing Di-alkylation

When faced with poor selectivity, a systematic approach to troubleshooting is essential. The following table summarizes key experimental parameters and their likely impact on the formation of the di-alkylated product.

ParameterTo Decrease Di-alkylationRationale
Stoichiometry Use an excess of the nucleophile relative to 2-bromoethyl tosylate.A higher concentration of the nucleophile increases the probability that a molecule of 2-bromoethyl tosylate will react with it rather than with the already mono-alkylated product.
Temperature Lower the reaction temperature.[8][9]The second alkylation step may have a higher activation energy. Lowering the temperature can selectively slow down this undesired reaction.[8]
Order of Addition Add the 2-bromoethyl tosylate solution slowly to the solution of the deprotonated nucleophile.This "inverse addition" technique maintains a low concentration of the electrophile, minimizing the chance of a second alkylation.[10]
Base Use a milder base or a stoichiometric amount of a strong base.This can control the concentration of the active nucleophile, preventing a rapid second alkylation.
Solvent Experiment with different solvents to find the optimal balance of reactivity and selectivity.[5]The solvent can influence the solvation and reactivity of the ionic intermediates, affecting the relative rates of the two alkylation steps.[11]
Visualizing the Reaction Pathway

The following diagram illustrates the competing reaction pathways leading to mono- and di-alkylation.

G cluster_0 Reaction Initiation cluster_1 Alkylation Steps Nucleophile (NuH) Nucleophile (NuH) Base Base Nucleophile (NuH)->Base Deprotonation Deprotonated Nucleophile (Nu-) Deprotonated Nucleophile (Nu-) Base->Deprotonated Nucleophile (Nu-) 2-Bromoethyl Tosylate 2-Bromoethyl Tosylate Deprotonated Nucleophile (Nu-)->2-Bromoethyl Tosylate First Alkylation (Desired) Mono-alkylated Product Mono-alkylated Product 2-Bromoethyl Tosylate->Mono-alkylated Product Di-alkylated Product Di-alkylated Product 2-Bromoethyl Tosylate->Di-alkylated Product Mono-alkylated Product->2-Bromoethyl Tosylate Second Alkylation (Undesired)

Caption: Competing pathways for mono- and di-alkylation.

Advanced Strategies for Selective Mono-alkylation

For particularly challenging cases, more advanced synthetic strategies may be required.

Protecting Group Strategy

One of the most robust methods to ensure mono-alkylation is to use a protecting group.[12] If your nucleophile has multiple reactive sites, you can selectively protect one or more of them, perform the alkylation on the unprotected site, and then deprotect to obtain your desired product.[13] This multi-step approach can significantly improve the yield and purity of the mono-alkylated compound.[14]

Example Workflow for a Protecting Group Strategy

G Dinucleophile Dinucleophile Protection Protection Dinucleophile->Protection Step 1 Mono-protected Nucleophile Mono-protected Nucleophile Protection->Mono-protected Nucleophile Isolate Alkylation Alkylation Mono-protected Nucleophile->Alkylation Step 2 Alkylated/Protected Product Alkylated/Protected Product Alkylation->Alkylated/Protected Product Isolate Deprotection Deprotection Alkylated/Protected Product->Deprotection Step 3 Final Mono-alkylated Product Final Mono-alkylated Product Deprotection->Final Mono-alkylated Product Purify

Caption: Workflow for a protecting group strategy.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be a powerful tool for controlling the selectivity of alkylation reactions.[15] In a PTC system, the reaction occurs at the interface of two immiscible phases. The phase-transfer catalyst facilitates the transport of the nucleophile from the aqueous phase to the organic phase, where the alkylating agent resides. This can help to control the concentration of the nucleophile in the organic phase, thereby favoring mono-alkylation.[8]

Experimental Protocols

General Protocol for Controlled Mono-alkylation

This protocol is a starting point and should be optimized for your specific nucleophile.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base (e.g., NaH, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the nucleophile anion.

  • Alkylation: Cool the reaction mixture back down to 0 °C. In a separate flask, prepare a solution of 2-bromoethyl tosylate (1.0 equivalent) in the same anhydrous solvent. Add the 2-bromoethyl tosylate solution dropwise to the cooled nucleophile solution over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting materials.[6][7]

Analytical Methods for Product Analysis

Accurate analysis of your reaction mixture is crucial for optimizing your reaction conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to separate and identify the mono- and di-alkylated products.[16] Derivatization may be necessary for non-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of your reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your products and determining the ratio of mono- to di-alkylation in the crude mixture.

By carefully considering and systematically optimizing the reaction parameters outlined in this guide, you can significantly improve the selectivity of your alkylation reactions with 2-bromoethyl tosylate and achieve higher yields of your desired mono-alkylated product.

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  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [URL: https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Morsch_and_Andrews)/16%3A_Chemistry_of_Benzene_-Electrophilic_Aromatic_Substitution/16.
  • Reddit. Improvement of selectivity/yield of Alkylation : r/OrganicChemistry. [URL: https://www.reddit.
  • PubMed. Controlling the selectivity of an intramolecular Friedel-Crafts alkylation with alkenes using selenium under mild conditions. [URL: https://pubmed.ncbi.nlm.nih.gov/32508092/]
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [URL: https://www.mdpi.com/2073-4433/13/10/1628]
  • YouTube. Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution). [URL: https://www.youtube.
  • NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [URL: https://oer.pressbooks.ncsu.
  • ResearchGate. (PDF) A laboratory comparison of analytical methods used for isocyanates. [URL: https://www.researchgate.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.

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Technical Support Center: Optimizing Base Selection for Reactions with 2-Bromoethyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing reactions involving 2-bromoethyl 4-methylbenzenesulfonate. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of base selection for this versatile reagent. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction outcomes, ensuring both efficiency and reproducibility.

Introduction to this compound

This compound, commonly referred to as 2-bromoethyl tosylate, is a bifunctional molecule featuring two excellent leaving groups: a bromide and a tosylate.[][2][3][4] This structure makes it a valuable alkylating agent in a variety of nucleophilic substitution reactions.[] However, its primary alkyl halide nature also renders it susceptible to elimination reactions, particularly in the presence of a base.[5][6] The critical challenge for any researcher using this compound is to selectively promote the desired reaction pathway—substitution (S(_N)2) or elimination (E2)—by carefully choosing the appropriate base and reaction conditions.

The competition between S(_N)2 and E2 pathways is a central theme in organic synthesis.[6][7] This guide will provide a clear framework for making informed decisions to favor your desired product.

Core Challenge: The S(_N)2 vs. E2 Competition

The primary issue when working with 2-bromoethyl tosylate and a base is controlling the reaction outcome between nucleophilic substitution and elimination. Both reactions are bimolecular and thus their rates are dependent on the concentration of both the substrate and the base/nucleophile.

  • S(_N)2 Pathway (Substitution): A nucleophile attacks the electrophilic carbon atom, displacing a leaving group in a single, concerted step.[5] This is often the desired pathway for introducing new functional groups.

  • E2 Pathway (Elimination): A base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond.[5][6]

The choice of base is the most critical factor in directing the reaction towards either substitution or elimination.[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here we address common problems and questions encountered during experimentation with this compound.

FAQ 1: My substitution reaction is giving a low yield and I'm observing a significant amount of an alkene byproduct. What's going wrong?

This is a classic case of the E2 elimination pathway competing with your desired S(_N)2 reaction. The formation of an alkene indicates that your base is acting as a protophile (proton abstractor) rather than just a nucleophile.

Root Causes & Solutions:

  • The Base is Too Strong and/or Sterically Hindered: Strong, bulky bases will preferentially abstract a proton over attacking a sterically shielded carbon atom.[7][8][9] For instance, potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base that is well-known to favor elimination.[8][10]

    • Solution: Switch to a less sterically hindered base that is still a good nucleophile. For S(_N)2 reactions, ideal candidates are often "soft" nucleophiles or less basic amines.

  • High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[11][12]

    • Solution: Run your reaction at a lower temperature. If the reaction is too slow, consider a more potent (but still non-hindered) nucleophile rather than increasing the temperature.

  • Solvent Choice: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, making it effectively larger and promoting elimination.[13][14][15]

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of a salt but leave the anionic nucleophile "naked" and more reactive, favoring the S(N)2 pathway.[15]

Diagram: S(_N)2 vs. E2 Pathway

sn2_vs_e2 sub 2-Bromoethyl 4-methylbenzenesulfonate sn2_product Substitution Product sub->sn2_product SN2 Pathway (Nucleophilic Attack) e2_product Elimination Product (Alkene) sub->e2_product E2 Pathway (Proton Abstraction) base Base/Nucleophile base->sn2_product base->e2_product base_selection start Desired Product? sn2 Substitution (SN2) start->sn2 Substitution e2 Elimination (E2) start->e2 Elimination base_choice_sn2 Good Nucleophile Weak Base (e.g., NaN3, NaCN) sn2->base_choice_sn2 Select Base base_choice_e2 Strong, Sterically Hindered Base (e.g., t-BuOK, DBU) e2->base_choice_e2 Select Base conditions_sn2 Low Temperature Polar Aprotic Solvent (e.g., DMF, DMSO) base_choice_sn2->conditions_sn2 Select Conditions conditions_e2 Higher Temperature (if necessary) base_choice_e2->conditions_e2 Select Conditions outcome_sn2 High Yield of Substitution Product conditions_sn2->outcome_sn2 Expected Outcome outcome_e2 High Yield of Elimination Product conditions_e2->outcome_e2 Expected Outcome

Caption: A decision-making flowchart for selecting the appropriate base and conditions.

Experimental Protocols

Protocol 1: General Procedure for a S(_N)2 Reaction (Example: Synthesis of 2-Azidoethyl 4-Methylbenzenesulfonate)

Objective: To maximize the yield of the substitution product while minimizing the elimination byproduct.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Anhydrous Dimethylformamide (DMF)

  • Drying agent (e.g., anhydrous MgSO(_4))

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40-50 °C, if the reaction is slow) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for an E2 Reaction (Example: Synthesis of Vinyl Tosylate)

Objective: To maximize the yield of the elimination product.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as appropriate.

Summary and Key Takeaways

The successful application of this compound in synthesis hinges on the strategic selection of a base to control the S(_N)2/E2 competition.

  • For Substitution (S(_N)2): Use a good nucleophile that is a weak base (e.g., NaN(_3), NaCN) in a polar aprotic solvent (e.g., DMF, DMSO) at a low to moderate temperature.

  • For Elimination (E2): Employ a strong, sterically hindered base (e.g., t-BuOK, DBU) and consider using a higher temperature to further favor elimination.

By understanding the principles of basicity, nucleophilicity, and steric effects, and by carefully controlling reaction conditions, researchers can effectively steer the reactivity of this versatile substrate to achieve their desired synthetic outcomes.

References

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved from

  • Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

  • (n.d.). pKa Values of Common Bases. Retrieved from

  • The Organic Chemistry Tutor. (2016, December 27). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2? Retrieved from [Link]

  • Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? Retrieved from [Link]

  • Hamlin, T. A., et al. (2018). How Solvation Influences the SN2 versus E2 Competition. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2012, June 6). Nucleophilicity vs. Basicity. Master Organic Chemistry. [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]

  • Leito, I. (n.d.). pKa values bases. Chair of Analytical Chemistry, University of Tartu.

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A. [Link]

  • Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene?[Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. [Link]

  • Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

  • Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? Retrieved from [Link]

  • Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Elimination vs substitution: secondary substrate [Video]. [Link]

  • Chad's Prep. (n.d.). Distinguishing Between Substitution & Elimination Reactions. Retrieved from [Link]

  • Nature. (2024, December 23). Optimising reaction conditions in flasks for performances in organic light-emitting devices. [Link]

  • Congleton, J. (2020, October 1). Chapter 11 Part 3 Reactions of Tosylates [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Bromoethyl tosylate-d4. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Stoddart Tutoring. (2018, February 2). Tosylate Reactions [Organic Chemistry] Smith 2018 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

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effect of temperature on 2-bromoethyl tosylate reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the experimental use of 2-bromoethyl tosylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. The following content is structured in a flexible question-and-answer format to directly address the challenges and inquiries you may encounter during your work with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 2-bromoethyl tosylate, and how does temperature influence the outcome?

2-Bromoethyl tosylate is a primary alkyl tosylate, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. However, it can also undergo bimolecular elimination (E2) reactions, especially under basic conditions. Temperature is a critical parameter that dictates the competition between these two pathways.

  • SN2 (Bimolecular Nucleophilic Substitution): This pathway is generally favored at lower temperatures. A nucleophile attacks the carbon atom bearing the tosylate leaving group, resulting in the displacement of the tosylate and the formation of a new bond with the nucleophile.

  • E2 (Bimolecular Elimination): This pathway becomes more significant as the temperature increases. A base removes a proton from the carbon adjacent to the carbon with the leaving group, leading to the formation of a double bond (ethene derivative) and the departure of the tosylate.

Key takeaway: Higher temperatures provide the necessary activation energy for the E2 pathway to compete with and often dominate over the SN2 pathway.

Q2: I am observing a significant amount of an elimination byproduct. How can I favor the SN2 substitution product?

Observing a higher-than-expected yield of the elimination product is a common issue, often linked to reaction temperature and the nature of the nucleophile/base.

To favor the SN2 product, consider the following adjustments:

  • Lower the Reaction Temperature: This is the most direct way to disfavor the E2 pathway, which has a higher activation energy than the SN2 pathway. Running the reaction at or below room temperature is often a good starting point.

  • Choose a Good Nucleophile that is a Weak Base: Strong, bulky bases will preferentially promote E2 elimination.[1] Good nucleophiles that are weak bases, such as halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻), are more likely to participate in SN2 reactions.[2]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone can enhance the nucleophilicity of anionic nucleophiles, thereby favoring the SN2 reaction.

Q3: Are there any common side reactions specific to 2-bromoethyl tosylate that I should be aware of, besides elimination?

Yes, due to its structure, 2-bromoethyl tosylate can participate in other side reactions, particularly influenced by temperature and the reagents used.

  • Intramolecular Cyclization: Under certain basic conditions, intramolecular cyclization can occur to form a three-membered ring sultam.[1]

  • Reaction with Chloride Ions: During the synthesis of tosylates from alcohols using tosyl chloride, chloride ions are generated. These chloride ions can act as nucleophiles and displace the newly formed tosylate group, leading to the formation of an alkyl chloride as a side product. This is more likely to occur at higher temperatures.[3]

  • In radiolabeling applications, specifically with [¹⁸F]fluoride, the synthesis of 2-[¹⁸F]fluoroethyl tosylate can be accompanied by the formation of volatile side products such as [¹⁸F]vinyl fluoride and [¹⁸F]2-fluoroethanol. The formation of these byproducts is dependent on reaction time and temperature.[4]

Troubleshooting Guides

Guide 1: Low Yield of the Desired Substitution Product

Symptoms:

  • Low isolated yield of the SN2 product.

  • Presence of significant amounts of starting material or unidentifiable side products in the crude reaction mixture.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction temperature is too low. While low temperatures favor SN2, an excessively low temperature may result in a very slow reaction rate. Gradually increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
Poor nucleophilicity of the reacting partner. If using a weak nucleophile, consider using a more polar aprotic solvent (DMF, DMSO) to enhance its reactivity. Alternatively, if the reaction allows, a stronger nucleophile could be employed.
Decomposition of 2-bromoethyl tosylate. This reagent should be stored at low temperatures (e.g., -20 °C) and protected from light to minimize degradation.[4] Use freshly acquired or properly stored material.
Presence of moisture. Water can hydrolyze the tosylate. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Guide 2: Predominance of the Elimination Product

Symptoms:

  • The major product isolated is the result of an E2 reaction.

  • NMR or GC-MS analysis confirms the presence of a double bond in the main product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reaction temperature is too high. As previously mentioned, higher temperatures favor elimination. Reduce the reaction temperature. Consider running the reaction at 0 °C or even lower.
Use of a strong, bulky base. If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it will favor E2.[5] If possible, switch to a less basic or less hindered nucleophile.
Solvent effects. While polar aprotic solvents are generally good for SN2, a combination of a strong base and elevated temperature in any solvent will likely lead to elimination.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with a Good Nucleophile (Weak Base)

This protocol outlines a general procedure for the reaction of 2-bromoethyl tosylate with a nucleophile such as sodium azide (NaN₃).

Materials:

  • 2-bromoethyl tosylate

  • Sodium azide (or other suitable nucleophile)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Temperature control system (ice bath)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromoethyl tosylate (1.0 eq).

  • Dissolve the tosylate in anhydrous DMF (approximately 5-10 mL per mmol of tosylate).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the nucleophile (e.g., sodium azide, 1.2 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the nucleophile solution to the stirred solution of 2-bromoethyl tosylate at 0 °C.

  • Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizing Reaction Pathways

The competition between SN2 and E2 pathways is a central theme in the reactivity of 2-bromoethyl tosylate. The following diagram illustrates this fundamental concept.

sn2_vs_e2 2-Bromoethyl Tosylate + Nucleophile/Base 2-Bromoethyl Tosylate + Nucleophile/Base S_N_2_Pathway S_N_2_Pathway 2-Bromoethyl Tosylate + Nucleophile/Base->S_N_2_Pathway Low Temp Good Nucleophile (Weak Base) E2_Pathway E2_Pathway 2-Bromoethyl Tosylate + Nucleophile/Base->E2_Pathway High Temp Strong/Bulky Base Substitution Product Substitution Product S_N_2_Pathway->Substitution Product Elimination Product Elimination Product E2_Pathway->Elimination Product

Caption: SN2 vs. E2 reaction pathways for 2-bromoethyl tosylate.

This troubleshooting logic diagram can help in diagnosing and resolving common experimental issues.

troubleshooting_flowchart cluster_start Start cluster_problem Problem Identification cluster_solution Potential Solutions Start_Node Reaction Outcome Issue Low_Yield Low Yield of Substitution Product Start_Node->Low_Yield High_Elimination High Yield of Elimination Product Start_Node->High_Elimination Increase_Temp Slightly Increase Temp Low_Yield->Increase_Temp Cause: Slow Reaction Change_Nucleophile Use Stronger Nucleophile Low_Yield->Change_Nucleophile Cause: Weak Nucleophile Check_Reagents Check Reagent Quality & Anhydrous Conditions Low_Yield->Check_Reagents Cause: Degradation/Moisture Decrease_Temp Decrease Temperature High_Elimination->Decrease_Temp Cause: High Temp Change_Base Use Weaker/Less Bulky Base High_Elimination->Change_Base Cause: Strong/Bulky Base

Caption: Troubleshooting logic for 2-bromoethyl tosylate reactions.

References

  • Use of 2-[18F]fluoroethyl bromide in synthesis of O-(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. Available at: [Link]

  • How Do You Synthesize Radiolabeled Compounds? - Moravek. Available at: [Link]

  • Synthesis of Radiolabeled Compounds | Aleš Marek Group. Available at: [Link]

  • A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products - the University of Groningen research portal. Available at: [Link]

  • The Process of Radiolabeled Compound Synthesis - Moravek. Available at: [Link]

  • What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

  • Can anyone convert tosylate to bromine? - ResearchGate. Available at: [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. Available at: [Link]

  • 2-Bromo-6-(chlorodiisopropylsilyl)phenyl tosylate as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition - Chemical Science (RSC Publishing). Available at: [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. Available at: [Link]

  • Tosylate displacement reaction : r/OrganicChemistry - Reddit. Available at: [Link]

  • 2-Bromoethyl tosylate-d4 | C9H11BrO3S | CID 129854943 - PubChem. Available at: [Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. Available at: [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature - ResearchGate. Available at: [Link]

  • Classify Nucleophiles and Bases (strong or weak). Available at: [Link]

  • Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines - ResearchGate. Available at: [Link]

  • Zinc Bromide-Promoted Tosylation of Alcohols Allows Efficient Temperature-Controlled Primary Hydroxy Sulfonylation - ResearchGate. Available at: [Link]

  • Strength of nucleophiles among SN1 and SN2 reactions - Chemistry Stack Exchange. Available at: [Link]

  • Strong nucleophiles you need to know [with study guide & chart] - Organic chemistry. Available at: [Link]

  • tert-Butyl Bromide-Promoted Intramolecular Cyclization of 2-Arylamino Phenyl Ketones and Its Combination with Cu-Catalyzed C-N Coupling: Synthesis of Acridines at Room Temperature - PubMed. Available at: [Link]

  • Two Elimination Reaction Patterns - Master Organic Chemistry. Available at: [Link]

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Technical Support Center: Navigating Steric Hindrance in Alkylations with 2-Bromoethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with alkylation reactions involving 2-bromoethyl 4-methylbenzenesulfonate (2-bromoethyl tosylate). Here, we provide in-depth troubleshooting advice and frequently asked questions to address issues stemming from steric hindrance and competing reaction pathways.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to overcome common obstacles.

Q1: My alkylation reaction with this compound is showing low to no product yield. What are the likely causes and how can I improve the outcome?

A1: Low conversion in this type of reaction is a classic problem that typically points to two primary culprits: severe steric hindrance at the nucleophilic site or the promotion of a competing elimination reaction. The tosylate is an excellent leaving group, so the issue rarely lies with its ability to depart.

Cause 1: Steric Hindrance at the Nucleophile

The S(_N)2 reaction, by which the alkylation proceeds, requires the nucleophile to perform a "backside attack" on the electrophilic carbon—the one bonded to the tosylate leaving group.[1] If your nucleophile (e.g., a bulky secondary amine, a hindered alkoxide, or a substituted carbanion) is sterically congested, it may be physically blocked from approaching the reaction center, leading to a drastically reduced reaction rate or complete failure.[2][3]

StericHindrance

Cause 2: Competing E2 Elimination

This compound has hydrogens on the carbon adjacent (beta) to the carbon bearing the tosylate leaving group. In the presence of a strong base, particularly a sterically hindered one like potassium tert-butoxide, an E2 (elimination, bimolecular) reaction can outcompete the desired S(_N)2 substitution.[4][5] This is because the bulky base finds it easier to abstract a proton from the periphery of the molecule than to attack the sterically shielded electrophilic carbon.[6] This side reaction yields ethylene gas, which bubbles out of the reaction, and your desired product is never formed.

// Nodes start [label="Substrate + Base/Nucleophile", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2_product [label="Substitution Product\n(R-Nu)", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; e2_product [label="Elimination Product\n(Alkene)", shape=egg, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> sn2_product [label="SN2 Pathway\n(Favored by strong,\nnon-hindered nucleophiles)", color="#34A853"]; start -> e2_product [label="E2 Pathway\n(Favored by strong,\nhindered bases)", color="#EA4335"]; } caption { label = "Diagram 2: Competing SN2 and E2 reaction pathways."; fontname = "Arial"; fontsize = 10; } enddot Caption: Diagram 2: Competing SN2 and E2 reaction pathways.

Troubleshooting & Optimization Protocol
  • Assess Your Base/Nucleophile: The properties of your base are critical. Refer to the table below to select a more appropriate one. For example, if you are alkylating an alcohol and used potassium tert-butoxide (t-BuOK) to form the alkoxide, you are using a strong, hindered base that promotes E2. A better strategy is to use sodium hydride (NaH) to pre-form the sodium alkoxide, which is a strong but non-hindered nucleophile.

    Base Approx. pKa (Conjugate Acid) Steric Profile Primary Application Tendency
    Potassium tert-butoxide (t-BuOK)19HighE2 Elimination[6]
    Sodium Hydride (NaH)36Low (heterogeneous)Deprotonation to form strong, non-hindered nucleophiles (favors S(_N)2)
    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)13.5HighE2 Elimination
    Potassium Carbonate (K₂CO₃)10.3LowS(_N)2 with moderately acidic nucleophiles (e.g., phenols, N-H)
    Sodium Hydroxide (NaOH)15.7LowS(_N)2 / E2 Competition[5]
  • Optimize Solvent and Temperature:

    • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "bare" and highly reactive, accelerating the S(N)2 reaction.[2] Protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[7]

    • Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. Higher temperatures provide the energy to overcome the activation barrier for elimination, which is often higher than for substitution. Running the reaction at the lowest effective temperature will favor the S(_N)2 pathway.[5]

  • Experimental Protocol: Alkylation of a Hindered Phenol

    • Reactant Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂), add the sterically hindered phenol (1.0 eq).

    • Solvent Addition: Dissolve the phenol in anhydrous DMF (approx. 0.2 M concentration).

    • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

    • Alkylation: Re-cool the mixture to 0 °C. Add this compound (1.2 eq) dissolved in a minimal amount of anhydrous DMF via a syringe.

    • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but watch for the appearance of elimination byproducts.

    • Workup: Once the reaction is complete, cool it to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact S(_N)2 reactions?

A1: Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules. It is essentially the physical obstruction caused by the size of atoms or groups within a molecule that gets in the way of an incoming reactant.[1][8] In an S(_N)2 reaction, the mechanism requires a direct backside attack on the carbon atom bearing the leaving group. If large, bulky groups are attached to this carbon or to neighboring atoms, they create a crowded environment that physically blocks the nucleophile's path, making the required collision for reaction improbable.[2] This increases the activation energy of the reaction, slowing it down significantly. Primary substrates, like 2-bromoethyl tosylate, are least affected, while tertiary substrates generally do not react via the S(_N)2 mechanism at all.[3]

Q2: Why is this compound used, and what are its key reactive sites?

A2: this compound is a bifunctional alkylating agent. Its primary utility comes from the tosylate (-OTs) group. The tosylate anion is a very stable species due to resonance delocalization of its negative charge, which makes it an excellent leaving group.[9][10] The departure of the tosylate group makes the primary carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack. While the molecule also contains a bromine atom, the tosylate is a significantly better leaving group than the bromide anion. Therefore, under typical S(_N)2 conditions, the primary site of reaction is the displacement of the tosylate group.

Q3: Are there less sterically sensitive alternatives for introducing an ethyl group?

A3: Yes, if steric hindrance is an insurmountable issue with your specific substrate, several other ethylating agents can be considered, though they come with their own sets of advantages and disadvantages.

  • Ethyl Iodide (EtI): A classic and highly reactive primary alkylating agent. Iodide is a good leaving group, and the small size of the ethyl group makes it effective. However, it is a lachrymator and should be handled with care.[11]

  • Diethyl Sulfate ((Et)₂SO₄): A powerful and cost-effective ethylating agent. It is, however, highly toxic and a suspected carcinogen, requiring stringent safety precautions.

  • Meerwein's Salt (Et₃O⁺BF₄⁻): Triethyloxonium tetrafluoroborate is a very powerful ethylating agent capable of alkylating even weak nucleophiles. It is not sensitive to steric hindrance in the same way as S(_N)2 reagents but is highly moisture-sensitive.[12]

  • Diethyl Carbonate: A "green" or environmentally benign alternative that can be used for ethylation, though it often requires stronger bases and higher temperatures.[11][13]

Q4: How do I choose the optimal solvent for my sterically hindered alkylation?

A4: The choice of solvent is critical for managing sterically hindered reactions. The goal is to maximize the reactivity of your nucleophile to overcome the steric barrier.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are ideal for S(N)2 reactions.[2] They possess high dielectric constants which help to dissolve ionic reagents, but they do not have acidic protons. This means they effectively solvate the cation (e.g., K⁺, Na⁺) while leaving the nucleophilic anion "bare" and highly reactive. This enhanced nucleophilicity can be enough to overcome moderate steric hindrance.

  • Polar Protic Solvents (Avoid): Solvents like water, methanol, and ethanol should generally be avoided. Their acidic protons will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[7] This stabilizes the nucleophile, reduces its energy, and makes it less reactive, which is the opposite of what is needed in a challenging, sterically hindered case.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Trimethylcyclohexane Reactions.
  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S(_N) Reactions.
  • Pobéguin, F., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers.
  • ResearchGate. (2013).
  • YouTube. (2023).
  • Unknown.
  • NIH. Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • Chemistry LibreTexts. (2023).
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  • Khan Academy. (2013).
  • YouTube. (2020).
  • Chemistry Steps.
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  • YouTube. (2023).
  • YouTube. (2018). Tosylate Reactions [Organic Chemistry] Smith 2018.
  • YouTube. (2024).

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Technical Support Center: Purification of Polar Products from 2-Bromoethyl Tosylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar products derived from reactions with 2-bromoethyl tosylate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating and purifying highly polar molecules, which are common outcomes when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Reactions involving 2-bromoethyl tosylate are fundamental in synthetic chemistry for introducing a bromoethyl moiety. However, the resulting products, often containing amine, hydroxyl, or other polar functional groups, along with polar byproducts like tosylate salts, present significant purification hurdles. Standard protocols often fail, leading to low yields, impure products, and project delays. This guide offers a structured, question-and-answer approach to navigate these common issues.

Part 1: Troubleshooting Guide & FAQs

This section directly addresses the most frequent and frustrating issues encountered during the workup and purification of polar products from 2-bromoethyl tosylate reactions.

Section A: Aqueous Workup & Extraction Challenges

Question 1: After quenching my reaction, my product seems to be lost in the aqueous layer during liquid-liquid extraction. How can I improve recovery?

Answer: This is a classic problem when dealing with highly polar, water-soluble compounds. The principle of "like dissolves like" works against you during a standard aqueous workup.[1] Your polar product may have a higher affinity for the aqueous phase than for common, water-immiscible organic solvents like ethyl acetate or dichloromethane.

Causality & Expert Analysis: The issue stems from a low partition coefficient (Kp), which describes the equilibrium distribution of a solute between two immiscible phases. For polar products, the Kp between a standard organic solvent and water is often unfavorably low. Furthermore, residual polar aprotic solvents used in the reaction, such as DMF or DMSO, can act as phase-transfer agents, pulling your product back into the aqueous layer.[2]

Solutions & Protocols:

  • "Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄). This increases the polarity and ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer.[3]

  • Use a More Polar Extraction Solvent: Solvents like n-butanol or a mixture of chloroform/isopropanol (3:1) are more polar than ethyl acetate and can be more effective at extracting polar solutes from water. Be aware that these solvents also have higher water miscibility, so subsequent drying of the organic phase is critical.

  • Continuous Liquid-Liquid Extraction: For particularly valuable or highly water-soluble products, continuous extraction is a powerful technique. It involves continuously refluxing a less dense organic solvent (like ethyl acetate) through a denser aqueous solution containing your product, gradually extracting the compound over several hours.

  • pH Adjustment: If your product has an ionizable group (e.g., a basic amine or an acidic phenol), you can dramatically alter its solubility. For a basic compound, adjust the aqueous phase pH to be >2 units above its pKa to ensure it is in its neutral, more organic-soluble freebase form. For an acidic compound, adjust the pH to be <2 units below its pKa.

Question 2: I have a persistent emulsion during my extraction that won't break. What should I do?

Answer: Emulsions are a common frustration, especially when dealing with complex reaction mixtures containing salts and amphiphilic molecules. They are colloidal suspensions of one liquid in another, stabilized by impurities at the interface.

Solutions & Protocols:

  • Mechanical & Physical Methods:

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

    • Filtration: Filter the entire emulsion through a pad of Celite® or glass wool.

  • Chemical Methods:

    • Brine Wash: Add a saturated NaCl solution (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[3]

    • Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the viscosity of the organic phase.

Section B: Column Chromatography Hurdles

Question 3: My polar product streaks severely or remains at the baseline (Rf ≈ 0) on a standard silica gel TLC plate, even with highly polar eluents like 10% MeOH in DCM. How can I achieve good separation?

Answer: This indicates a very strong, often irreversible, interaction between your polar analyte and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] For basic compounds (like amines), this is particularly problematic as it leads to ionic interactions, causing severe tailing and poor recovery.

Causality & Expert Analysis: Standard silica gel is acidic (pH ≈ 4-5). Polar compounds, especially those with basic nitrogen atoms, can be protonated by the silica surface, leading to strong electrostatic binding. This prevents the compound from eluting properly with the mobile phase, resulting in streaking or complete retention at the origin.[5]

Solutions & Protocols:

  • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent.[6][7]

    • For Basic Compounds: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This competes with your analyte for binding to the acidic silanol sites, leading to much-improved peak shape.[7]

    • For Acidic Compounds: Add 0.5-2% acetic acid or formic acid to the mobile phase. This protonates your acidic compound, reducing its interaction with the silica and also helps to suppress tailing.

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent.[5]

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic forms. Basic alumina is excellent for purifying basic compounds like amines.[5]

    • Florisil®: A neutral magnesium silicate that can be effective for separating moderately polar compounds that are sensitive to silica.[8]

  • Employ Reversed-Phase (RP) Chromatography: In RP chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often an excellent choice for purifying polar compounds.[9]

  • Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for very polar compounds that show little to no retention on reversed-phase columns.[9][10] It uses a polar stationary phase (like bare silica, diol, or amine-bonded silica) with a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] Water acts as the strong eluting solvent.

Workflow for Chromatography Method Selection

The following diagram provides a logical workflow for selecting the appropriate chromatographic technique.

Purification_Workflow start_node Crude Product Mixture decision_node1 decision_node1 start_node->decision_node1 Run TLC (10% MeOH/DCM on Silica Gel) decision_node decision_node process_node process_node result_node result_node alt_result_node alt_result_node process_node1 process_node1 decision_node1->process_node1 Rf = 0.2 - 0.5 Good spot shape decision_node2 decision_node2 decision_node1->decision_node2 Rf ≈ 0 or Severe Streaking result_node1 Standard Silica Gel Chromatography process_node1->result_node1 Proceed with purification process_node2 process_node2 decision_node2->process_node2 Is compound basic? decision_node3 decision_node3 decision_node2->decision_node3 No (Neutral or Acidic) result_node2 Silica Gel + 1% TEA or Basic Alumina process_node2->result_node2 Yes process_node3 process_node3 decision_node3->process_node3 Try Reversed-Phase TLC (C18 plate) decision_node4 decision_node4 process_node3->decision_node4 Check Retention result_node3 Reversed-Phase Flash Chromatography decision_node4->result_node3 Good Retention (Rf < 0.8) result_node4 HILIC Chromatography decision_node4->result_node4 No Retention (Rf ≈ 1)

Caption: A decision tree for selecting the optimal chromatographic purification method.

Question 4: My product elutes in the solvent front on a reversed-phase (C18) column. How can I increase its retention?

Answer: This is the opposite problem to streaking on silica and is common for very polar, hydrophilic molecules. The nonpolar C18 stationary phase has very little affinity for your compound, which prefers the polar mobile phase.

Solutions & Protocols:

  • Increase Mobile Phase Polarity: Decrease the amount of the organic modifier (acetonitrile or methanol) in your mobile phase. You can even try a 100% aqueous mobile phase, but be aware that some older C18 columns can undergo "phase collapse" under these conditions. Modern columns designed for aqueous conditions are recommended.[11]

  • Use Ion-Pairing Agents: If your analyte is charged (e.g., a quaternary amine or a sulfonate), add an ion-pairing agent to the mobile phase. For a positively charged analyte, use an agent like trifluoroacetic acid (TFA) or sodium dodecyl sulfate (SDS). This forms a neutral, more hydrophobic ion pair that will be retained by the C18 phase.

  • Switch to a More Polar Stationary Phase:

    • Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., a carbamate) embedded within the C18 chain, which makes them more stable in highly aqueous mobile phases and provides alternative selectivity for polar compounds.[7]

    • Phenyl-Hexyl Columns: These offer different selectivity based on pi-pi interactions and can be useful for polar aromatic compounds.[7]

  • Adopt HILIC: As mentioned previously, HILIC is specifically designed for this scenario and is often the most effective solution for retaining and separating very polar analytes.[10]

Section C: Recrystallization & Final Product Isolation

Question 5: I can't find a suitable solvent for recrystallization; my solid product is either too soluble in everything or not soluble enough.

Answer: This is a frequent challenge, especially for molecules with multiple polar functional groups. A good recrystallization solvent should dissolve the compound when hot but not when cold.[12][13]

Solutions & Protocols:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point is shown in the table below.

SolventPolarity IndexBoiling Point (°C)Common Use
Water10.2100Very polar compounds, salts[13]
Methanol5.165Polar compounds[13]
Ethanol4.378Good general-purpose solvent[13]
Acetone5.156Medium polarity compounds
Ethyl Acetate4.477Medium polarity compounds
Isopropanol3.982Good for inducing crystallization
Acetonitrile5.882Good for moderately polar compounds
  • Use a Two-Solvent System: This is the go-to method when no single solvent works.[13]

    • Step 1: Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Step 2: While still hot, slowly add a "bad" solvent (one in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Step 3: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane. For polar compounds, an alcohol/water mixture is often an excellent choice.[14]

Question 6: My product is "oiling out" of solution instead of forming crystals. What's wrong?

Answer: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.[15]

Solutions & Protocols:

  • Lower the Crystallization Temperature: Ensure the solution becomes saturated at a temperature below your product's melting point. You may need to use a larger volume of solvent.

  • Slow Down Cooling: Rapid cooling encourages oiling. Let the solution cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[15]

  • Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.

Part 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the advanced techniques discussed above.

Protocol 1: Deactivation of a Silica Gel Column for Flash Chromatography

This protocol is essential for purifying acid-sensitive or basic compounds.[6][7]

Materials:

  • Packed silica gel column

  • Eluent (e.g., 95:5 Hexane:Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity eluent, but with the addition of 1-2% triethylamine. For example, if your starting eluent is 100 mL of 95:5 Hexane:EtOAc, add 1-2 mL of TEA.

  • Flush the Column: Pass 2-3 column volumes (CV) of this deactivating solvent through the packed silica gel column. The CV is the volume of the packed silica bed.

  • Equilibrate: Flush the column with 2-3 CV of your actual starting eluent (without the added TEA) to remove the excess base from the mobile phase.

  • Load and Run: The column is now neutralized and ready for you to load your sample and run the chromatography as planned. The acidic sites on the silica are now masked by the TEA, allowing your basic compound to elute with minimal interaction.[7]

Protocol 2: HILIC Flash Chromatography for Highly Polar Analytes

This protocol is a starting point for purifying compounds that are not retained by reversed-phase chromatography.[9][10]

Materials:

  • Bare silica gel column (standard)

  • Mobile Phase A: Acetonitrile (MeCN)

  • Mobile Phase B: Deionized Water (often with a modifier like 0.1% formic acid or 10 mM ammonium acetate to improve peak shape)

  • Crude sample dissolved in a minimal amount of DMSO, water, or injection solvent.

Procedure:

  • Column Equilibration: Equilibrate the silica column with a high percentage of Mobile Phase A, typically 95:5 MeCN:Water, for at least 5 column volumes. This creates a stable water layer on the surface of the silica, which is essential for the HILIC retention mechanism.

  • Sample Loading: Load the sample onto the column. If the sample is dissolved in a solvent stronger than the mobile phase (like pure water), it can cause peak distortion. It's best to dissolve the sample in the initial mobile phase if possible.

  • Elution Gradient: Elute the column with a gradient that gradually increases the percentage of Mobile Phase B (water). A typical gradient might be:

    • 5% B for 2 CV

    • 5% to 40% B over 10 CV

    • Hold at 40% B for 2 CV

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS. In HILIC, compounds elute in order of increasing polarity—the most polar compounds are retained the longest.

HILIC vs. Reversed-Phase vs. Normal-Phase

Chromatography_Modes cluster_0 mode_node mode_node NP {Normal Phase (NP)|Stationary Phase: Polar (Silica) Mobile Phase: Non-polar Elution Order: Least Polar First } RP {Reversed-Phase (RP)|Stationary Phase: Non-polar (C18) Mobile Phase: Polar (H₂O/MeCN) Elution Order: Most Polar First } HILIC {HILIC|Stationary Phase: Polar (Silica) Mobile Phase: Polar (MeCN/H₂O) Elution Order: Least Polar First (Most Polar Last) }

Caption: Comparison of key parameters for NP, RP, and HILIC chromatography modes.

References
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • California State University, Stanislaus. Recrystallization-1.pdf. [Link]

  • Chemistry with Coffee. (2020). Liquid-Liquid Extraction Lab. [Link]

  • JoVE. (2015). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Millersville University. Recrystallization. [Link]

  • University of Calgary. Experiment 2: Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?[Link]

  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?[Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2014). Can anyone help with purifying product from reaction mixture with column chromatography?[Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • Reddit. (2024). Tosylate displacement reaction. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • PubChem. 2-Bromoethyl tosylate-d4. [Link]

  • Khan Academy. Preparation of mesylates and tosylates. [Link]

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Technical Support Center: Strategies to Prevent Hydrolysis of 2-Bromoethyl 4-Methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromoethyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent alkylating agent. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate the primary challenge associated with this reagent: its susceptibility to hydrolysis. Our focus is on explaining the causality behind experimental choices to ensure the integrity and success of your work.

Section 1: Understanding the Problem: The Chemistry of Hydrolysis

This section addresses the fundamental properties of this compound and the nature of its degradation pathway.

Q1: What is this compound and why is it useful?

This compound, also commonly known as 2-bromoethyl tosylate, is a bifunctional organic compound.[] It contains two key reactive sites: a bromine atom and a tosylate group. The tosylate (4-methylbenzenesulfonate) is an excellent leaving group in nucleophilic substitution reactions, making the molecule a highly effective ethylating agent.[2][3] This reactivity is prized in organic synthesis for constructing complex molecules, particularly in the development of pharmaceutical compounds where the introduction of an ethyl linker is required.

Q2: What is hydrolysis, and why is it a significant issue for this compound?

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For 2-bromoethyl tosylate, water acts as a nucleophile and attacks the electrophilic carbon atom attached to the tosylate group. This reaction cleaves the sulfonate ester bond, resulting in two degradation products: 2-bromoethanol and p-toluenesulfonic acid .[3]

This degradation is problematic for several reasons:

  • Loss of Yield: The active reagent is consumed, leading to lower yields of your desired product.

  • Stoichiometric Imbalance: The unintended consumption of the starting material disrupts the carefully calculated stoichiometry of your reaction.

  • Purification Challenges: The introduction of polar, water-soluble byproducts (p-toluenesulfonic acid) and a new alcohol (2-bromoethanol) complicates the purification process, often requiring additional separation steps.[3]

Q3: What are the key factors that trigger or accelerate hydrolysis?

The hydrolysis of sulfonate esters like 2-bromoethyl tosylate is primarily influenced by four factors:

  • Presence of Water: This is the most critical factor. As a reactant, the presence of water, even in trace amounts from solvents, reagents, or atmospheric humidity, can promote hydrolysis.[4][5][6]

  • pH: The reaction is accelerated under both acidic and basic conditions.[3][7]

    • Basic Conditions (Saponification): Hydroxide ions are strong nucleophiles and lead to rapid, irreversible hydrolysis.[3] This makes washing with aqueous bases like NaOH or KOH particularly risky.

    • Acidic Conditions: Protons can catalyze the reaction, although often at a slower rate than under basic conditions.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing reactions and workups at elevated temperatures will accelerate the degradation of the reagent.

  • Solvent Type: Polar protic solvents (e.g., water, methanol, ethanol) can facilitate hydrolysis. They can stabilize the charged transition states involved in both SN1 and SN2 pathways and can also act as nucleophiles themselves in a process called solvolysis.[8][9]

Section 2: Troubleshooting Guide: Preventing Hydrolysis During Experiments

This section provides practical solutions to common problems encountered during the handling and use of this compound.

G cluster_storage Storage & Initial Handling cluster_setup Reaction Setup cluster_workup Reaction Workup & Purification s1 Receive Reagent s2 Inspect Container Seal s1->s2 s4 Use Immediately or Store Properly s2->s4 s3 Store at 2-8°C Under Inert Gas (N2/Ar) s4->s3 Store r1 Prepare Glassware s4->r1 Use r2 Flame-dry or Oven-dry Glassware r1->r2 r3 Assemble Under Inert Atmosphere r2->r3 r4 Use Anhydrous Solvents (Aprotic Preferred) r3->r4 r5 Maintain Low Temp (e.g., 0°C) r4->r5 w1 Reaction Complete r5->w1 w2 Cool Reaction to 0°C w1->w2 w3 Quench with Cold, Neutral/Mildly Acidic Solution (e.g., sat. NH4Cl) w2->w3 w4 Avoid Strong Bases (NaOH, KOH) w3->w4 CRITICAL CHOICE w5 Extract with Cold Aprotic Solvent w3->w5 w6 Wash with Cold Brine w5->w6 w7 Dry (Na2SO4/MgSO4), Filter, Concentrate w6->w7

Figure 1. Decision workflow for minimizing hydrolysis of this compound.
Q4: My reagent shows signs of degradation upon opening a new bottle. What should I do?

If you suspect degradation (e.g., clumping, discoloration, or an acidic smell from p-toluenesulfonic acid), it is crucial to verify the purity before use. The primary cause is often improper storage or a compromised container seal allowing moisture entry.

  • Troubleshooting Step: Perform a quick purity check using Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy.[3] On a TLC plate, compare the material to a trusted standard if available. Hydrolysis will be indicated by the appearance of a highly polar, streaky spot for p-toluenesulfonic acid and another polar spot for 2-bromoethanol.

  • Solution: If significant degradation is confirmed, it is best to discard the reagent and obtain a fresh bottle. Using compromised material will lead to unreliable and irreproducible results.

Q5: I suspect hydrolysis is occurring during my reaction. What are the common mistakes?

Hydrolysis during a reaction almost always stems from the introduction of water.

  • Common Mistake 1: Inadequately Dried Glassware. Even visually dry glassware can hold a thin film of adsorbed water.

    • Solution: Always flame-dry or oven-dry (and cool under an inert atmosphere) all glassware immediately before use.

  • Common Mistake 2: Use of Non-Anhydrous Solvents. Standard "reagent grade" solvents contain significant amounts of water.

    • Solution: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere.

  • Common Mistake 3: Atmospheric Moisture. Leaving the reaction open to the air, especially on a humid day, will introduce water.

    • Solution: Set up and run the reaction under a positive pressure of an inert gas like nitrogen or argon.

Q6: How do I design an aqueous workup to minimize hydrolysis?

The workup is the stage of highest risk for hydrolysis. A carefully planned procedure is essential.

  • Core Principle: Keep it cold, fast, and neutral.

  • Solution: Before quenching, cool the reaction mixture to 0°C in an ice-water bath to slow down the hydrolysis rate.[3] Quench the reaction by slowly adding a pre-chilled, neutral, or mildly acidic solution like saturated aqueous ammonium chloride (NH₄Cl) or cold deionized water.[3] Avoid quenching with strong bases. Immediately proceed to extraction with a cold, water-immiscible organic solvent. For a detailed, step-by-step procedure, see Protocol 2 .

Q7: I've detected hydrolysis products in my crude mixture. How can I remove them?

If hydrolysis has occurred, the byproducts can often be removed with a carefully planned washing sequence.

  • Troubleshooting Step: The key is to remove the acidic p-toluenesulfonic acid and the polar 2-bromoethanol without causing further hydrolysis of your remaining product.

  • Solution: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the solution with a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3] This mild base will deprotonate the p-toluenesulfonic acid, converting it to its highly water-soluble sodium salt, which will partition into the aqueous layer. The more polar 2-bromoethanol may also be partially removed into the aqueous phase. Follow this with a wash with cold brine to remove residual water. Crucially, perform these washes quickly and at low temperatures to minimize base-promoted hydrolysis of the desired product.

Section 3: Frequently Asked Questions (FAQs)

Q8: What are the ideal storage conditions for this compound? The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically 2-8°C.[10] For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is highly recommended to displace moisture and air.

Q9: Which solvents are best for reactions involving this tosylate? Polar aprotic solvents are generally the best choice as they are less likely to promote hydrolysis or solvolysis.[8][9] Excellent choices include anhydrous tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and ethyl acetate (EtOAc).

Q10: How can I confirm the purity of my starting material? The most reliable methods are ¹H NMR and Thin-Layer Chromatography (TLC).[3] For ¹H NMR, the absence of signals corresponding to 2-bromoethanol and p-toluenesulfonic acid indicates high purity. For TLC, a single spot is indicative of a pure compound.

Section 4: Protocols & Data

Protocol 1: Recommended Handling and Storage Procedure
  • Upon receipt, inspect the container to ensure the seal is intact.

  • Store the container immediately in a refrigerator at 2-8°C in a designated area for moisture-sensitive reagents.

  • When ready to use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Weigh out the desired amount of reagent quickly in a dry environment, preferably in a glovebox or under a stream of inert gas.

  • Immediately flush the container with nitrogen or argon, securely reseal it, and return it to cold storage.

Protocol 2: Hydrolysis-Minimizing Aqueous Workup

This protocol is designed for quenching a reaction and extracting the product while minimizing degradation.[3]

  • Cool the Reaction: Once the reaction is complete, place the reaction vessel in an ice-water bath and cool the mixture to 0°C.

  • Prepare Quench Solution: Pre-chill a saturated aqueous solution of ammonium chloride (NH₄Cl) in the same ice bath.

  • Quench the Reaction: Slowly add the cold NH₄Cl solution to the stirred reaction mixture. Avoid a rapid temperature increase.

  • Extract the Product: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable, cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery.

  • Wash the Organic Layer: Combine the organic extracts and wash them sequentially with:

    • One portion of cold saturated aqueous NaHCO₃ (perform this wash quickly if your product is base-sensitive).

    • One portion of cold brine (saturated aqueous NaCl).

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator at low temperature.

Table 1: Summary of Key Parameters for Preventing Hydrolysis
ParameterRecommended ConditionRationale
Storage Temperature 2–8 °C[10]Reduces the rate of thermal decomposition and hydrolysis.
Storage Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric moisture and oxygen.[11]
Reaction Solvents Anhydrous Aprotic (THF, DCM, MeCN)Aprotic solvents do not act as nucleophiles or proton sources.[8][9]
Reaction Temperature As low as practical (e.g., 0 °C)Minimizes the rate of hydrolysis during the reaction.
Workup Quench Saturated aq. NH₄Cl (cold)Neutral pH avoids acid- or base-catalyzed hydrolysis.[3]
Workup Wash Saturated aq. NaHCO₃ (cold, brief)Removes acidic byproducts without significant product degradation.[3]
Workup Temperature 0–5 °CDrastically slows the rate of hydrolysis during aqueous manipulations.

References

  • Allen, A. D., et al. (1985). Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society. Available at: [Link]

  • Gaertner, V. R. (1971). Stereochemistry, Kinetics, and Mechanism of the Hydrolysis of 3-Azetidinyl Tosylates. Journal of Organic Chemistry. Available at: [Link]

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  • Quora. (2017). How to prevent hydrolysis in a drug. Available at: [Link]

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  • Elder, D. P., et al. (2009). Sulfonate Esters - How Real is the Risk? Pharmaceutical Technology. Available at: [Link]

  • Teasdale, A., et al. (2010). A Publication of the Product Quality Research Institute (PQRI) Sulfonate Ester Task Force. Organic Process Research & Development. Available at: [Link]

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  • Ashenhurst, J. (2023). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

  • Scribd. Module 8 - Factors Affecting SN1 and SN2. Available at: [Link]

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Validation & Comparative

A Researcher's Guide to ¹H NMR Analysis of 2-Bromoethyl 4-Methylbenzenesulfonate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Substitution

In the realm of synthetic chemistry, 2-bromoethyl 4-methylbenzenesulfonate (also known as 2-bromoethyl tosylate) presents a fascinating case study in reaction mechanisms. Its structure is deceptively simple, featuring a primary carbon attached to a bromine atom and an adjacent carbon bearing an excellent leaving group, the tosylate anion.[1][] This arrangement makes it highly susceptible to nucleophilic substitution. However, the presence of the bromine atom on the neighboring carbon introduces a layer of complexity that elevates its study beyond a textbook S_N2 reaction.

This guide provides an in-depth analysis of how to use ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the products of its reactions, particularly under solvolytic conditions. We will explore how the interplay between direct substitution and neighboring group participation (NGP) dictates the product distribution and how the resulting NMR spectra serve as a definitive fingerprint for each outcome. This analysis is crucial for researchers in medicinal chemistry and materials science who rely on a precise understanding of reaction pathways to control product formation.

The Mechanistic Crossroads: S_N2 vs. Neighboring Group Participation

When this compound is subjected to a nucleophile, such as water during solvolysis, two primary pathways compete.[3] Understanding these pathways is essential for predicting and identifying the reaction products.

  • Direct Nucleophilic Substitution (S_N2): The most straightforward pathway involves the direct backside attack of a nucleophile (e.g., H₂O) on the carbon atom bearing the tosylate leaving group. This single-step process results in the formation of 2-bromoethanol.

  • Neighboring Group Participation (NGP): The bromine atom, with its available lone pairs of electrons, can act as an internal nucleophile.[4][5] It can attack the adjacent carbon, displacing the tosylate group in an intramolecular S_N2 reaction. This process, also known as anchimeric assistance, results in a highly strained, three-membered cyclic intermediate called a bromonium ion.[6][7] This intermediate is then rapidly attacked by an external nucleophile. The attack can occur at either of the two carbons of the ring, leading to the product. A key consequence of NGP is often an unexpectedly high reaction rate and an overall retention of stereochemistry at the reaction center.[5][6]

The following diagram illustrates the pivotal role of the bromonium ion intermediate in the NGP pathway.

Caption: NGP mechanism via a cyclic bromonium ion.

Comparative ¹H NMR Analysis of Potential Products

¹H NMR spectroscopy is the definitive tool for distinguishing between the starting material and the potential products in the reaction mixture. The chemical environment of each proton dictates its chemical shift, multiplicity, and integration value, providing a unique spectral signature.

The primary products and byproducts to consider are:

  • Starting Material: this compound

  • Substitution Product: 2-Bromoethanol[8][9][10]

  • Double-Substitution Product: Ethylene Glycol[11][12][13]

  • Dimerization Byproduct: Ethylene Glycol Ditosylate[14]

The table below summarizes the expected ¹H NMR signals for these compounds in a common NMR solvent like CDCl₃.

CompoundStructureProton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
This compound CH₃-Ar-SO₂-O-CH₂-CH₂-BrAr-H 7.8 (d), 7.4 (d)Doublet (AA'BB')4H
-O-CH₂ -~4.35Triplet2H
-CH₂ -Br~3.60Triplet2H
Ar-CH₃ ~2.45Singlet3H
2-Bromoethanol HO-CH₂-CH₂-BrHO-CH₂ -~3.90Triplet2H
-CH₂ -Br~3.55Triplet2H
-OH Variable (e.g., 1.5-2.5)Broad Singlet1H
Ethylene Glycol HO-CH₂-CH₂-OH-CH₂ -~3.75Singlet*4H
-OH VariableBroad Singlet2H
Ethylene Glycol Ditosylate TsO-CH₂-CH₂-OTsAr-H 7.8 (d), 7.3 (d)Doublet (AA'BB')8H
-O-CH₂ -~4.20[14]Singlet4H
Ar-CH₃ ~2.45Singlet6H

*In protic solvents like D₂O or with trace acid/base in CDCl₃, the hydroxyl protons exchange rapidly, and their coupling to the methylene protons is not observed, resulting in a singlet for the CH₂ groups. In ultra-pure CDCl₃, this signal may appear as a triplet.

Key Spectral Distinctions:

  • Aromatic Region (7.0-8.0 ppm): The presence of signals in this region is a clear indicator of any species still containing the tosylate group. The disappearance of these signals signifies the complete consumption of the starting material or other tosylate-containing species.

  • Methylene Region (3.5-4.5 ppm): This region is the most informative for product identification.

    • The starting material displays two distinct triplets: one at a lower field (~4.35 ppm) for the protons adjacent to the highly electron-withdrawing tosylate group, and another at a higher field (~3.60 ppm) for the protons next to the bromine.

    • 2-Bromoethanol also shows two triplets, but they are much closer together (~3.90 and ~3.55 ppm) as the hydroxyl group is less deshielding than the tosylate group.

    • Ethylene glycol typically shows a single peak (~3.75 ppm) for its four equivalent protons.

    • Ethylene glycol ditosylate is distinguished by a single peak for its four equivalent methylene protons at a low field (~4.20 ppm), characteristic of being flanked by two tosylate groups.[14]

Experimental Protocol: Monitoring Solvolysis by ¹H NMR

This protocol outlines a method for monitoring the reaction in real-time within an NMR tube, providing kinetic as well as structural data.

Objective: To identify the products from the solvolysis of this compound in an aqueous medium.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Acetone-d₆ (for solubility)

  • NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve ~10 mg of this compound in 0.5 mL of acetone-d₆ directly in an NMR tube. Ensure complete dissolution.

  • Reference Spectrum: Acquire a ¹H NMR spectrum of the starting material solution. This will serve as the time-zero (t=0) reference.

  • Reaction Initiation: Add 0.1 mL of D₂O to the NMR tube. Cap the tube, invert several times to mix thoroughly, and quickly place it back into the NMR spectrometer.

  • Time-Course Monitoring: Acquire a series of ¹H NMR spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly). The reaction rate will depend on temperature, which should be kept constant and recorded (e.g., 25 °C).

  • Data Analysis:

    • Process each spectrum (Fourier transform, phase, and baseline correction).

    • Calibrate the chemical shift of each spectrum using the residual solvent peak of acetone-d₆ (δ ≈ 2.05 ppm).

    • Identify signals corresponding to the starting material and any newly formed products by comparing the spectra to the data in the reference table.

    • Calculate the relative concentrations of all species at each time point by integrating their characteristic, non-overlapping peaks (e.g., the tosyl methyl singlet for tosyl-containing species and the methylene peaks for the products). The percentage conversion can be calculated as: % Conversion = [I_product / (I_product + I_reactant)] * 100 where I is the normalized integral value for a specific proton group.

The following workflow diagram summarizes the experimental and analytical process.

Caption: Experimental workflow for NMR analysis.

Conclusion

¹H NMR spectroscopy offers an unparalleled level of detail for analyzing the complex reactivity of this compound. By carefully examining the chemical shifts and multiplicities in the aromatic and aliphatic regions of the spectrum, researchers can unambiguously identify the products of substitution reactions. This allows for a clear distinction between pathways involving direct S_N2 attack and those proceeding through a bromonium ion intermediate via neighboring group participation. The ability to monitor the reaction in situ further empowers scientists to gain kinetic insights, making ¹H NMR an indispensable tool for mechanistic investigation and the development of robust synthetic protocols.

References

  • ResearchGate. (n.d.). Variable temperature 1H NMR spectra of ethylene glycol (EG) in a... Retrieved from ResearchGate. [Link]

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  • PubChem. (n.d.). Ethylene Glycol. Retrieved from PubChem. [Link]

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  • IITian explains. (2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS [Video]. YouTube. [Link]

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Decoding the Molecular Blueprint: A Senior Application Scientist's Guide to Interpreting Mass Spectrometry of 2-Bromoethyl Tosylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel compounds is a daily pursuit of innovation. Among the vast arsenal of reagents, 2-bromoethyl tosylate serves as a versatile building block for introducing an ethyl group, a common motif in pharmacologically active molecules. However, the successful synthesis of the target compound is only half the story. Rigorous characterization is paramount, and mass spectrometry (MS) stands as a cornerstone of this analytical process. This guide provides an in-depth, experience-driven approach to interpreting the mass spectra of compounds synthesized using 2-bromoethyl tosylate, enabling confident structural elucidation and purity assessment. We will delve into the expected fragmentation patterns, potential pitfalls of side reactions, and a comparative analysis with alternative ethylating agents, all grounded in scientific principles and supported by experimental data.

The Signature of Bromine: Unraveling the Isotopic Pattern

The most immediate and telling feature in the mass spectrum of a compound successfully incorporating the 2-bromoethyl moiety is the characteristic isotopic pattern of bromine.[1] Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). This results in a distinctive "doublet" for any ion containing a single bromine atom. These two peaks, separated by two mass-to-charge units (m/z), will have a relative intensity ratio of roughly 1:1. The presence of this isotopic pattern is a strong primary indicator that the desired brominated compound has been formed.

Expected Fragmentation of the Target Molecule: A Tale of Two Moieties

When subjected to ionization in a mass spectrometer, particularly with energetic techniques like Electron Ionization (EI), the molecular ion of a compound synthesized with 2-bromoethyl tosylate will undergo fragmentation.[2] The resulting fragmentation pattern is a molecular fingerprint that provides a wealth of structural information. The fragmentation is largely governed by the relative stability of the resulting carbocations and neutral losses.[3] For a typical N-alkylation product, we can anticipate fragmentation originating from both the bromoethyl and the tosyl groups.

The Bromoethyl Moiety: Alpha-Cleavage and Halogen Loss

The carbon-bromine bond is relatively weak and prone to cleavage. A common fragmentation pathway for alkyl halides is alpha-cleavage, where the bond adjacent to the halogen-bearing carbon is broken. Additionally, the loss of the bromine atom itself is a frequent fragmentation event.

Consider a generalized structure of an amine (R-NH₂) alkylated with 2-bromoethyl tosylate to yield R-NH-CH₂CH₂-Br. Key expected fragments would include:

  • [M-Br]⁺: Loss of a bromine radical, resulting in a peak at the molecular weight of the remaining fragment.

  • [CH₂=NH-R]⁺: Alpha-cleavage leading to the formation of a stable iminium ion. The specific m/z of this fragment will depend on the "R" group.[4][5]

The Tosyl Group: A Stable Leaving Group with a Tell-Tale Signature

The tosyl (p-toluenesulfonyl) group, while an excellent leaving group in the synthesis reaction, can also provide characteristic fragments in the mass spectrum, particularly in soft ionization techniques like Electrospray Ionization (ESI) where the tosyl group might be retained in some adducts or fragments.[6][7] In Collision-Induced Dissociation (CID) studies of protonated N-alkyl-p-toluenesulfonamides, two primary fragmentation pathways are observed:[3][8]

  • Formation of the p-toluenesulfonyl cation: This results in a characteristic peak at m/z 155 .

  • Formation of protonated p-toluenesulfonamide: This leads to a peak at m/z 172 following the elimination of an alkene from the alkyl chain.[3][8]

The presence of these ions can be indicative of unreacted starting material or side products where the tosyl group has not been displaced.

Navigating the Labyrinth of Side Reactions: Identifying Impurities

In the real world of organic synthesis, side reactions are an unavoidable reality. A thorough interpretation of the mass spectrum requires a keen eye for the signals of potential byproducts. When using 2-bromoethyl tosylate, particularly in the N-alkylation of primary amines, several side reactions can occur.

Over-Alkylation: The Formation of Bis-Alkylated Products

A primary amine, once mono-alkylated, can often be more nucleophilic than the starting material, leading to a second alkylation event. This results in the formation of a bis(2-bromoethyl)amino derivative.[9] The mass spectrum of this byproduct will exhibit a molecular ion peak corresponding to the addition of two 2-bromoethyl groups and will also show the characteristic bromine isotopic pattern, but with a more complex M, M+2, and M+4 distribution due to the presence of two bromine atoms.

Elimination Reactions: The Genesis of Vinyl Derivatives

Under basic conditions, 2-bromoethyl tosylate can undergo elimination to form vinyl tosylate. If the target molecule also contains a reactive site for elimination, this can be another source of impurities.

A Comparative Look: Alternative Ethylating Agents

To provide a comprehensive guide, it is essential to compare the mass spectral characteristics of compounds synthesized with 2-bromoethyl tosylate to those prepared with alternative ethylating agents.

Ethylating Agent Typical Leaving Group Expected Mass Spectral Characteristics of Product
2-Bromoethyl Tosylate Tosylate (-OTs)Molecular ion with 1:1 bromine isotopic pattern. Fragments from both the bromoethyl and potentially the tosyl group (m/z 155, 172).
Iodoethane Iodide (-I)Molecular ion peak with a single, distinct M+ peak as iodine is monoisotopic (¹²⁷I).[1] Fragmentation often involves the loss of the iodine atom or the ethyl group.[10]
Diethyl Sulfate Ethyl sulfate (-OSO₃Et)Molecular ion peak corresponding to the addition of an ethyl group. No characteristic isotopic pattern from the leaving group. Fragmentation will be dictated by the structure of the ethylated compound.[8]

This comparative data allows researchers to not only confirm the structure of their desired product but also to rule out the presence of impurities that might arise from the use of different synthetic routes.

Visualizing the Fragmentation Pathways

To further clarify the fragmentation processes, the following diagrams illustrate the key bond cleavages and resulting ions for a model compound, N-(2-bromoethyl)aniline.

cluster_main N-(2-bromoethyl)aniline Molecular Ion cluster_frags Fragment Ions M [C₆H₅-NH-CH₂-CH₂-Br]⁺˙ m/z 201/203 F1 [C₆H₅-NH-CH₂-CH₂]⁺ m/z 120 (Loss of Br) M->F1 - Br• F2 [C₆H₅-NH=CH₂]⁺ m/z 106 (Alpha-cleavage) M->F2 - CH₂Br•

Caption: Fragmentation of N-(2-bromoethyl)aniline.

cluster_tosyl Protonated N-alkyl-p-toluenesulfonamide cluster_tosyl_frags Characteristic Tosyl Fragments Ts_M [R-NH₂-Ts]⁺ Ts_F1 [CH₃-C₆H₄-SO₂]⁺ m/z 155 Ts_M->Ts_F1 - R-NH₂ Ts_F2 [H₂N-Ts]⁺H m/z 172 Ts_M->Ts_F2 - Alkene

Caption: Key fragments from a tosylated impurity.

Experimental Protocol: A Blueprint for Reliable Analysis

Acquiring high-quality, interpretable mass spectra is contingent on a robust experimental protocol. The following provides a general framework for the analysis of reaction mixtures containing compounds synthesized with 2-bromoethyl tosylate, adaptable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Protocol for Volatile and Thermally Stable Compounds
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the crude reaction mixture or purified product.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 100-500 µg/mL.[7]

    • If necessary, perform a liquid-liquid extraction to remove non-volatile salts and polar byproducts.[11]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250-280 °C.

    • Injection Volume: 1 µL in split or splitless mode, depending on sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 50-80 °C, hold for 2 minutes.

      • Ramp to 280-300 °C at a rate of 10-20 °C/min.

      • Hold at the final temperature for 5-10 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak for the characteristic bromine isotopic pattern.

    • Analyze the fragmentation patterns to elucidate the structures of the main product and any byproducts.

    • Compare the obtained spectra with mass spectral libraries (e.g., NIST) for tentative identification.

LC-MS Protocol for Polar, Non-Volatile, or Thermally Labile Compounds
  • Sample Preparation:

    • Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[12]

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% formic acid or ammonium formate to aid ionization.[13]

    • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometer: Agilent 6120 or equivalent single quadrupole or a more advanced mass analyzer (e.g., Q-TOF, Orbitrap) for high-resolution data.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.[14][15]

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of the target compound and potential byproducts.

    • Analyze the mass spectra of the eluted peaks, paying close attention to the bromine isotopic signature and any adduct ions (e.g., [M+H]⁺, [M+Na]⁺).[16]

    • If using a high-resolution mass spectrometer, determine the accurate mass to confirm the elemental composition of the observed ions.

Conclusion: From Spectra to Structure with Confidence

The interpretation of mass spectrometry data for compounds synthesized with 2-bromoethyl tosylate is a systematic process that combines an understanding of fundamental fragmentation principles with an awareness of potential synthetic outcomes. By recognizing the tell-tale isotopic signature of bromine, predicting the fragmentation of both the bromoethyl and tosyl moieties, and anticipating common side products, researchers can confidently elucidate the structure and assess the purity of their compounds. This guide, grounded in the principles of scientific integrity and backed by experimental evidence, serves as a valuable resource for navigating the complexities of mass spectral interpretation and ultimately, accelerating the pace of discovery in chemical and pharmaceutical research.

References

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A Senior Application Scientist's Guide to LC-MS Methodologies for Analyzing 2-Bromoethyl 4-Methylbenzenesulfonate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Need for Precise Monitoring

In modern pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) often involves highly reactive intermediates. 2-Bromoethyl 4-methylbenzenesulfonate, a derivative of p-toluenesulfonic acid (tosyl), is a potent alkylating agent.[1] While essential for forming desired carbon-carbon or carbon-heteroatom bonds, its reactivity also poses a significant risk. Residual levels of such agents in a final drug product can be mutagenic and are classified as potential genotoxic impurities (PGIs).[2] Regulatory bodies mandate stringent control of PGIs to levels as low as parts-per-million (ppm), necessitating highly sensitive and specific analytical methods.[3]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust analysis of this compound in complex reaction mixtures. We will explore the causality behind various analytical choices, compare distinct strategic approaches, and present a validated, field-proven protocol designed for immediate implementation in a drug development or quality control setting.

Core Analytical Challenges

Analyzing tosylate esters like this compound presents several intrinsic challenges that dictate the choice of analytical strategy:

  • Poor Ionization Efficiency: Sulfonate esters are neutral molecules that often exhibit poor ionization efficiency with standard electrospray ionization (ESI), leading to low sensitivity. ESI responses can be inconsistent, often yielding a mix of adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺, which dilutes the signal and complicates quantification.[4]

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, rendering HPLC-UV detection inadequate for the trace-level limits required for PGI monitoring.[3]

  • Reactivity and Stability: As a reactive alkylating agent, the analyte can be unstable in certain sample matrices or solvents, potentially degrading during sample preparation or analysis.

  • Matrix Complexity: Reaction mixtures contain the API, starting materials, byproducts, and reagents, all of which can interfere with the analysis or cause ion suppression in the MS source. The API is often present at a concentration several orders of magnitude higher than the analyte.[5]

Comparative Analysis of LC-MS Strategies

Two primary philosophies exist for the LC-MS analysis of this and related alkyl sulfonates: Direct Analysis and Analysis via Derivatization . Each approach has distinct advantages and involves different choices in chromatography and mass spectrometry.

Strategy 1: Direct Analysis

This approach involves the direct injection and analysis of the native compound. Its primary advantage is simplicity and speed, as it avoids a chemical derivatization step. However, it requires careful optimization of the LC-MS interface to overcome the inherent analytical challenges.

For direct analysis, Reversed-Phase (RP) chromatography is the most common approach. A standard C18 column is often sufficient to retain the moderately nonpolar this compound and separate it from more polar components of the reaction mixture.[6]

  • Expert Rationale: A gradient elution starting with a high aqueous component and ramping up to a high organic content (e.g., acetonitrile or methanol) is crucial. This ensures that the highly concentrated, often polar, API and starting materials elute early, while the analyte is retained and separated from interfering matrix components. The addition of a small amount of an acid like formic acid to the mobile phase is standard practice to promote protonation and improve peak shape, though it may not significantly enhance the ionization of this specific analyte.

The choice of ionization source is critical for the success of direct analysis.

  • Electrospray Ionization (ESI): While widely available, ESI in positive mode can lead to poor sensitivity due to the formation of multiple adducts.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often a superior alternative for neutral, moderately nonpolar molecules. A 2014 study comparing ionization techniques for twelve different sulfonate esters found that APCI provided more robust and sensitive detection.[4] In negative ion mode, APCI can facilitate the formation of a stable [M-alkyl]⁻ precursor ion, which is ideal for selective reaction monitoring (SRM), also known as multiple reaction monitoring (MRM).[4]

Strategy 2: Analysis via Derivatization

This strategy involves chemically modifying the analyte to enhance its analytical properties. A derivatizing agent is added to the sample to react specifically with the sulfonate ester, creating a new product with superior ionization efficiency and chromatographic retention.

  • Expert Rationale: Derivatization is the preferred strategy when the sensitivity of direct analysis is insufficient to meet regulatory limits (e.g., <1 ppm). The goal is to introduce a permanently charged group or a readily ionizable moiety onto the analyte.

A highly effective and widely published method for alkyl sulfonates involves derivatization with a tertiary amine, such as trimethylamine , to form a quaternary ammonium salt.[5] This product is permanently charged and highly polar.

The resulting derivatized product is ionic and will not be well-retained on a reversed-phase column. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the required chromatographic mode.

  • Expert Rationale: A HILIC column (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer (e.g., ammonium formate).[5] In this mode, the highly polar API and its salts elute in the void volume, while the polar, charged derivative is retained. This provides an exceptional cleanup effect, as the analyte is chromatographically isolated from the bulk of the matrix.[5]

The derivatized product is ideally suited for ESI in positive ion mode. The permanent positive charge on the quaternary ammonium head group ensures a strong, stable, and singular molecular ion signal, leading to excellent sensitivity and reproducibility.

Performance Comparison: Direct vs. Derivatization

The choice between these two powerful strategies depends on the specific requirements of the assay, such as the required limit of quantification (LOQ) and the nature of the sample matrix.

ParameterDirect Analysis (RP-LC/APCI-MS)Derivatization (HILIC-LC/ESI-MS)Causality & Rationale
Sensitivity (LOQ) Moderate (e.g., 5-10 ppm)Very High (e.g., <0.5 ppm)Derivatization introduces a permanent charge, dramatically increasing ESI efficiency.[5]
Selectivity GoodExcellentHILIC provides orthogonal selectivity to RP, effectively separating the polar derivative from a nonpolar matrix.
Method Development SimplerMore ComplexRequires optimization of the derivatization reaction (time, temp, reagent concentration) in addition to LC-MS parameters.
Sample Throughput HigherLowerThe derivatization step adds time to the sample preparation workflow.
Robustness Prone to matrix effectsHighly robustExcellent separation from the API in HILIC mode minimizes ion suppression.[5]

Recommended Protocol: A Self-Validating HILIC-MS/MS Method via Derivatization

Based on its superior sensitivity and robustness against matrix interference, the derivatization approach is recommended for the rigorous, trace-level quantification of this compound. This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure data integrity.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh API Sample (e.g., 50 mg) s2 Dissolve in Diluent (e.g., 10 mL ACN) s1->s2 s3 Add Derivatization Reagent (Trimethylamine in ACN) s2->s3 s4 Incubate (e.g., 60°C for 30 min) s3->s4 s5 Cool, Dilute, & Filter s4->s5 lc Inject onto HILIC Column s5->lc ms Detect via ESI+ MRM lc->ms quant Quantify against Calibration Curve ms->quant report Report Result (ppm) quant->report

Step 1: Reagents and Materials
  • Analyte Standard: this compound (certified reference material)

  • Derivatization Reagent: 1 M Trimethylamine in Acetonitrile (ACN)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Acetonitrile

  • API Sample: Reaction mixture or final API solid

Step 2: Standard and Sample Preparation
  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve in 100 mL of ACN.

  • Working Standards (0.01 - 1.0 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with ACN.

  • Sample Preparation (Target Conc. 10 mg/mL API):

    • Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

    • Add 8 mL of ACN and sonicate to dissolve.

    • Make up to volume with ACN.

  • Derivatization (for all standards and samples):

    • Transfer 500 µL of each standard or sample solution to a 2 mL autosampler vial.

    • Add 100 µL of the 1 M Trimethylamine in ACN reagent.

    • Cap the vial and vortex briefly.

    • Incubate in a heating block or water bath at 60°C for 30 minutes.

    • Allow to cool to room temperature before analysis.

Step 3: LC-MS/MS Conditions
ParameterSettingRationale
LC System UHPLC/HPLC SystemStandard system capable of high-pressure gradients.
Column HILIC Column (e.g., Waters ACQUITY BEH HILIC, 2.1 x 100 mm, 1.7 µm)Provides retention for the polar, charged derivative.
Column Temp. 40 °CEnsures reproducible retention times.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Vol. 5 µLMinimize potential matrix effects.
Gradient 95% B -> 60% B over 5 min (linear)Gradient required to elute the retained derivative with good peak shape.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM/SRM selectivity and sensitivity.
Ion Source Electrospray Ionization (ESI), Positive ModeOptimal for the permanently charged derivative.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined empiricallyPrecursor ion will be the m/z of the derivatized analyte. Product ions are generated by fragmenting the precursor. A typical fragmentation would be the neutral loss of the trimethylamine group.
Step 4: System Suitability and Validation
  • System Suitability Test (SST): Before running the sequence, inject a mid-level calibration standard five times. The relative standard deviation (%RSD) for peak area and retention time should be <15%.

  • Specificity: Analyze a blank diluent and an un-spiked API sample to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.99 over the desired concentration range.

  • Accuracy & Precision: Analyze spiked API samples at three concentration levels (e.g., LOQ, 100%, and 150% of the target limit). Mean recovery should be within 80-120%, and %RSD should be <15%.[6]

Conclusion

While direct analysis of this compound is feasible for less stringent monitoring, the strategy of derivatization with trimethylamine followed by HILIC-MS/MS analysis offers a vastly superior, robust, and sensitive method for controlling this potential genotoxic impurity at the low ppm levels required by regulatory agencies. The chemical modification transforms a challenging analyte into one that is ideally suited for modern LC-MS instrumentation. By leveraging an orthogonal separation mechanism (HILIC), this method effectively eliminates matrix interference from high-concentration APIs, ensuring the highest level of data quality and trustworthiness in a regulated environment.

References

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  • Reddy, G. S., Kumar, B. P., & Reddy, C. S. (2014). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. Journal of Analytical Science and Technology, 5(1), 1-8.

  • Kord, A. S. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1006-1014.

  • Guo, T., Shi, Y., Zheng, L., Feng, F., Zheng, F., & Liu, W. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1355, 73-79.

  • van Wijk, A. M. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA.

  • Li, N., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry.

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie-Chemical Monthly, 148(9), 1685-1696.

  • Wiest, L., et al. (2015). Alkylating anticancer agents and their relations to microRNAs. World Journal of Clinical Oncology.

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  • Kumar, A. N., & Sankar, P. R. (2015). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Asian Journal of Research in Chemistry, 8(10), 651.

  • Snodin, D. J. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(5), 1130-1144.

  • Reddy, B. C. G., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. American Journal of Analytical Chemistry.

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A Senior Application Scientist's Guide to Confirming the Structure of 2-Bromoethylated Compounds by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, 2-bromoethylated compounds are invaluable synthetic intermediates.[1] Their utility in introducing an ethylamine moiety or acting as a precursor for nitrogen-containing heterocycles makes them a staple in drug development and organic synthesis.[2] However, the success of any synthesis hinges on the unambiguous confirmation of the desired molecular structure. Misidentification can lead to failed experiments, impure products, and significant delays in research timelines.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of 2-bromoethylated compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and demonstrate how a multi-faceted spectroscopic approach forms a self-validating system for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[3] For a 2-bromoethyl group (-CH₂CH₂Br), both ¹H and ¹³C NMR provide distinct, predictable signals that serve as a structural signature.

¹H NMR: Mapping the Proton Environment

In ¹H NMR, the electronegative bromine atom strongly influences the electronic environment of nearby protons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield).[4] This effect is key to identifying the 2-bromoethyl moiety.

Key ¹H NMR Signatures:

  • Chemical Shift (δ): The protons on the carbon directly attached to the bromine (α-protons, -CH₂ -Br) are the most deshielded, typically appearing in the δ 3.4 - 3.6 ppm range. The adjacent protons (β-protons, -CH₂ -CH₂Br) are less affected and appear further upfield, usually in the δ 3.1 - 3.3 ppm range, though this can vary depending on the adjacent functional group. For example, in 2-bromoethylamine hydrobromide, the methylene group adjacent to the ammonium group appears at ~3.2 ppm, while the methylene next to the bromine is at ~3.4 ppm.[5]

  • Integration: The relative area under each signal corresponds to the number of protons generating it. For the -CH₂CH₂Br group, the integrated ratio of the α-proton signal to the β-proton signal will be 1:1 (or 2H:2H).[4]

  • Multiplicity (Splitting): Due to spin-spin coupling, adjacent non-equivalent protons split each other's signals according to the n+1 rule.[6] The α-protons (-CH₂-Br) are adjacent to the two β-protons, so their signal will be split into a triplet (n=2, 2+1=3). Likewise, the β-protons are adjacent to the two α-protons, resulting in another triplet . The appearance of two distinct triplets, each integrating to two protons, is a hallmark of the 2-bromoethyl group.

¹³C NMR: Visualizing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy provides direct evidence for the carbon framework.[7]

Key ¹³C NMR Signatures:

  • Chemical Shift (δ): Similar to ¹H NMR, the electronegativity of bromine significantly impacts the chemical shift of the directly attached carbon. The carbon bonded to bromine (-C H₂-Br) typically resonates in the δ 25 - 35 ppm range.[5] The adjacent carbon (-C H₂-CH₂Br) appears at a slightly higher field, often in the δ 35 - 45 ppm range, as seen in 2-bromoethylamine hydrobromide where the shifts are approximately 28 ppm and 39 ppm, respectively.[1]

Spectroscopic Feature Typical Value / Observation Underlying Principle
¹H Chemical Shift (α-CH₂) δ 3.4 - 3.6 ppmDeshielding by electronegative bromine atom.[4]
¹H Chemical Shift (β-CH₂) δ 3.1 - 3.3 ppmLesser deshielding effect, influenced by adjacent R-group.
¹H Integration (α:β) 2H : 2HProportionality of signal area to the number of protons.[4]
¹H Multiplicity (Both CH₂) TripletSpin-spin coupling with two neighboring protons (n+1 rule).[6]
¹³C Chemical Shift (C-Br) δ 25 - 35 ppmDirect attachment to the electronegative bromine atom.[5]
¹³C Chemical Shift (C-C-Br) δ 35 - 45 ppmInductive effect of bromine is weaker over two bonds.
Experimental Protocol: NMR Spectroscopy

A well-acquired spectrum is fundamental to accurate interpretation. The choice of solvent is critical; it must dissolve the sample without its own signals interfering with key resonances.[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-bromoethylated compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[9][10] Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its low cost and volatility.[11]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shift (δ = 0.00 ppm).[12]

  • ¹H NMR Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

    • Average 8-16 scans to improve the signal-to-noise ratio.[13]

  • ¹³C NMR Acquisition:

    • If the sample is limited, use a higher concentration (20-50 mg).

    • Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: Apply a Fourier transform to the raw data (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.[5]

Part 2: Mass Spectrometry (MS) - The Definitive Molecular Weight

Mass spectrometry is an exceptionally sensitive technique that determines the molecular weight of a compound and offers structural insights through analysis of its fragmentation patterns.[3] For bromo-compounds, MS provides a uniquely definitive piece of evidence.

The Bromine Isotopic Signature: A Telltale Sign

The most powerful feature for identifying a brominated compound is its distinct isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance ratio .[14] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by two mass-to-charge units (m/z), with nearly equal intensity. This M+ and M+2 pattern is a virtually infallible indicator of the presence of one bromine atom in the molecule or fragment.[15]

Characteristic Fragmentation Patterns

When the molecular ion is formed in the mass spectrometer, it becomes energetically unstable and breaks apart into smaller, charged fragments.[16] The pathways of this fragmentation are often predictable and provide clues to the molecule's structure.

workflow cluster_input Initial Analysis cluster_techniques Spectroscopic Interrogation cluster_output Structural Confirmation Unknown Purified Unknown (e.g., from Synthesis) MS Mass Spectrometry Unknown->MS NMR NMR (¹H & ¹³C) Unknown->NMR IR IR Spectroscopy Unknown->IR Confirmed Confirmed Structure: R-CH₂CH₂Br MS->Confirmed • Molecular Weight • M+/M+2 Isotope Pattern • Fragmentation Data NMR->Confirmed • C-H Framework (Connectivity) • α/β Proton Signals (2 Triplets) • C-Br & C-C-Br Signals IR->Confirmed • C-Br Stretch (Confirmatory) • Absence of Precursor  Functional Groups

Sources

A Comparative Guide to Ethylation Reagents: 2-Bromoethyl 4-Methylbenzenesulfonate vs. 1,2-Dibromoethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic organic chemistry, the strategic introduction of an ethyl linker is a frequent and critical transformation. The choice of the bifunctional reagent for this purpose can profoundly impact reaction efficiency, selectivity, and the viability of a synthetic route. This guide provides an in-depth comparison of two common electrophiles employed for this task: 2-bromoethyl 4-methylbenzenesulfonate and 1,2-dibromoethane. We will explore the fundamental differences in their reactivity, examine the practical implications for synthesis, and provide validated protocols to guide your experimental design.

Core Principles: Understanding the Key Molecular Differences

The divergent performance of these two reagents stems from the nature and arrangement of their leaving groups. This fundamental difference dictates the reaction pathway and is the primary consideration when selecting a reagent.

  • 1,2-Dibromoethane (EDB): This molecule is a symmetrical electrophile, presenting two identical bromide leaving groups. While bromide is a competent leaving group, the identical nature of both reactive sites means that achieving selective mono-alkylation can be challenging. Reactions with nucleophiles can readily lead to mixtures of mono- and di-substituted products, or in the case of primary amines, subsequent cyclization to form piperazines.[1]

  • This compound (Bromoethyl Tosylate): This reagent is unsymmetrical, featuring two different leaving groups: a bromide and a p-toluenesulfonate (tosylate). The tosylate group is an exceptionally good leaving group, a consequence of the high stability of its corresponding anion, which is resonance-stabilized across the sulfonate group and the aromatic ring.[2][3] This inherent difference in leaving group ability—with tosylate being significantly more labile than bromide—is the cornerstone of this reagent's utility, enabling highly selective, stepwise reactions.

The following diagram illustrates the mechanistic preference in a nucleophilic substitution reaction.

Mechanism sub1 2-Bromoethyl 4-methylbenzenesulfonate ts1 S_N2 Transition State (Tosylate leaving) sub1->ts1 Preferential sub2 1,2-Dibromoethane prod1 Nu-CH₂CH₂-Br (Bromoethylated Product) ts1->prod1 lg1 ⁻OTs ts1->lg1 Excellent Leaving Group nu1 Nu:⁻ nu1->sub1 Attack at C-OTs prod2 Nu-CH₂CH₂-Br (Mono-alkylated) sub2->prod2 prod3 Nu-CH₂CH₂-Nu (Di-alkylated) prod2->prod3 Further Reaction Possible lg2 Br⁻ prod2->lg2 nu2 Nu:⁻ nu2->sub2 nu3 Nu:⁻ nu3->prod2

Caption: Preferential S_N2 attack on this compound.

Comparative Performance and Applications

The choice between these reagents is dictated by the desired synthetic outcome. 2-Bromoethyl tosylate excels in applications requiring precision and control, while 1,2-dibromoethane is a workhorse for creating symmetrical linkages.

FeatureThis compound1,2-Dibromoethane
Molecular Formula C₉H₁₁BrO₃S[]C₂H₄Br₂[5]
Molecular Weight 279.15 g/mol []187.86 g/mol [5]
Boiling Point 365.6 °C at 760 mmHg[]131-132 °C[6]
Density ~1.5 g/cm³[]2.18 g/mL at 25 °C[6]
Key Feature Differential Reactivity: Possesses two leaving groups (tosylate and bromide) of vastly different abilities, allowing for selective, stepwise reactions.[2][3]Symmetrical Reactivity: Features two identical bromide leaving groups.
Primary Application Controlled synthesis of bromoethylated intermediates for further, distinct chemical transformations.[]Creation of symmetrical ethylene bridges between two nucleophilic sites; used in the synthesis of certain heterocycles.[1][6]
Advantages High Selectivity: Nucleophilic attack occurs predictably at the carbon bearing the tosylate group. Enhanced Reactivity: The excellent leaving group ability of tosylate allows reactions to proceed under milder conditions and often at faster rates compared to displacing bromide.[3]Cost-Effective: Generally less expensive and readily available in bulk. Versatile Linker: Effective for creating simple C₂ bridges.[7]
Disadvantages Higher Cost: More expensive to synthesize and purchase. More Complex Starting Material: Preparation involves an additional step from 2-bromoethanol.Lack of Selectivity: Can lead to mixtures of mono- and di-alkylated products. Side Reactions: Prone to forming polymers or cyclized byproducts like piperazines with primary amines.[1] High Toxicity: Known carcinogen and highly toxic.[5]

Experimental Protocols

The following protocols are representative examples of how each reagent is typically employed. Researchers must always conduct a thorough risk assessment and consult the full Safety Data Sheet (SDS) prior to any experiment.[8][9][10]

Protocol 1: Selective N-(2-Bromoethyl)ation using this compound

This procedure leverages the differential reactivity of the tosylate group to selectively install a bromoethyl moiety onto a secondary amine, preserving the bromide for subsequent synthetic steps.

Objective: To synthesize N-(2-bromoethyl)-N-methylbenzylamine.

Materials:

  • N-methylbenzylamine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methylbenzylamine (1.0 eq), anhydrous acetonitrile (approx. 0.2 M), and anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise over 15 minutes.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Work-up: Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-(2-bromoethyl)-N-methylbenzylamine.

Causality: Potassium carbonate acts as a mild base to neutralize the toluenesulfonic acid byproduct without promoting significant elimination. The use of a slight excess of the tosylate ensures complete consumption of the valuable amine. The reaction selectively displaces the tosylate because it is a far superior leaving group to the bromide.

Protocol 2: Synthesis of a Symmetrical Diamine using 1,2-Dibromoethane

This protocol demonstrates the use of 1,2-dibromoethane to form an ethylene bridge between two molecules of a primary amine. An excess of the amine is used to favor the formation of the desired product over polymerization.

Objective: To synthesize N,N'-Di-tert-butyl-ethylenediamine.

Materials:

  • tert-Butylamine

  • 1,2-Dibromoethane

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Caution: 1,2-Dibromoethane is highly toxic and a suspected carcinogen.[5][10] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • In a sealed pressure vessel, combine tert-butylamine (10 eq) and ethanol (approx. 1.0 M).

  • Add 1,2-dibromoethane (1.0 eq) to the solution.

  • Seal the vessel and heat the mixture to 80°C for 24-48 hours. The formation of a precipitate (tert-butylamine hydrobromide) will be observed.

  • Cool the reaction vessel to room temperature.

  • Work-up: Add a 2M aqueous solution of NaOH until the mixture is strongly basic (pH > 12) to deprotonate the ammonium salts.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and dry over anhydrous K₂CO₃.

  • Filter the solution and concentrate under reduced pressure to remove the solvent and excess tert-butylamine.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure N,N'-di-tert-butyl-ethylenediamine.

Causality: A large excess of the amine is crucial to statistically favor the reaction of two separate amine molecules with one molecule of 1,2-dibromoethane, minimizing the formation of oligomeric or polymeric side products.[1] The reaction is performed under pressure at elevated temperatures to overcome the lower reactivity of the bromide leaving group and the volatility of the amine.

Workflow and Outcome Visualization

The choice of reagent directly dictates the synthetic possibilities, as illustrated in the workflow below.

Workflow cluster_0 Route A: High Selectivity start_nuc Primary Amine (R-NH₂) reagent1 2-Bromoethyl Tosylate reagent2 1,2-Dibromoethane prod1 R-NH-CH₂CH₂-Br (Selective Mono-alkylation) reagent1->prod1 Step 1: Displace -OTs prod2 R-NH-CH₂CH₂-NH-R (Desired Dimer) reagent2->prod2 Controlled Stoichiometry side_prod Piperazine & Polyamines (Side Products) reagent2->side_prod Common Outcome prod1_further Further Functionalization at Bromide prod1->prod1_further Step 2: React Bromide

Caption: Comparative synthetic outcomes of ethylation reagents.

Safety and Handling Considerations

Both reagents require careful handling, but 1,2-dibromoethane presents a significantly higher hazard profile.

  • This compound: This compound is classified as harmful if swallowed and causes serious eye irritation.[11] Standard laboratory precautions, including the use of a fume hood, safety glasses, and chemical-resistant gloves, are mandatory.[9]

  • 1,2-Dibromoethane: This substance is highly toxic by all routes of exposure (inhalation, ingestion, and skin contact) and is a known carcinogen.[5][10] It is readily absorbed through the skin and can cause severe irritation, blistering, and systemic toxicity.[10] All manipulations must be conducted within a certified chemical fume hood using robust personal protective equipment, including appropriate gloves (consult a glove compatibility chart) and a lab coat.[8][12] Emergency procedures for exposure should be established before work begins.

Conclusion and Recommendations

The selection between this compound and 1,2-dibromoethane is a clear choice based on synthetic strategy rather than a simple substitution of one for the other.

  • Choose this compound when your synthesis requires a controlled, stepwise approach. Its differential reactivity is ideal for introducing a bromoethyl group that is reserved for a subsequent, distinct transformation. It is the reagent of choice for complex molecule synthesis where precision and predictability are paramount.

  • Choose 1,2-dibromoethane when the goal is to create a simple, symmetrical ethylene bridge. It is a cost-effective option for this purpose, provided that the reaction conditions can be optimized to minimize side-product formation and that the significantly higher toxicity and handling requirements are appropriately managed.

By understanding the fundamental chemical principles that govern the reactivity of these reagents, researchers can make informed decisions, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • BenchChem (2025). Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance.
  • Sigma-Aldrich (2026). 1,2-Dibromoethane 98%.
  • Safety Data Sheet (2024). 1,2-Dibromoethane Standard (1X1 mL).
  • BenchChem (2025). A Comparative Analysis of Bromide and Tosylate as Leaving Groups in Benzylic Systems.
  • Loba Chemie (2016). 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS.
  • Material Safety Data Sheet (2012).
  • Química Organica.org. The leaving group in the nucleophilic substitution - SN2.
  • GOV.UK. 1,2-dibromoethane - Incident management.
  • Wikipedia. 1,2-Dibromoethane.
  • Sigma-Aldrich (2025).
  • BOC Sciences.
  • ResearchGate (2008).
  • ResearchGate (2006). Reaction of 1,2-dibromoethane with primary amines: formation of N, N′-disubstituted ethylenediamines RNH–CH 2CH 2–NHR and homologous polyamines RNH–[CH 2CH 2NR] n –H.

Sources

A Comparative Guide to Sulfonate Leaving Groups: 2-Bromoethyl Tosylate vs. Mesylate vs. Triflate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of a leaving group is a critical determinant of reaction outcomes, influencing both kinetic and thermodynamic profiles. Among the plethora of available options, sulfonate esters stand out for their exceptional utility in transforming a poor leaving group, the hydroxyl moiety, into a highly effective one. This technical guide provides an in-depth comparison of three commonly employed sulfonate leaving groups—tosylate, mesylate, and triflate—appended to a 2-bromoethyl scaffold. This specific substrate introduces the intriguing possibility of neighboring group participation by the bromine atom, a factor that can significantly modulate reactivity. This guide will delve into the underlying principles governing their leaving group ability, present quantitative data where available, and provide detailed experimental protocols for their synthesis and comparative reactivity analysis.

The Hierarchy of Sulfonate Leaving Groups: A Tale of Stability

The efficacy of a leaving group is fundamentally linked to the stability of the anion it forms upon departure. A more stable, and thus weaker, conjugate base is a better leaving group. For sulfonate esters, the stability of the resulting sulfonate anion is the paramount consideration. This stability is primarily dictated by the electronic properties of the substituent on the sulfonyl group, which can delocalize the negative charge through inductive and resonance effects.

The generally accepted order of leaving group ability among the three sulfonates is:

Triflate > Tosylate > Mesylate

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions. The triflate anion is exceptionally stable due to the powerful electron-withdrawing inductive effect of the three fluorine atoms, which effectively disperses the negative charge. The tosylate anion benefits from resonance delocalization of the negative charge into the aromatic ring. The mesylate anion, while still a very effective leaving group, lacks the extensive charge delocalization of the triflate and tosylate, rendering it the least reactive of the three.

This qualitative trend is quantitatively supported by the acidity of their conjugate acids and by kinetic data from nucleophilic substitution reactions.

Quantitative Comparison of Leaving Group Ability

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative S_N2 Rate (Normalized to Mesylate)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14[1]56,000
Tosylate-OTsp-Toluenesulfonic Acid~ -2.80.70
Mesylate-OMsMethanesulfonic Acid~ -1.91.00

This data is for a generic S_N2 reaction and serves as a general guide to the relative reactivities.

The immense difference in the relative rates underscores the superior leaving group ability of the triflate group.

The Influence of the 2-Bromoethyl Moiety: Neighboring Group Participation

The presence of a bromine atom at the β-position to the sulfonate leaving group introduces the potential for anchimeric assistance , also known as neighboring group participation (NGP).[2] In this phenomenon, the neighboring bromine atom can act as an intramolecular nucleophile, displacing the sulfonate leaving group to form a cyclic bromonium ion intermediate.[2] This intermediate is then opened by an external nucleophile.

dot graph ER { layout=dot rankdir=LR node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label: "Mechanism of Anchimeric Assistance by Bromine."; font-size: 12; }

This pathway has two significant consequences:

  • Rate Acceleration: Anchimeric assistance can lead to a significant increase in the rate of reaction compared to a similar substrate that cannot undergo NGP.[3]

  • Stereochemical Control: The reaction proceeds with overall retention of stereochemistry, as it involves two consecutive S_N2-like steps, each causing an inversion of configuration.

While the propensity for NGP is well-established for bromine, the extent to which it will accelerate the departure of the already excellent sulfonate leaving groups would require specific kinetic studies on these 2-bromoethyl derivatives. It is plausible that the rate enhancement would be most pronounced for the mesylate and tosylate, as the triflate is already an extremely labile leaving group.

Experimental Protocols

To empirically determine the relative leaving group abilities of 2-bromoethyl tosylate, mesylate, and triflate, a systematic experimental approach is required. This involves the synthesis of the three compounds from a common precursor, followed by a comparative kinetic analysis of their reactivity.

Part 1: Synthesis of 2-Bromoethyl Sulfonates

The common starting material for all three syntheses is 2-bromoethanol.

Synthesis of 2-Bromoethanol

A common and efficient method for the preparation of 2-bromoethanol is the reaction of ethylene oxide with hydrobromic acid.[4][5]

dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label: "Synthesis of 2-Bromoethanol."; font-size: 12; }

Protocol 1: Synthesis of 2-Bromoethyl Tosylate

This protocol adapts the general method of converting an alcohol to a tosylate using tosyl chloride in the presence of a base.

  • Materials:

    • 2-Bromoethanol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine (or triethylamine)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-bromoethanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq.) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Bromoethyl Mesylate

This protocol follows the general procedure for mesylation of an alcohol.

  • Materials:

    • 2-Bromoethanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (or pyridine)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 2-bromoethanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq.) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography.

Protocol 3: Synthesis of 2-Bromoethyl Triflate

Due to the high reactivity of triflic anhydride, this synthesis requires stringent anhydrous conditions. An alternative synthesis from 1,2-dibromoethane and silver triflate has also been reported.[6]

  • Materials:

    • 2-Bromoethanol

    • Trifluoromethanesulfonic anhydride (Tf₂O)

    • Pyridine (non-nucleophilic base)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-bromoethanol (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask under a strictly inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add pyridine (1.1 eq.) to the solution.

    • Slowly add triflic anhydride (1.05 eq.) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction by adding a small amount of cold water.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with cold, dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition. The product is highly reactive and may be best used immediately in subsequent steps.

Part 2: Comparative Kinetic Analysis via Solvolysis

A common method to compare leaving group ability is to measure the rates of solvolysis, where the solvent acts as the nucleophile. By keeping the substrate skeleton and the solvent system constant, any differences in reaction rate can be attributed to the leaving group.

dot graph G { layout=dot rankdir=LR node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption { label: "Workflow for Comparative Solvolysis Kinetics."; font-size: 12; }

Illustrative Protocol: Comparative Solvolysis in Aqueous Ethanol

  • Objective: To determine the relative rates of solvolysis of 2-bromoethyl tosylate, mesylate, and triflate.

  • Procedure:

    • Prepare equimolar solutions (e.g., 0.01 M) of each of the three 2-bromoethyl sulfonates in a buffered solvent system (e.g., 80% ethanol/20% water).

    • Place the reaction flasks in a constant temperature bath (e.g., 50 °C).

    • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a cold solvent.

    • Analyze the concentration of the remaining sulfonate ester or the appearance of a product (e.g., 2-bromoethanol or the corresponding ethyl ether) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Plot the natural logarithm of the concentration of the starting material versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.

    • Calculate the relative rates by taking the ratio of the rate constants, typically normalizing to the slowest reaction (mesylate).

Conclusion and Practical Implications

The choice between 2-bromoethyl tosylate, mesylate, and triflate as a substrate in organic synthesis will have a profound impact on the reaction conditions required and the potential for side reactions.

  • 2-Bromoethyl Triflate: As an exceptionally reactive alkylating agent, the triflate is the leaving group of choice when high reactivity is required, particularly with poor nucleophiles or for reactions that need to be conducted at low temperatures. However, its high reactivity also translates to lower stability, and it may not be suitable for multi-step syntheses where the intermediate needs to be isolated and purified.

  • 2-Bromoethyl Tosylate and Mesylate: These are workhorse leaving groups in synthetic chemistry, offering a good balance of reactivity and stability. They are generally crystalline solids that are easier to handle and purify than the often-oily triflate. The choice between tosylate and mesylate is often dictated by practical considerations such as cost and the specific reaction conditions, with the mesylate being slightly more reactive in S_N2 reactions.

The presence of the 2-bromo substituent adds a layer of complexity due to the potential for anchimeric assistance, which can enhance reactivity and control stereochemistry. Researchers should be mindful of this possibility when designing synthetic routes and interpreting kinetic data. Ultimately, the optimal choice of leaving group will depend on a careful consideration of the specific substrate, the desired transformation, and the overall synthetic strategy.

References

  • Organic Syntheses, Coll. Vol. 1, p.109 (1941); Vol. 2, p.28 (1922).
  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1-cyclopentylethyl)
  • Dalal Institute. (n.d.). Anchimeric Assistance.
  • Ketone Pharma. (n.d.). Trifluoromethanesulfonic acid.
  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • NUCMEDCOR. (2026).
  • Wang, Z. et al. (2007). Letters in Organic Chemistry, 4(1), 72-74.
  • ResearchGate. (2025).
  • PrepChem.com. (2026).
  • DTIC. (n.d.).
  • University of Bristol. (2012). An Efficient Synthesis of Azetidines with (2-Bromoethyl)
  • Temperini, A. et al. (2017). Tetrahedron Letters, 58(43), 4051-4053.
  • NUCMEDCOR. (2026).
  • Guidechem. (2024). How is 2-Bromoethanol synthesized and used?.
  • chemeurope.com. (n.d.).
  • Squarespace. (n.d.). Solvolytic displacement reactions.
  • ChemicalBook. (2024).
  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Neighbouring group participation in SN reactions and Anchimeric assistance.
  • Chemistry LibreTexts. (2023). 3.
  • Scribd. (n.d.).
  • St. Paul's C. M. College. (n.d.).
  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.

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A Comparative Guide to the Reactivity of 2-Bromoethyl Tosylate and 2-Chloroethyl Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the field of organic synthesis, the strategic selection of substrates is fundamental to controlling reaction outcomes. Among the vast array of electrophiles, 2-haloethyl tosylates serve as versatile bifunctional building blocks. A critical question often arises regarding the relative reactivity of analogues, specifically 2-bromoethyl tosylate versus 2-chloroethyl tosylate. While both possess an exceptionally stable tosylate leaving group, their reactivity profiles are dramatically different. This guide provides an in-depth analysis of the mechanistic principles governing this difference, supported by a validated experimental framework to quantify these effects.

The Decisive Factor: Anchimeric Assistance

The reactivity of these compounds in nucleophilic substitution reactions is not governed by a simple, direct Sɴ2 attack. Instead, the dominant mechanistic pathway involves Neighboring Group Participation (NGP) , a phenomenon also known as anchimeric assistance.[1][2] In this process, a substituent proximal to the reaction center acts as an internal nucleophile, accelerating the departure of the leaving group.[3][4]

For 2-haloethyl tosylates, the halogen atom (bromine or chlorine) at the β-position executes an intramolecular Sɴ2-like attack on the carbon bearing the tosylate. This initial, rate-determining step expels the stable tosylate anion and forms a strained, three-membered cyclic intermediate known as a halonium ion (a bromonium or chloronium ion).[1] An external nucleophile then attacks this highly reactive intermediate in a second Sɴ2 step to yield the final product. A key outcome of this double-inversion mechanism is the net retention of stereochemistry at the reaction center.[1][5]

Bromine vs. Chlorine: A Tale of Two Halogens

The efficacy of a halogen as a neighboring group dictates the overall reaction rate. The established order of effectiveness for halogens in providing anchimeric assistance is I > Br > Cl.[1] Consequently, 2-bromoethyl tosylate is significantly more reactive than 2-chloroethyl tosylate. This disparity arises from two primary physical properties:

  • Polarizability: Bromine is a larger atom than chlorine, with its valence electrons held more loosely. This makes the electron cloud of bromine more easily distorted, or polarized. Its superior polarizability enhances its ability to act as an internal nucleophile, more effectively stabilizing the transition state leading to the halonium ion.

  • Bond Length and Ring Strain: The carbon-bromine bond is longer than the carbon-chlorine bond. As the cyclic halonium ion forms, the longer C-Br bonds result in a three-membered ring with less angle strain compared to the corresponding chloronium ion. This lower-energy transition state for the formation of the bromonium ion contributes to a substantially faster reaction rate.[6]

While chlorine can participate as a neighboring group, its assistance is much weaker, leading to a smaller rate enhancement compared to bromine.[1][6]

Figure 1. General workflow for nucleophilic substitution via anchimeric assistance by a neighboring halogen.

Quantitative Comparison: Experimental Data

The dramatic difference in reactivity is best illustrated by kinetic data from solvolysis reactions. By comparing the rates to a system incapable of NGP, such as ethyl tosylate, the magnitude of the anchimeric assistance becomes clear.

SubstrateNeighboring GroupRelative Rate of Solvolysis (krel)Key Factor
Ethyl TosylateNone1Baseline (Direct Sɴ2)
2-Chloroethyl Tosylate-Cl~ 10² - 10³Weak Anchimeric Assistance[6]
2-Bromoethyl Tosylate-Br~ 10⁴ - 10⁵Strong Anchimeric Assistance[6]

Note: Relative rates are approximate and can vary with solvent and nucleophile, but the trend remains consistent.

Experimental Protocol: A Comparative Kinetic Study via Solvolysis

To empirically validate the reactivity difference, a solvolysis experiment can be performed. The protocol below is designed to determine the first-order rate constants for the reaction of each substrate in a given solvent system (e.g., 80% ethanol/20% water). The reaction produces p-toluenesulfonic acid (TsOH), which can be titrated to monitor the reaction's progress.

Objective: To determine and compare the first-order rate constants (k) for the solvolysis of 2-bromoethyl tosylate and 2-chloroethyl tosylate.

Materials:

  • 2-bromoethyl tosylate

  • 2-chloroethyl tosylate

  • Ethyl tosylate (as a non-NGP control)

  • 80% Ethanol / 20% Water (v/v) solvent

  • 0.02 M standardized NaOH solution

  • Bromothymol blue indicator

  • Thermostatted water bath, burette, pipettes, conical flasks, stopwatches

Methodology:

  • Solution Preparation: Prepare 0.1 M stock solutions of 2-bromoethyl tosylate, 2-chloroethyl tosylate, and ethyl tosylate in a suitable solvent (e.g., acetone).

  • Reaction Setup: Place 100 mL of the 80% ethanol/water solvent in a 250 mL conical flask. Add 3-4 drops of bromothymol blue indicator. Equilibrate the flask in a water bath set to a constant temperature (e.g., 40°C).

  • Initiation of Reaction: Once thermal equilibrium is reached, pipette 1.0 mL of the 0.1 M substrate stock solution into the flask, start the stopwatch immediately, and swirl to mix. This is time t=0.

  • Titration & Monitoring: The solution will be acidic (yellow) due to the formation of TsOH. Immediately begin titrating the reaction mixture with the standardized 0.02 M NaOH solution. The goal is to maintain the neutral blue/green endpoint of the indicator.

  • Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2 minutes for the bromo compound, every 20 minutes for the chloro compound). Continue until the reaction is ~70-80% complete.

  • Data Analysis:

    • The amount of NaOH added at time t is proportional to the amount of product formed, x.

    • The initial concentration of the substrate is a.

    • For a first-order reaction, the integrated rate law is: k*t = ln(a / (a-x)) .

    • Plot ln(a / (a-x)) versus time (t) .

    • The slope of the resulting straight line is the first-order rate constant, k .

  • Comparison: Compare the calculated rate constants (k) for the bromo-, chloro-, and unsubstituted ethyl tosylates to determine the relative rates of reaction.

Figure 2. Step-by-step workflow for the kinetic analysis of 2-haloethyl tosylate solvolysis.

Conclusion and Practical Implications

The evidence is unequivocal: 2-bromoethyl tosylate exhibits substantially higher reactivity than 2-chloroethyl tosylate in nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the superior ability of the bromine atom to provide anchimeric assistance, stabilizing the transition state through the formation of a bromonium ion intermediate.

For synthetic chemists and drug development professionals, this principle has significant practical implications:

  • Rate Control: When a rapid substitution is desired at this position, the bromo-analogue is the substrate of choice.

  • Stereochemical Control: The NGP pathway ensures retention of stereochemistry, which is a critical consideration in the synthesis of chiral molecules.

  • Selective Reactions: In molecules with multiple potential electrophilic sites, the enhanced reactivity of a 2-bromoethyl tosylate moiety can be exploited to achieve chemoselective functionalization under milder conditions than would be required for the chloro-analogue.

Understanding the profound impact of neighboring group participation is key to rationally designing synthetic routes and predicting the reactivity of complex molecules.

References

  • LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

  • LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

  • Química Organica.org. The leaving group in the nucleophilic substitution - SN2. [Link]

  • Proprep. (2024). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?. [Link]

  • University of Wisconsin-Madison. Anchimeric Assistance (Neighboring Group Participation). Department of Chemistry. [Link]

  • University of Calgary. Chapter 8: Tosylates. Department of Chemistry. [Link]

  • Dalal Institute. The Neighbouring Group Mechanisms. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • University of Bristol. CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4. [Link]

  • Everly, C. R., Schweinsberg, F., & Traynham, J. G. (1978). Radical Brominations of Some Chloroalkanes. Evidence for Anchimeric Assistance by Neighboring Chlorine. Journal of the American Chemical Society.
  • University of Massachusetts. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Tricks and Tech. (2018). Neighbouring Group Participation. YouTube. [Link]

  • Dalal Institute. Anchimeric Assistance. [Link]

  • LibreTexts. (2023). 3.2: Neighboring Group Participation. Chemistry LibreTexts. [Link]

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A Senior Application Scientist's Guide to Purity Assessment: Quantitative NMR (qNMR) for 2-Bromoethyl Tosylate Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromoethyl tosylate, a key alkylating agent and precursor in various synthetic pathways, exemplifies this principle.[1] Its purity directly influences downstream reaction yields and the impurity profile of subsequent products. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2-bromoethyl tosylate.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive field experience to explain not just the "how," but the critical "why" behind experimental choices. We will explore the theoretical underpinnings of qNMR, provide a validated, step-by-step protocol, and compare its performance against alternatives like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data.

The Foundational Principle: Why qNMR Excels in Purity Determination

At its core, quantitative NMR (qNMR) is a primary analytical method, a distinction that sets it apart from many chromatographic techniques.[2][3] The fundamental principle of qNMR is that the integral of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This means that for ¹H qNMR, every proton in the sample has a "universal" response, eliminating the need for compound-specific reference standards and relative response factors that are cornerstones of HPLC and GC quantitation.[4][6] This inherent universality provides a powerful tool for absolute purity determination.[7]

For a molecule like 2-bromoethyl tosylate, which possesses distinct proton signals in its ¹H NMR spectrum, qNMR offers a direct and elegant route to assessing its purity against a certified internal standard.

Causality in Experimental Design: A Self-Validating qNMR Protocol

The trustworthiness of a qNMR experiment hinges on a series of carefully considered parameters, each chosen to ensure the foundational principle of direct proportionality holds true.[8] A failure in any of these individual steps can introduce systematic error, compromising the accuracy of the final purity value.[9]

Diagram of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurate Weighing (Analyte & Internal Standard) B Solvent Selection & Complete Dissolution A->B C Transfer to High-Quality NMR Tube B->C D Instrument Calibration (Shimming, Pulse Width) C->D E Parameter Optimization (Relaxation Delay, Scans) D->E F Data Collection E->F G Phasing & Baseline Correction F->G H Signal Integration G->H I Purity Calculation H->I

Caption: A generalized workflow for quantitative NMR (qNMR) analysis.[4]

Step-by-Step Experimental Protocol for 2-Bromoethyl Tosylate Purity by qNMR

1. Method Planning: The Strategic Foundation

  • Internal Standard Selection: This is arguably the most critical decision in the qNMR workflow.[10] An ideal internal standard must:

    • Possess high purity (≥99.5%), ideally certified and traceable to a national metrology institute.[9]

    • Be chemically stable and non-reactive with the analyte (2-bromoethyl tosylate), solvent, and any potential impurities.[11]

    • Exhibit excellent solubility in the chosen deuterated solvent.[10]

    • Have resonance signals that are well-resolved and do not overlap with any signals from the analyte or impurities.[12] A sharp singlet in a "quiet" region of the spectrum is ideal.[9]

    • For 2-bromoethyl tosylate in CDCl₃, maleic acid is a suitable internal standard, with its vinylic protons appearing as a singlet around 6.3 ppm, a region typically free of signals from the analyte and common process impurities.[12][13]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate shimming and signal integration.[11] Deuterated chloroform (CDCl₃) is a common and effective choice for 2-bromoethyl tosylate.

2. Sample Preparation: Minimizing Uncertainty

  • Accurate Weighing: This is often the largest source of uncertainty in a qNMR experiment.[4] Use a calibrated microbalance with at least five-decimal-place accuracy.

    • Accurately weigh approximately 10-20 mg of the 2-bromoethyl tosylate sample into a clean, dry vial.

    • Accurately weigh a similar mass of the chosen internal standard (e.g., maleic acid) into the same vial. A 1:1 molar ratio is often targeted to ensure comparable signal intensities, which improves integration accuracy.[11]

  • Dissolution and Transfer:

    • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., CDCl₃) to the vial using a calibrated pipette.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the homogeneous solution to a high-quality, clean NMR tube.

3. Data Acquisition: Ensuring Quantitative Fidelity

  • Instrument Parameters: The goal is to set parameters that ensure all signals are fully relaxed between pulses and that the data is acquired with a high signal-to-noise ratio (S/N).[8][11]

    • Pulse Angle: A 90° pulse (or a smaller flip angle, ensuring it's consistent) should be used to maximize the signal for a given number of scans.[11]

    • Relaxation Delay (d1): This is a crucial parameter for accurate quantification. The delay must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the internal standard).[8][14] For many small molecules, a conservative delay of 30 seconds is often sufficient, but for optimal accuracy, the T₁ values should be experimentally determined using an inversion-recovery experiment.[14][15] Insufficient relaxation will lead to signal saturation and an underestimation of the integral, introducing a significant systematic error.[9]

    • Acquisition Time (aq): Should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation which can distort the signal shape and integration.[11]

    • Number of Scans (NS): A sufficient number of scans should be co-added to achieve a high S/N ratio (ideally >250:1 for the signals of interest) to ensure precise integration.[11]

4. Data Processing and Calculation: From Spectrum to Purity

  • Processing:

    • Apply a gentle line-broadening function (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shape.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[16]

  • Integration:

    • Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For 2-bromoethyl tosylate, the triplet corresponding to the -CH₂-Br protons or the triplet for the -CH₂-O- protons are good candidates. For maleic acid, the singlet for the two vinylic protons is used.

    • Integrate the selected peaks, ensuring the integration region is wide enough to encompass the entire signal, including any ¹³C satellites.

  • Purity Calculation: The purity of the analyte (Pₐ) as a weight percentage (w/w %) is calculated using the following equation:[11]

    Pₐ (%) = (Iₐ / Nₐ) * (Nₛ / Iₛ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ

    Where:

    • Iₐ and Iₛ are the integrals of the analyte and standard signals, respectively.

    • Nₐ and Nₛ are the number of protons giving rise to the respective signals.

    • Mₐ and Mₛ are the molar masses of the analyte and standard.

    • mₐ and mₛ are the masses of the analyte and standard.

    • Pₛ is the certified purity of the internal standard.

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful primary method, techniques like HPLC and GC are workhorses in the pharmaceutical industry for purity analysis.[17][18] A comprehensive assessment involves understanding the strengths and weaknesses of each.

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution separation technique ideal for quantifying impurities in pharmaceutical products.[17] For 2-bromoethyl tosylate, a reversed-phase HPLC method with UV detection is standard.[1]

  • Advantages: Excellent for resolving and quantifying trace impurities, high sensitivity, and widely available.[18]

  • Limitations: It is a relative method requiring a well-characterized reference standard of the analyte itself for accurate quantitation. It may not detect impurities that lack a UV chromophore (unless a universal detector like a CAD or ELSD is used).[17] Method development can be time-consuming.

Gas Chromatography (GC)

GC is highly effective for volatile and thermally stable compounds. Given the nature of 2-bromoethyl tosylate, GC can be a viable option, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Advantages: Exceptional resolution for volatile compounds, high sensitivity (especially with FID).[19]

  • Limitations: Not suitable for non-volatile or thermally labile impurities. The high temperatures in the injector port can potentially cause degradation of the tosylate.

Performance Comparison Table
FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Absolute quantitation based on direct proportionality of signal to nuclei number.[4]Separation based on partitioning between mobile and stationary phases; relative quantitation.[17]Separation of volatile compounds based on partitioning between gas and stationary phases; relative quantitation.[19]
Reference Standard Requires a certified internal standard of a different structure.[3]Requires a certified reference standard of the analyte itself.[20]Requires a certified reference standard of the analyte itself.[19]
Accuracy & Precision High accuracy (often <1% RSD) when optimized.[21]High accuracy and precision with proper validation.High accuracy and precision for suitable analytes.
Sensitivity Lower sensitivity compared to chromatographic methods.[19]High sensitivity (ng to pg range).[20]Very high sensitivity (pg to fg range with FID).[19]
Sample Throughput Moderate; can be faster than developing a new HPLC method.[6]High, especially with modern UPLC systems.High for automated systems.
Impurity Detection Detects all proton-containing species in solution; structural information aids identification.Detects impurities with a response to the detector (e.g., UV chromophore).[17]Detects volatile and thermally stable impurities.
Key Advantage Primary method, no need for analyte-specific standard, provides structural confirmation.[2]Excellent for resolving complex mixtures and trace impurities.[18]Unmatched resolution for volatile compounds.
Key Limitation Signal overlap in complex mixtures, lower sensitivity.[11]Requires analyte-specific standard, detector bias.Limited to volatile and thermally stable compounds.[19]
Decision-Making Logic for Method Selection

Method_Selection start Purity Assessment for 2-Bromoethyl Tosylate q1 Analyte-specific Reference Standard Available? start->q1 q2 Need to Quantify Trace Impurities (<0.1%)? q1->q2 Yes qnmr Use qNMR for Absolute Purity q1->qnmr No q3 Are all potential impurities volatile & thermally stable? q2->q3 No hplc Use HPLC for Impurity Profiling & Purity vs. Standard q2->hplc Yes q3->hplc No gc Consider GC for Volatile Impurity Analysis q3->gc Yes

Caption: A decision-making flowchart for selecting the appropriate analytical technique.

Conclusion: An Integrated Approach to Purity Assessment

For the purity assessment of 2-bromoethyl tosylate, quantitative NMR (qNMR) stands out as a powerful, accurate, and efficient primary method for determining absolute purity.[22] Its major advantage lies in its ability to quantify the analyte without needing a structurally identical reference standard, providing a direct, unbiased measurement that is traceable to the SI unit of mass.[2][23] This makes it an invaluable tool, particularly in early-stage development when a certified standard of the new chemical entity may not yet be available.[4]

However, no single technique is a panacea. While qNMR provides an excellent measure of the main component, high-resolution chromatographic techniques like HPLC are superior for detecting and quantifying trace impurities, which is a critical aspect of quality control in pharmaceutical manufacturing.[6][24] Therefore, the most robust and defensible approach to purity assessment is an integrated one. Use qNMR to establish the absolute purity of your primary reference material and the bulk batch, and employ a validated, stability-indicating HPLC method to build a comprehensive impurity profile and for routine quality control. This dual-pronged strategy leverages the orthogonal strengths of each technique, ensuring the highest level of confidence in the quality of your 2-bromoethyl tosylate product.

References

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  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 24(19), 3563. (2019).

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HPLC analysis for monitoring the kinetics of 2-bromoethyl 4-methylbenzenesulfonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Analysis for Monitoring the Kinetics of 2-Bromoethyl 4-methylbenzenesulfonate Reactions

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the precise monitoring of reaction kinetics is not merely a procedural step but the cornerstone of process optimization, impurity profiling, and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This compound, a common alkylating agent and linker[], undergoes critical reactions where tracking its consumption and the emergence of products over time is paramount. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for this purpose due to its robustness and sensitivity.

This guide provides a comparative analysis of two distinct Reversed-Phase HPLC (RP-HPLC) methodologies for monitoring the kinetics of reactions involving this compound. We will explore a conventional, robust C18-based method against an alternative phenyl-hexyl column-based method that offers unique selectivity. The discussion is grounded in the principles of creating a self-validating, stability-indicating analytical system, ensuring that the methods can accurately distinguish the analyte from potential degradants and reaction byproducts.[2][3]

The Analytical Challenge: Why a Stability-Indicating Method is Non-Negotiable

Before delving into the methods, it is crucial to understand the analytical objective. We are not merely separating static components; we are quantifying a dynamic chemical transformation. A reaction mixture is a complex and evolving matrix. Therefore, the chosen HPLC method must be "stability-indicating." This means it must be rigorously proven to resolve the parent compound (this compound) from its reaction products, intermediates, and any potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat).[2][4]

Forced degradation studies are the bedrock of developing such a method. By intentionally subjecting the analyte to harsh conditions, we can generate its potential degradants and ensure our chromatographic system can separate them, guaranteeing the accuracy of our kinetic measurements.[5][6][7]

The reaction we aim to monitor is a typical nucleophilic substitution, where a nucleophile (Nu⁻) reacts with this compound.

sub 2-Bromoethyl 4-methylbenzenesulfonate prod Product (R-Nu) sub->prod Reaction Kinetics lg Leaving Group (Tosylate or Bromide) nu Nu⁻ nu->prod G cluster_reaction Reaction Phase cluster_analysis HPLC Analysis Phase cluster_data Data Processing Phase start Initiate Reaction at T=0 sampling Withdraw Aliquot at Timestamps (t₁, t₂, t₃...tₙ) start->sampling quench Immediately Quench Reaction (e.g., with cold diluent) sampling->quench prep Dilute Quenched Sample to Working Concentration quench->prep Sample Transfer inject Inject onto HPLC System prep->inject acquire Acquire Chromatogram (Peak Area vs. Time) inject->acquire integrate Integrate Peak Areas (Analyte, Product) acquire->integrate Data Output calculate Calculate Concentration from Calibration Curve integrate->calculate plot Plot [Analyte] vs. Time calculate->plot kinetics Determine Rate Constant (k) plot->kinetics

Sources

A Senior Application Scientist's Guide to Bromoethylating Agents: A Comparative Study for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the introduction of a bromoethyl moiety (-CH₂CH₂Br) is a critical step in the construction of complex molecules. This versatile functional group serves as a linchpin for subsequent modifications, enabling the formation of ethers, esters, amines, and various heterocyclic systems. However, the choice of the bromoethylating agent is far from trivial, with each reagent possessing a unique profile of reactivity, selectivity, stability, and safety.

This guide provides an in-depth comparative analysis of common bromoethylating agents. Moving beyond a simple catalog of reagents, we will explore the causal relationships between their structures and their performance in synthesis, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic design.

The Bromoethyl Group: A Bifunctional Linchpin

The strategic importance of the bromoethyl group lies in its dual nature. It is an electrophilic alkylating agent due to the polarized carbon-bromine bond, making it susceptible to attack by a wide range of nucleophiles (O, N, S, C). The resulting two-carbon linker is a common structural motif in pharmaceuticals and agrochemicals, influencing properties such as solubility, bioavailability, and target binding. Selecting the right tool to install this group is paramount for achieving high yields, minimizing side products, and ensuring process safety.

Comparative Analysis of Key Bromoethylating Agents

The selection of a bromoethylating agent is dictated by the nature of the nucleophile, the desired final functionality, and the overall tolerance of the substrate to the reaction conditions. Below is a summary of the most common agents, followed by a detailed discussion of their individual characteristics.

Agent Structure Key Features & Reactivity Primary Applications Safety & Handling Considerations
2-Bromoethanol BrCH₂CH₂OHBifunctional; contains both an electrophilic bromide and a nucleophilic hydroxyl group.[1] A primary alkyl halide, favoring Sₙ2 reactions.Introduction of a 2-hydroxyethyl moiety onto nucleophiles.[1] Synthesis of heterocycles like morpholines.Toxic and corrosive liquid.[1] Must be handled with appropriate PPE. Light sensitive.[2]
1,2-Dibromoethane (EDB) BrCH₂CH₂BrA difunctional electrophile, capable of mono- or di-alkylation. Can lead to cyclization with dinucleophiles.Cross-linking agent, precursor to vinyl bromide, and used to activate magnesium for Grignard reagents.[3]Known carcinogen and toxic.[4][3] Its use as a pesticide has been largely discontinued.[5]
2-Bromoethyl Acetate BrCH₂CH₂OAcThe acetate acts as a protected hydroxyl group. Less volatile and potentially less toxic than 2-bromoethanol.A versatile building block for introducing a protected hydroxyethyl group.[6]Clear, colorless to light orange oil.[6] Store under inert atmosphere in a refrigerator.[6]
1-Bromoethyl Acetate CH₃CH(Br)OAcA secondary alkyl halide, more prone to Sₙ1 or mixed Sₙ1/Sₙ2 pathways.[7]Used in the synthesis of 1-acetoxyethyl (ACE) prodrugs to improve drug delivery.[7]Reactivity is highly dependent on the nucleophile and solvent conditions.[7]
2-Bromoethylamine Hydrobromide BrCH₂CH₂NH₂·HBrIntroduces a primary aminoethyl group. The hydrobromide salt is a stable, crystalline solid, easier to handle than the free amine.Synthesis of molecules containing an aminoethyl side chain, such as ligands and pharmaceutical intermediates.[8]Emits toxic fumes upon decomposition.[8] Should be handled with care.
In-Depth Agent Profiles

2-Bromoethanol is a valuable reagent for installing a 2-hydroxyethyl group.[1] Its utility stems from the presence of two distinct functional groups: the electrophilic C-Br bond and the nucleophilic -OH group. This duality allows for a two-stage functionalization strategy. First, a nucleophile displaces the bromide via an Sₙ2 reaction. The newly introduced hydroxyl group can then be used in subsequent transformations, such as oxidation, esterification, or as a handle for further alkylation.

Causality in Application: The choice of 2-bromoethanol is ideal when the synthetic goal is to introduce a terminal alcohol. For instance, in the synthesis of the pharmaceutical intermediate 2-piperidin-1-yl-ethanol, the piperidine nitrogen directly attacks the carbon bearing the bromine, displacing it to form the final product.[2] The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HBr byproduct.

As a vicinal dihalide, 1,2-dibromoethane offers the possibility of reacting twice. This makes it an effective cross-linking agent for polymers or for forming heterocyclic rings when reacted with substrates containing two nucleophilic centers (e.g., diamines or dithiols). However, this difunctionality is also its primary drawback in many applications, as controlling the reaction to achieve mono-alkylation can be challenging, often leading to a mixture of products.

Causality in Application: A unique and important application of EDB is the chemical activation of magnesium for the preparation of Grignard reagents.[4] EDB reacts with the magnesium surface to produce ethylene gas and magnesium bromide, exposing a fresh, highly reactive metal surface that can then react with a less reactive organic halide.[4][3] This "entrainment" process is crucial when working with unreactive halides. Due to its carcinogenicity, its use as a general-purpose bromoethylating agent has significantly declined.[4][3]

Both 2-bromoethyl acetate and its isomer, 1-bromoethyl acetate, serve as reagents where the hydroxyl group is masked as an ester. This protection prevents the hydroxyl from acting as a competing nucleophile and can improve the handling characteristics of the reagent.

  • 2-Bromoethyl Acetate: As a primary halide, it reacts reliably via an Sₙ2 mechanism. Following the alkylation step, the acetate group can be easily hydrolyzed under basic or acidic conditions to reveal the free alcohol. This strategy provides a more controlled alternative to using 2-bromoethanol directly, especially in the presence of base-sensitive functional groups.

  • 1-Bromoethyl Acetate: This secondary halide's reactivity is more nuanced. It can undergo both Sₙ1 and Sₙ2 reactions, and the dominant pathway depends on the strength of the nucleophile and the polarity of the solvent.[7] This reactivity profile is exploited in the synthesis of 1-acetoxyethyl (ACE) prodrugs. A nucleophilic group on a parent drug molecule attacks 1-bromoethyl acetate, creating a linkage that is often more lipophilic, enhancing oral absorption.[7]

For the introduction of a -CH₂CH₂NH₂ moiety, 2-bromoethylamine hydrobromide is the reagent of choice. The free amine is a volatile and reactive liquid, but its hydrobromide salt is a stable, non-volatile solid, making it significantly easier and safer to store and handle.[9]

Causality in Application: In a typical reaction, the substrate is treated with the hydrobromide salt in the presence of at least two equivalents of a base. The first equivalent neutralizes the hydrobromide salt to liberate the free 2-bromoethylamine nucleophile in situ, while the second equivalent scavenges the HBr generated during the subsequent alkylation reaction. This reagent is widely used in the preparation of ligands for coordination chemistry and as a building block for pharmaceuticals.[8][10]

Mechanistic Insights & Strategic Selection

The vast majority of bromoethylation reactions proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This is particularly true for primary halides like 2-bromoethanol and 1,2-dibromoethane. The reaction rate is dependent on the concentration of both the substrate and the bromoethylating agent.

Agent_Selection start What is the desired final functional group? q1 -CH₂CH₂-OH start->q1 Hydroxyethyl q2 -CH₂CH₂-NH₂ start->q2 Aminoethyl q3 -CH₂CH₂-Br (for further reaction) start->q3 Bromoethyl q4 Cross-linking or Ring Formation? start->q4 Divalent a1 Use 2-Bromoethanol (Direct approach) q1->a1 Substrate is base-stable a1_alt Use 2-Bromoethyl Acetate (Protected approach) q1->a1_alt Substrate is base-sensitive a2 Use 2-Bromoethylamine HBr (with base) q2->a2 a3 Use 1,2-Dibromoethane (Control stoichiometry for mono-alkylation) q3->a3 a4 Use 1,2-Dibromoethane q4->a4

Caption: Decision workflow for selecting a bromoethylating agent.

Experimental Protocols

The following protocols are representative examples and must be adapted based on the specific substrate and scale. A thorough risk assessment should be conducted before any experimental work.

Protocol 1: O-Bromoethylation of Phenol using 2-Bromoethanol

This protocol describes the synthesis of 2-phenoxyethanol, a common fragrance component and preservative.

  • Objective: To demonstrate a typical Williamson ether synthesis using 2-bromoethanol.

  • Materials: Phenol, 2-bromoethanol, potassium carbonate (K₂CO₃), acetone, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a round-bottom flask charged with phenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in acetone, add 2-bromoethanol (1.2 eq).

    • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Work-up:

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Characterization:

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of 2-phenoxyethanol.

Protocol 2: N-Bromoethylation using 2-Bromoethylamine Hydrobromide

This protocol details the alkylation of a secondary amine, morpholine, as an example.

  • Objective: To install an aminoethyl group onto a nitrogen nucleophile.

  • Materials: Morpholine, 2-bromoethylamine hydrobromide, sodium carbonate (Na₂CO₃), acetonitrile (MeCN), ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a round-bottom flask, suspend 2-bromoethylamine hydrobromide (1.0 eq) and Na₂CO₃ (2.5 eq) in acetonitrile.

    • Add morpholine (1.1 eq) to the suspension at room temperature.

    • Heat the mixture to 80 °C and stir for 16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter the solid salts.

  • Work-up:

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate to afford the crude product.

  • Purification & Characterization:

    • Purify by column chromatography on silica gel.

    • Characterize the product by NMR and mass spectrometry to confirm the formation of 2-morpholinoethan-1-amine.

Conclusion

The strategic bromoethylation of a substrate is a powerful tool in the arsenal of the synthetic chemist. The choice of reagent—be it the bifunctional 2-bromoethanol, the cross-linking 1,2-dibromoethane, the protected bromoethyl acetates, or the solid 2-bromoethylamine hydrobromide—is a critical decision that impacts yield, purity, and process safety. By understanding the inherent reactivity and specific applications of each agent, researchers can design more efficient, robust, and logical synthetic routes. The causality-driven approach outlined in this guide, which links reagent structure to function and provides validated protocols, serves as a foundation for navigating the complexities of modern organic synthesis.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromoethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Guide for Laboratory Professionals

Navigating the complexities of chemical waste management is paramount for ensuring a safe and compliant laboratory environment. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the proper disposal of 2-Bromoethyl 4-methylbenzenesulfonate (CAS No. 19263-21-9). As a Senior Application Scientist, this document moves beyond mere instruction to explain the rationale behind each step, ensuring a deep understanding of the chemical principles at play and fostering a culture of safety and environmental responsibility.

Understanding the Hazard: Why Special Disposal is Critical

This compound, also known as 2-bromoethyl tosylate, is a potent alkylating agent.[] Its reactivity, which makes it a valuable reagent in organic synthesis, also renders it hazardous. The primary concerns are:

  • Toxicity: It is harmful if swallowed and causes serious eye irritation.[2] Although comprehensive toxicological data is not available, it is prudent to handle it as a substance with potential for significant health effects.

  • Reactivity: As a sulfonate ester, it is susceptible to nucleophilic attack, which underlies both its synthetic utility and the basis for its deactivation.[3]

  • Environmental Impact: Discharge into drains or the aquatic environment is strictly prohibited to prevent harm to ecosystems.[2]

Due to these properties, this compound is classified as hazardous waste and must be managed according to stringent federal, state, and local regulations.[4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 19263-21-9[]
Molecular Formula C₉H₁₁BrO₃S[]
Molecular Weight 279.15 g/mol []
Appearance Solid-
Storage 2-8 °C, Inert atmosphere[5][6]

Immediate Safety and Handling: Your First Line of Defense

Before any disposal procedure, rigorous adherence to safety protocols is non-negotiable. This proactive approach minimizes the risk of exposure and ensures a controlled environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection: A laboratory coat is required to protect against skin exposure.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Engineering Controls

A properly functioning chemical fume hood is the primary engineering control for minimizing inhalation exposure. Ensure the sash is at the appropriate height and the airflow is adequate before beginning any work.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Pathways: A Decision-Making Framework

The appropriate disposal method for this compound depends on the quantity and the capabilities of your laboratory. The following diagram illustrates the decision-making process.

Disposal_Workflow Disposal Decision Workflow for this compound start Start: Waste Generation decision_quantity Large Quantity (>10g) or Bulk? start->decision_quantity collect_waste Collect in a Designated, Labeled Hazardous Waste Container decision_quantity->collect_waste Yes small_quantity Small Quantity (<10g) in Lab Setting decision_quantity->small_quantity No contact_ehs Arrange for Professional Disposal via EHS collect_waste->contact_ehs end End: Safe Disposal contact_ehs->end decision_deactivate In-house Deactivation Feasible and Permitted? small_quantity->decision_deactivate decision_deactivate->collect_waste No deactivation_protocol Follow Laboratory-Scale Deactivation Protocol (Hydrolysis) decision_deactivate->deactivation_protocol Yes collect_deactivated_waste Collect Deactivated Waste for EHS Pickup deactivation_protocol->collect_deactivated_waste collect_deactivated_waste->contact_ehs

Caption: Decision workflow for the proper disposal of this compound.

Protocol for Waste Collection and Professional Disposal

For bulk quantities or when in-house deactivation is not feasible, the primary disposal method is through your institution's EHS-approved hazardous waste program.

Step-by-Step Procedure:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for collecting waste containing this compound. Do not mix with incompatible waste streams. Halogenated organic waste should be kept separate from non-halogenated waste.[4][8]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The approximate concentration and composition of the waste.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from heat, sparks, or open flames.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Complete all required documentation for waste transfer.

Laboratory-Scale Chemical Deactivation: A Hydrolysis-Based Approach

For small quantities of this compound, chemical deactivation prior to collection can be a prudent step to reduce its reactivity. The following protocol is based on the principle of base-mediated hydrolysis, which converts the reactive tosylate into less hazardous compounds.

Causality of the Protocol: The tosylate group is an excellent leaving group. In the presence of a nucleophile, such as hydroxide, this compound will undergo a nucleophilic substitution reaction. The hydroxide will attack the carbon atom attached to the tosylate, displacing it to form 2-bromoethanol and the p-toluenesulfonate salt. A subsequent reaction with the hydroxide can further displace the bromide to form ethylene glycol. This process effectively neutralizes the alkylating potential of the starting material.

Safety Precautions for Deactivation:

  • This procedure must be performed in a certified chemical fume hood.

  • Always wear the full complement of PPE as described in section 2.1.

  • The reaction can be exothermic. Perform the addition of reagents slowly and with cooling.

Step-by-Step Deactivation Protocol:

  • Preparation: In a flask of appropriate size equipped with a magnetic stirrer, dissolve the this compound waste in a suitable solvent, such as ethanol or isopropanol, to a concentration of approximately 5-10% (w/v). Place the flask in an ice bath to cool.

  • Base Addition: Slowly add a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the stirred solution. A significant excess of the base (e.g., 3-5 equivalents relative to the tosylate) should be used to ensure complete reaction. Monitor the temperature of the reaction mixture and maintain it below 40°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

  • Neutralization: After the reaction period, cool the mixture in an ice bath and slowly neutralize the excess base by adding a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) until the pH is between 6 and 8.

  • Waste Collection: The resulting neutralized aqueous solution should be collected in a designated hazardous waste container for aqueous waste and clearly labeled with its components.

  • Final Disposal: Arrange for the disposal of the deactivated waste through your institution's EHS program.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By understanding the chemical hazards and adhering to the detailed procedures outlined in this guide, laboratory professionals can significantly mitigate risks to themselves, their colleagues, and the environment. This commitment to best practices in chemical waste management is a cornerstone of scientific integrity and a vital component of a robust safety culture.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoethyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, valued research partner. At our core, we believe that empowering scientists with comprehensive safety knowledge is as crucial as providing high-purity reagents. This guide moves beyond a simple checklist to offer a deep, procedural, and scientifically-grounded framework for handling 2-Bromoethyl 4-methylbenzenesulfonate (also known as 2-bromoethyl tosylate). This powerful alkylating agent is instrumental in synthetic chemistry, but its reactivity demands our utmost respect and a rigorous approach to personal protection.

The foundational principle of this guide is proactive risk mitigation. One Safety Data Sheet (SDS) for this compound carries the warning, "substance not yet tested completely"[1]. This statement is not a dismissal of risk; it is an amplification of it. When complete toxicological data is unavailable, we must operate under the assumption of high hazard, employing engineering controls and Personal Protective Equipment (PPE) to minimize any potential for exposure.[2] This guide is structured to build a self-validating system of safety around every procedure you undertake with this compound.

The 'Why': Understanding the Hazard

This compound is a potent electrophile and an alkylating agent. This chemical nature is key to its synthetic utility, but it is also the source of its primary hazard. Alkylating agents can react with nucleophilic sites on biological macromolecules, including DNA, which can lead to cytotoxic or genotoxic effects. While specific toxicity data for this compound is limited, the risk profile of its chemical class necessitates stringent protective measures.[] Therefore, our primary safety goals are to prevent all routes of exposure: inhalation, skin/eye contact, and ingestion.[1]

Pre-Operational Hazard Assessment & PPE Selection

Before the first container is opened, a thorough hazard assessment is mandatory.[4][5][6] This is not a bureaucratic exercise; it is a critical scientific step. Your assessment should confirm the availability and functionality of engineering controls and emergency equipment.

Primary Engineering Control: All handling of this compound, from weighing to reaction quenching, must occur inside a certified chemical fume hood to minimize inhalation exposure.[2][7]

Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[8]

The following table summarizes the minimum required PPE for various operational stages.

Operational Stage Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-Use Inspection & Transport ANSI Z87.1-rated Safety Glasses with side shields[4]Nitrile Gloves (single pair)Full-coverage Lab CoatNot required (in sealed container)
Weighing & Aliquoting (Solid) Chemical Splash Goggles or Face Shield over Safety Glasses[6]Double-gloving with chemotherapy-rated Nitrile Gloves (ASTM D6978)[9]Chemical-resistant Lab Coat or Apron over lab coatNot required if performed diligently within a fume hood
Solution Prep & Reaction Setup Chemical Splash Goggles or Face Shield over Safety GlassesDouble-gloving with chemotherapy-rated Nitrile Gloves (ASTM D6978)Chemical-resistant Lab Coat or Apron over lab coatNot required inside a fume hood
Small Spill Cleanup (<100 mL) Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-resistant disposable CoverallsAir-Purifying Respirator (APR) with organic vapor cartridges
Waste Disposal Chemical Splash GogglesDouble-gloving with chemotherapy-rated Nitrile Gloves (ASTM D6978)Chemical-resistant Lab Coat or Apron over lab coatNot required

Procedural Guide: A Self-Validating Workflow

This workflow is designed to create a closed loop of safety, where each step validates the integrity of the next.

Workflow Diagram: Safe Handling of this compound

cluster_prep Preparation Phase cluster_don Donning PPE cluster_handle Handling Phase (in Fume Hood) cluster_dispose Disposal & Doffing Phase prep_1 1. Conduct Hazard Assessment prep_2 2. Verify Fume Hood & Eyewash prep_1->prep_2 prep_3 3. Assemble All Required PPE prep_2->prep_3 don_1 4. Don Lab Coat & Inner Gloves prep_3->don_1 don_2 5. Don Goggles/Face Shield don_1->don_2 don_3 6. Don Outer Gloves (over cuff) don_2->don_3 handle_1 7. Weigh & Transfer Compound don_3->handle_1 handle_2 8. Perform Synthesis handle_1->handle_2 handle_3 9. Quench & Work-Up handle_2->handle_3 emergency Spill or Exposure Event handle_2->emergency dispose_1 10. Segregate & Label Waste handle_3->dispose_1 dispose_2 11. Doff Outer Gloves into Waste dispose_1->dispose_2 dispose_3 12. Doff Goggles/Face Shield dispose_2->dispose_3 dispose_4 13. Doff Lab Coat dispose_3->dispose_4 dispose_5 14. Doff Inner Gloves into Waste dispose_4->dispose_5 dispose_6 15. Wash Hands Thoroughly dispose_5->dispose_6 doffing_emergency Emergency Doffing & Decontamination emergency->doffing_emergency Follow Emergency Protocol

Caption: A procedural workflow for handling this compound.

Step-by-Step Protocol
  • Preparation and Inspection:

    • Causality: A safe experiment begins before any chemical is handled. Verifying controls prevents being caught unprepared in an emergency.[2][8]

    • Action: Conduct your pre-work hazard assessment. Ensure the fume hood sash is at the proper height and the airflow monitor is functioning. Confirm the eyewash station has been recently tested. Lay out all necessary PPE on a clean surface outside the immediate work area.

  • PPE Donning Sequence:

    • Causality: The order of donning is critical to ensure a complete barrier and prevent cross-contamination.

    • Action: a. Don your lab coat and fasten it completely. b. Don the inner pair of nitrile gloves. c. Don your chemical splash goggles. If a significant splash risk exists (e.g., pressure reaction), add a face shield over the goggles.[6] d. Don the outer pair of nitrile gloves, ensuring the cuffs are pulled up and over the cuffs of your lab coat. This is a critical step to protect your wrists.

  • Chemical Handling:

    • Causality: Confining all operations to the fume hood is your primary defense against inhaling hazardous dust or vapors.[7] Double-gloving provides redundant protection; if the outer glove is contaminated, it can be removed without exposing your skin.

    • Action: Perform all manipulations—weighing, transferring, and adding to the reaction—well within the chemical fume hood. Work deliberately to avoid generating dust. Should your outer gloves become contaminated, step back, remove and discard them into a hazardous waste receptacle within the hood, and don a new pair before resuming work.

  • Waste Management and Disposal:

    • Causality: Proper segregation of waste at the point of generation is essential for safety and regulatory compliance. Contaminated materials must not enter the general waste stream.

    • Action: All disposable items that have come into contact with this compound (e.g., weighing paper, contaminated gloves, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.

  • PPE Doffing Sequence:

    • Causality: This sequence is the reverse of donning and is designed to prevent contact with any contamination on the exterior of your PPE. It is the most common point of accidental exposure.

    • Action: a. Remove the outer gloves first, peeling them off so they are inside-out, and dispose of them in the designated hazardous waste container. b. Remove your face shield (if used) and goggles. c. Remove your lab coat, folding it so the contaminated exterior is folded inward. d. Remove the inner gloves, again peeling them off inside-out, and dispose of them. e. Wash your hands thoroughly with soap and water.[2]

Emergency Operations Plan

Preparedness is your best defense.[2]

  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, contain the spill using a chemical spill kit absorbent.

    • Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.

    • Wipe the area with a suitable decontaminating solution and then with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Skin Exposure:

    • Immediately proceed to the nearest safety shower or sink.

    • Remove any contaminated clothing while rinsing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.[1]

    • Seek immediate medical attention. Provide medical personnel with the Safety Data Sheet.

  • Eye Exposure:

    • Immediately proceed to the eyewash station.

    • Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[1][10]

    • Seek immediate medical attention.

By integrating these scientifically-backed procedures and understanding the causality behind each recommendation, you transform a safety protocol from a list of rules into an intuitive, reliable system for protecting yourself and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.